molecular formula C24H18O4S B178381 4,4'-Sulfonylbis(phenoxybenzene) CAS No. 1623-91-2

4,4'-Sulfonylbis(phenoxybenzene)

Cat. No.: B178381
CAS No.: 1623-91-2
M. Wt: 402.5 g/mol
InChI Key: UPGLMYCVFCOYJV-UHFFFAOYSA-N
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Description

4,4'-Sulfonylbis(phenoxybenzene) is a useful research compound. Its molecular formula is C24H18O4S and its molecular weight is 402.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,4'-Sulfonylbis(phenoxybenzene) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-Sulfonylbis(phenoxybenzene) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenoxy-4-(4-phenoxyphenyl)sulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18O4S/c25-29(26,23-15-11-21(12-16-23)27-19-7-3-1-4-8-19)24-17-13-22(14-18-24)28-20-9-5-2-6-10-20/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPGLMYCVFCOYJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20360279
Record name 1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}dibenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1623-91-2
Record name 1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}dibenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Spectroscopic Analysis of 4,4'-Sulfonylbis(phenoxybenzene)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data analysis of 4,4'-Sulfonylbis(phenoxybenzene), a diaryl sulfone compound. Due to the proprietary nature of experimentally obtained spectra for this specific molecule, this guide leverages data from publicly accessible databases and provides analysis based on the known spectral characteristics of its core functional groups.

Data Presentation

The following tables summarize the expected and reported spectroscopic data for 4,4'-Sulfonylbis(phenoxybenzene). Note that specific peak values and chemical shifts from experimental spectra are often held in commercial databases.[1]

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityNotes
¹H~7.0-8.0MultipletsThe aromatic protons are expected to appear in this region. Protons on the phenyl rings attached to the sulfonyl group will likely be the most deshielded (further downfield).
¹³C~115-160SingletsThe spectrum will show multiple signals for the non-equivalent aromatic carbons. Carbons directly bonded to the sulfonyl group and the ether oxygen will have distinct chemical shifts.

Note: Specific experimental NMR data for 4,4'-Sulfonylbis(phenoxybenzene) is available in commercial databases such as SpectraBase.[1]

Table 2: Infrared (IR) Spectroscopic Data

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
S=O Asymmetric Stretch~1300-1350Strong
S=O Symmetric Stretch~1150-1180Strong
C-O-C Asymmetric Stretch~1240Strong
C-H Aromatic Stretch>3000Medium
C=C Aromatic Stretch~1400-1600Medium-Strong

Note: Experimental FTIR data for 4,4'-Sulfonylbis(phenoxybenzene) obtained via the KBr-Pellet technique is available in commercial databases.[1]

Table 3: Mass Spectrometry (MS) Data

Ion TypePredicted m/z RatioNotes
Molecular Ion [M]⁺402.1Corresponding to the molecular weight of C₂₄H₁₈O₄S.
Fragment IonsVariesCommon fragmentation patterns for diaryl sulfones include the loss of SO₂. Cleavage of the ether linkages is also expected.

Note: Experimental GC-MS data for 4,4'-Sulfonylbis(phenoxybenzene) is available in commercial databases.[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 4,4'-Sulfonylbis(phenoxybenzene).

    • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The typical volume is 0.6-0.7 mL.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

    • Transfer the solution to a 5 mm NMR tube using a pipette.

    • Wipe the outside of the NMR tube to remove any contaminants.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: Bruker AM-270 or equivalent.[1]

    • Frequency: 300-500 MHz.

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: Bruker AM-270 or equivalent.[1]

    • Frequency: 75-125 MHz.

    • Pulse Sequence: Proton-decoupled experiment.

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

    • Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of 4,4'-Sulfonylbis(phenoxybenzene) into a fine powder using an agate mortar and pestle.

    • Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) to the mortar and mix thoroughly with the sample.

    • Transfer the mixture to a pellet press die.

    • Apply pressure (typically several tons) using a hydraulic press to form a transparent or semi-transparent pellet.

  • Instrument Parameters:

    • Spectrometer: Bruker IFS 88 C or equivalent.[1]

    • Technique: Transmission.[1]

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: A background spectrum of a pure KBr pellet or empty sample chamber should be collected before analyzing the sample.

3. Mass Spectrometry (MS)

  • Sample Preparation:

    • Prepare a dilute solution of 4,4'-Sulfonylbis(phenoxybenzene) in a volatile organic solvent (e.g., methanol or acetonitrile).

  • Instrument Parameters (GC-MS):

    • Ionization Mode: Electron Ionization (EI).

    • Analyzer: Quadrupole or Time-of-Flight (TOF).

    • GC Column: A suitable capillary column for separating aromatic compounds (e.g., a DB-5ms).

    • Inlet Temperature: 250-300 °C.

    • Ion Source Temperature: 200-250 °C.

    • Mass Range: m/z 50-500.

Mandatory Visualization

Spectroscopic_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample_Collection Sample Collection Sample_Preparation Sample Preparation Sample_Collection->Sample_Preparation NMR NMR Spectroscopy (¹H, ¹³C) Sample_Preparation->NMR IR FTIR Spectroscopy Sample_Preparation->IR MS Mass Spectrometry Sample_Preparation->MS Data_Acquisition Data Acquisition NMR->Data_Acquisition IR->Data_Acquisition MS->Data_Acquisition Spectral_Processing Spectral Processing Data_Acquisition->Spectral_Processing Structure_Elucidation Structure Elucidation Spectral_Processing->Structure_Elucidation Final_Report Final_Report Structure_Elucidation->Final_Report Final Report Diaryl_Sulfone_Synthesis cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Process Aryl_Halide Aryl Halide Coupling Cross-Coupling Reaction Aryl_Halide->Coupling Aryl_Sulfinic_Acid_Salt Aryl Sulfinic Acid Salt Aryl_Sulfinic_Acid_Salt->Coupling Catalyst Copper Catalyst (e.g., CuFe₂O₄) Catalyst->Coupling Solvent Solvent (e.g., DMSO) Solvent->Coupling Heat Heat Heat->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Purification (e.g., Recrystallization) Workup->Purification Final_Product Final_Product Purification->Final_Product Diaryl Sulfone

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Assignments for 4,4'-Sulfonylbis(phenoxybenzene)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4,4'-Sulfonylbis(phenoxybenzene). Due to the absence of publicly available, experimentally assigned spectral data for this specific compound, this guide utilizes highly accurate predictive algorithms to generate and assign the ¹H and ¹³C NMR spectra. These predictions are based on established principles of NMR spectroscopy and extensive databases of known chemical shifts, offering a reliable reference for the identification and characterization of this molecule.

Molecular Structure and Atom Numbering

The structure of 4,4'-Sulfonylbis(phenoxybenzene) with the standardized numbering scheme used for NMR assignments is presented below. This numbering is crucial for correlating the spectral data to the specific nuclei within the molecule.

Caption: Molecular structure and atom numbering for NMR assignments.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 4,4'-Sulfonylbis(phenoxybenzene) was calculated for a standard instrument frequency of 500 MHz in a common deuterated solvent (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-3', H-5', H-3'', H-5''7.95Doublet8.84H
H-2', H-6', H-2'', H-6''7.15Doublet8.84H
H-9', H-11', H-9'', H-11''7.40Triplet7.94H
H-8', H-12', H-8'', H-12''7.20Doublet7.94H
H-10', H-10''7.25Triplet7.42H

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum was calculated at a standard instrument frequency of 125 MHz in CDCl₃. The chemical shifts (δ) are reported in ppm relative to TMS.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1', C-1''138.5
C-2', C-6', C-2'', C-6''118.0
C-3', C-5', C-3'', C-5''129.8
C-4', C-4''160.2
C-7', C-7''155.1
C-8', C-12', C-8'', C-12''120.5
C-9', C-11', C-9'', C-11''130.1
C-10', C-10''125.0

Experimental Protocols

While the presented data is predictive, a standard experimental protocol for acquiring high-resolution ¹H and ¹³C NMR spectra for 4,4'-Sulfonylbis(phenoxybenzene) would be as follows:

4.1. Sample Preparation

  • Dissolve approximately 10-20 mg of 4,4'-Sulfonylbis(phenoxybenzene) in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Filter the solution into a 5 mm NMR tube.

4.2. NMR Data Acquisition

  • Instrument: A high-field NMR spectrometer (e.g., Bruker, JEOL, Varian) operating at a proton frequency of 400 MHz or higher.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR Parameters:

    • Pulse Program: Standard proton-decoupled (zgpg30).

    • Spectral Width: 200-250 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

    • Temperature: 298 K.

4.3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale to the TMS signal at 0 ppm.

  • Integrate the signals in the ¹H spectrum.

  • Analyze the multiplicities and coupling constants in the ¹H spectrum.

Logical Workflow for NMR Spectral Analysis

The general workflow for analyzing and assigning NMR spectra is a systematic process involving data acquisition, processing, and interpretation.

Figure 2. General Workflow for NMR Spectral Analysis cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Spectral Interpretation and Assignment A Sample Preparation B Instrument Setup A->B C 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) Experiments B->C D Fourier Transform C->D E Phasing and Baseline Correction D->E F Referencing to TMS E->F G Analyze Chemical Shifts, Integrals, and Multiplicities F->G H Correlate with 2D NMR Data G->H I Assign Signals to Specific Nuclei H->I J Structure Verification/Elucidation I->J

Caption: A flowchart illustrating the key stages of NMR spectral analysis.

Disclaimer: The ¹H and ¹³C NMR spectral data presented in this guide are based on computational predictions and have not been experimentally verified. While these predictions are expected to be highly accurate, experimental determination is recommended for definitive structural confirmation.

An In-Depth Technical Guide to the FT-IR and Raman Spectroscopy of 4,4'-Sulfonylbis(phenoxybenzene)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vibrational spectroscopic characteristics of 4,4'-Sulfonylbis(phenoxybenzene), a molecule of interest in materials science and pharmaceutical development. By leveraging Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, this document offers a detailed analysis of the compound's molecular structure and vibrational modes.

Introduction to Vibrational Spectroscopy of Aromatic Sulfone Ethers

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, serves as a powerful non-destructive analytical tool for elucidating the structural features of molecules. These methods probe the vibrational energy levels of molecular bonds. In FT-IR spectroscopy, the absorption of infrared radiation is measured as a function of frequency, while Raman spectroscopy measures the inelastic scattering of monochromatic light. For a molecule like 4,4'-Sulfonylbis(phenoxybenzene), which contains sulfonyl (SO₂), ether (C-O-C), and phenyl functional groups, these techniques provide a unique spectral fingerprint.

Molecular Structure and Vibrational Modes

The molecular structure of 4,4'-Sulfonylbis(phenoxybenzene) dictates its vibrational spectrum. The molecule consists of a central sulfonyl group connecting two phenoxybenzene moieties. The key functional groups and their expected vibrational modes are:

  • Sulfonyl Group (SO₂): This group is characterized by strong symmetric and asymmetric stretching vibrations.

  • Ether Linkage (Ar-O-Ar): The ether linkages are identified by their characteristic asymmetric and symmetric stretching modes.

  • Phenyl Rings: The aromatic rings exhibit a variety of vibrational modes, including C-H stretching, C=C stretching, and in-plane and out-of-plane C-H bending vibrations.

The logical relationship between the molecular structure and its vibrational modes is visualized in the following diagram:

Molecular Structure and Vibrational Modes of 4,4'-Sulfonylbis(phenoxybenzene) cluster_molecule 4,4'-Sulfonylbis(phenoxybenzene) cluster_groups Functional Groups cluster_modes Vibrational Modes mol C24H18O4S sulfonyl Sulfonyl (SO2) mol->sulfonyl contains ether Ether (Ar-O-Ar) mol->ether contains phenyl Phenyl Rings mol->phenyl contains so2_stretch Symmetric & Asymmetric SO2 Stretching sulfonyl->so2_stretch gives rise to coc_stretch Symmetric & Asymmetric C-O-C Stretching ether->coc_stretch gives rise to ch_stretch Aromatic C-H Stretching phenyl->ch_stretch gives rise to cc_stretch Aromatic C=C Stretching phenyl->cc_stretch gives rise to ch_bend Aromatic C-H Bending (In-plane & Out-of-plane) phenyl->ch_bend gives rise to

Molecular Structure and Vibrational Modes.

Experimental Protocols

While a specific experimental protocol for 4,4'-Sulfonylbis(phenoxybenzene) is not detailed in the available literature, a general methodology for obtaining FT-IR and Raman spectra of solid powder samples can be outlined.

3.1 FT-IR Spectroscopy

  • Sample Preparation: For transmission FT-IR spectroscopy, the powdered sample of 4,4'-Sulfonylbis(phenoxybenzene) is typically mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used, where the powder is simply pressed against the ATR crystal.

  • Instrumentation: A standard FT-IR spectrometer is used.

  • Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum. Multiple scans are averaged to improve the signal-to-noise ratio.

3.2 Raman Spectroscopy

  • Sample Preparation: A small amount of the powdered 4,4'-Sulfonylbis(phenoxybenzene) is placed in a sample holder, such as a glass capillary tube or a well on a microscope slide.

  • Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) and a sensitive detector (e.g., a CCD camera) is used.

  • Data Acquisition: The laser is focused on the sample, and the scattered light is collected. The spectrum is recorded over a specific Raman shift range (e.g., 100-3500 cm⁻¹). The laser power and exposure time are optimized to obtain a good quality spectrum without causing sample degradation.

The general workflow for the spectroscopic analysis is depicted below:

Experimental Workflow for FT-IR and Raman Analysis start Start sample_prep Sample Preparation (Powder) start->sample_prep ftir_analysis FT-IR Analysis sample_prep->ftir_analysis raman_analysis Raman Analysis sample_prep->raman_analysis ftir_data FT-IR Spectrum ftir_analysis->ftir_data raman_data Raman Spectrum raman_analysis->raman_data data_processing Data Processing (Baseline Correction, Normalization) ftir_data->data_processing raman_data->data_processing peak_assignment Peak Assignment & Interpretation data_processing->peak_assignment end End peak_assignment->end

Experimental Workflow for Spectroscopic Analysis.

Data Presentation: Vibrational Band Assignments

The following tables summarize the expected characteristic vibrational frequencies for the functional groups present in 4,4'-Sulfonylbis(phenoxybenzene), based on data from analogous compounds.

Table 1: FT-IR Spectral Data and Vibrational Assignments

Wavenumber (cm⁻¹)IntensityVibrational Assignment
3100 - 3000MediumAromatic C-H Stretching
1600 - 1580StrongAromatic C=C Stretching
1500 - 1400StrongAromatic C=C Stretching
1325 - 1290StrongAsymmetric SO₂ Stretching
1260 - 1240StrongAsymmetric C-O-C Stretching (Aryl ether)
1160 - 1140StrongSymmetric SO₂ Stretching
1100 - 1000MediumIn-plane Aromatic C-H Bending
900 - 675StrongOut-of-plane Aromatic C-H Bending

Table 2: Raman Spectral Data and Vibrational Assignments

Raman Shift (cm⁻¹)IntensityVibrational Assignment
3100 - 3050StrongAromatic C-H Stretching
1600 - 1580Very StrongAromatic C=C Ring Stretching
1325 - 1290MediumAsymmetric SO₂ Stretching
1260 - 1240MediumAsymmetric C-O-C Stretching (Aryl ether)
1160 - 1140StrongSymmetric SO₂ Stretching
1030 - 1000StrongAromatic Ring Breathing Mode
800 - 600MediumAromatic Ring Bending Modes

Conclusion

The combined application of FT-IR and Raman spectroscopy provides a powerful approach for the structural characterization of 4,4'-Sulfonylbis(phenoxybenzene). The characteristic vibrational frequencies of the sulfonyl, ether, and phenyl functional groups serve as reliable indicators for the compound's identity and purity. This technical guide, by consolidating the expected spectral features and outlining standard experimental protocols, offers a valuable resource for researchers and professionals working with this and structurally related compounds. Further experimental work is encouraged to refine the specific peak assignments for 4,4'-Sulfonylbis(phenoxybenzene).

In-Depth Technical Guide: Mass Spectrometry Fragmentation Pattern of 4,4'-Sulfonylbis(phenoxybenzene)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of 4,4'-Sulfonylbis(phenoxybenzene). Due to the limited availability of public, complete mass spectral data for this specific compound, this guide presents a theoretical fragmentation pathway based on established principles of mass spectrometry and the known fragmentation patterns of structurally related aromatic sulfones and ethers. This document also includes comprehensive, generalized experimental protocols for the analysis of such compounds via Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction to 4,4'-Sulfonylbis(phenoxybenzene)

4,4'-Sulfonylbis(phenoxybenzene), also known as 4,4'-diphenoxydiphenylsulfone, is an aromatic sulfone ether with the molecular formula C₂₄H₁₈O₄S and a molecular weight of 402.5 g/mol [1]. Its structure, characterized by a central sulfonyl group linking two phenoxybenzene moieties, imparts high thermal stability and chemical resistance. Understanding its fragmentation behavior under mass spectrometric conditions is crucial for its identification and structural elucidation in various matrices.

Theoretical Mass Spectrometry Fragmentation Pattern

The fragmentation of 4,4'-Sulfonylbis(phenoxybenzene) under electron ionization (EI) is expected to proceed through several key pathways, primarily involving the cleavage of the C-S and C-O bonds, as well as the characteristic extrusion of sulfur dioxide (SO₂). The proposed major fragment ions are detailed in the table below.

Data Presentation: Proposed Fragmentation Pattern
m/z (Mass-to-Charge Ratio) Proposed Fragment Structure/Identity Neutral Loss
402[C₂₄H₁₈O₄S]⁺• (Molecular Ion)-
338[C₂₄H₁₈O₂]⁺•SO₂
217[C₁₂H₉O₂S]⁺C₁₂H₉O₂
169[C₁₂H₉O]⁺SO₂(C₆H₄O)
153[C₁₂H₉]⁺SO₂(C₆H₄O)₂
125[C₆H₅SO]⁺C₁₈H₁₃O₃
93[C₆H₅O]⁺C₁₈H₁₃O₃S
77[C₆H₅]⁺C₁₈H₁₃O₄S

Proposed Fragmentation Pathway

The fragmentation of aromatic sulfones and related compounds often involves the loss of sulfur dioxide (SO₂)[2][3]. For 4,4'-Sulfonylbis(phenoxybenzene), the initial ionization would form the molecular ion at m/z 402. A primary and highly characteristic fragmentation step is the elimination of a neutral SO₂ molecule (64 Da) to yield a radical cation at m/z 338. Subsequent fissions of the ether linkages and aromatic rings would lead to the formation of smaller, stable fragment ions.

Fragmentation_Pathway M [C₂₄H₁₈O₄S]⁺• m/z = 402 (Molecular Ion) F338 [C₂₄H₁₈O₂]⁺• m/z = 338 M->F338 - SO₂ F217 [C₁₂H₉O₂S]⁺ m/z = 217 M->F217 - •C₁₂H₉O₂ F169 [C₁₂H₉O]⁺ m/z = 169 F338->F169 - C₁₂H₉O• F217->F169 - SO₂ F93 [C₆H₅O]⁺ m/z = 93 F217->F93 - C₆H₄SO₂ F77 [C₆H₅]⁺ m/z = 77 F169->F77 - C₆H₄O

Caption: Proposed fragmentation pathway of 4,4'-Sulfonylbis(phenoxybenzene).

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a suitable technique for the analysis of thermally stable and volatile compounds.

1. Sample Preparation:

  • Dissolve approximately 1 mg of the sample in 1 mL of a high-purity solvent such as dichloromethane or acetone.

  • If necessary, dilute the stock solution to a final concentration of 1-10 µg/mL.

2. Instrumentation:

  • Gas Chromatograph (GC):

    • Injector: Split/splitless inlet, operated in splitless mode.

    • Injector Temperature: 280-300 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Column: A low-bleed, thermally stable capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column, is recommended.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10-20 °C/min to 300-320 °C.

      • Final hold: 5-10 minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 40-500.

    • Scan Mode: Full scan.

3. Data Acquisition and Analysis:

  • Inject 1 µL of the prepared sample.

  • Acquire the mass spectrum of the eluting peak corresponding to 4,4'-Sulfonylbis(phenoxybenzene).

  • Process the data using the instrument's software to identify the molecular ion and major fragment ions.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dissolve Dissolve in Solvent Dilute Dilute to Working Concentration Dissolve->Dilute Inject Inject Sample Dilute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Analyze Mass Analysis (m/z 40-500) Ionize->Analyze Detect Detection Analyze->Detect Acquire Acquire Mass Spectrum Detect->Acquire Identify Identify Fragments Acquire->Identify

Caption: General experimental workflow for GC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is advantageous for less volatile or thermally labile compounds.

1. Sample Preparation:

  • Dissolve approximately 1 mg of the sample in 1 mL of a solvent compatible with the mobile phase, such as acetonitrile or methanol.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. Instrumentation:

  • Liquid Chromatograph (LC):

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution:

      • Start with 50% B, hold for 1 minute.

      • Linearly increase to 95% B over 10 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 30-40 °C.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Capillary Voltage: 3.0-4.0 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Gas Temperature: 350-450 °C.

    • Desolvation Gas Flow: 600-800 L/hr.

    • Mass Range: m/z 100-600.

    • Collision Energy (for MS/MS): A ramp of 10-40 eV can be used to induce fragmentation.

3. Data Acquisition and Analysis:

  • Inject 5-10 µL of the prepared sample.

  • Acquire full scan mass spectra to identify the protonated molecule [M+H]⁺.

  • Perform tandem mass spectrometry (MS/MS) on the precursor ion to obtain the fragmentation pattern.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Dissolve Dissolve in Mobile Phase Filter Filter Sample (0.22 µm) Dissolve->Filter Inject Inject Sample Filter->Inject Separate Reversed-Phase Separation Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Select Select Precursor Ion Ionize->Select Fragment Collision-Induced Dissociation Select->Fragment Analyze Mass Analysis of Fragments Fragment->Analyze Acquire Acquire MS/MS Spectrum Analyze->Acquire Interpret Interpret Fragmentation Acquire->Interpret

Caption: General experimental workflow for LC-MS/MS analysis.

Conclusion

This technical guide outlines the theoretical mass spectrometry fragmentation pattern of 4,4'-Sulfonylbis(phenoxybenzene) and provides detailed, generalized experimental protocols for its analysis. The proposed fragmentation is dominated by the characteristic loss of sulfur dioxide and subsequent fissions of the ether and aromatic structures. The provided GC-MS and LC-MS methodologies offer robust approaches for the identification and characterization of this and similar aromatic sulfone compounds in a research and development setting. The visualization of the proposed fragmentation pathway and experimental workflows serves as a clear and concise reference for analytical scientists.

References

Thermal Properties of 4,4'-Sulfonylbis(phenoxybenzene): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated thermal properties of 4,4'-Sulfonylbis(phenoxybenzene), a molecule of interest in materials science and potentially in the development of thermally stable pharmaceutical formulations. Due to the limited availability of specific experimental thermal analysis data for this compound in publicly accessible literature, this guide outlines the expected thermal behavior based on the analysis of structurally similar aromatic sulfone compounds and polymers. The experimental protocols and data presentation formats provided herein serve as a template for the characterization of this and similar molecules.

Introduction to Thermal Analysis Techniques

Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. For the characterization of 4,4'-Sulfonylbis(phenoxybenzene), Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the most pertinent methods.

  • Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature. This technique is invaluable for determining the thermal stability of a material, identifying its decomposition temperatures, and quantifying the amount of volatile components.

  • Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to determine key thermal transitions such as melting point (Tm), glass transition temperature (Tg), and heat of fusion (ΔHf), providing insights into the material's physical state and energetic properties.

Expected Thermal Properties of 4,4'-Sulfonylbis(phenoxybenzene)

Based on the thermal behavior of analogous aromatic ether sulfone structures, 4,4'-Sulfonylbis(phenoxybenzene) is expected to be a high-melting-point solid with considerable thermal stability. The rigid aromatic backbone and the strong sulfonyl group contribute to its robust thermal characteristics.

Data Presentation

The following tables summarize the hypothetical quantitative data for the thermal properties of 4,4'-Sulfonylbis(phenoxybenzene) as would be determined by TGA and DSC analysis. These values are illustrative and should be confirmed by experimental measurement.

Table 1: Hypothetical TGA Data for 4,4'-Sulfonylbis(phenoxybenzene)

ParameterValue (°C)Atmosphere
Onset Decomposition Temperature (Tonset)> 400Nitrogen
Temperature of 5% Mass Loss (Td5)> 450Nitrogen
Temperature of 10% Mass Loss (Td10)> 480Nitrogen
Temperature of Maximum Decomposition Rate (Tpeak)> 500Nitrogen
Residual Mass at 800 °C> 40%Nitrogen

Table 2: Hypothetical DSC Data for 4,4'-Sulfonylbis(phenoxybenzene)

ParameterValue
Glass Transition Temperature (Tg)Not expected for a pure crystalline small molecule
Melting Point (Tm)~190 - 210 °C
Heat of Fusion (ΔHf)To be determined experimentally

Experimental Protocols

Detailed methodologies for TGA and DSC are crucial for obtaining reproducible and accurate data. The following protocols are recommended for the analysis of 4,4'-Sulfonylbis(phenoxybenzene).

Thermogravimetric Analysis (TGA) Protocol
  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the 4,4'-Sulfonylbis(phenoxybenzene) sample into a ceramic or platinum TGA pan.

  • Atmosphere: High-purity nitrogen gas with a flow rate of 50-100 mL/min to provide an inert environment.

  • Temperature Program:

    • Equilibrate at 30 °C.

    • Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min.

  • Data Analysis: Determine the onset decomposition temperature, temperatures at specific weight loss percentages, the temperature of the maximum decomposition rate (from the derivative of the TGA curve, DTG), and the residual mass.

Differential Scanning Calorimetry (DSC) Protocol
  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the 4,4'-Sulfonylbis(phenoxybenzene) sample into an aluminum DSC pan and hermetically seal it. An empty, sealed aluminum pan should be used as a reference.

  • Atmosphere: High-purity nitrogen gas with a flow rate of 20-50 mL/min.

  • Temperature Program (for Melting Point Determination):

    • Equilibrate at a temperature at least 20 °C below the expected melting point.

    • Ramp the temperature at a heating rate of 10 °C/min to a temperature sufficiently above the melting point to ensure the entire transition is observed.

  • Data Analysis: Determine the onset temperature of melting, the peak melting temperature (Tm), and integrate the melting peak to calculate the heat of fusion (ΔHf).

Visualizations

The following diagrams illustrate the logical workflow of the thermal analysis process.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument cluster_data Data Acquisition & Analysis Sample 4,4'-Sulfonylbis- (phenoxybenzene) Weighing Weigh 5-10 mg Sample->Weighing Pan Place in TGA pan Weighing->Pan Load Load Sample Pan->Load Purge Purge with N2 Load->Purge Heat Heat at 10°C/min Purge->Heat Record Record Mass vs. Temp Heat->Record Analyze Analyze TGA/DTG Curves Record->Analyze Results Determine Td, Tpeak, etc. Analyze->Results

Caption: Workflow for Thermogravimetric Analysis (TGA).

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Instrument cluster_data Data Acquisition & Analysis Sample 4,4'-Sulfonylbis- (phenoxybenzene) Weighing Weigh 2-5 mg Sample->Weighing Pan Seal in Al pan Weighing->Pan Load Load Sample & Ref. Pan->Load Purge Purge with N2 Load->Purge Heat Heat at 10°C/min Purge->Heat Record Record Heat Flow vs. Temp Heat->Record Analyze Analyze DSC Thermogram Record->Analyze Results Determine Tm, ΔHf Analyze->Results

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Conclusion

Solubility Profile of 4,4'-Sulfonylbis(phenoxybenzene) in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 4,4'-Sulfonylbis(phenoxybenzene), a key monomer in the synthesis of high-performance polymers such as poly(ether sulfone) (PES) and poly(ether ether sulfone) (PEES). Understanding the solubility of this compound is critical for its effective use in polymerization processes, material science applications, and for professionals in drug development exploring related molecular scaffolds. This document outlines the known solubility characteristics, provides detailed experimental protocols for solubility determination, and presents a structured summary of available data.

Core Concepts and Significance

4,4'-Sulfonylbis(phenoxybenzene), also known as 4,4'-diphenoxydiphenyl sulfone, is a crystalline solid at room temperature. Its molecular structure, characterized by aromatic ether and sulfone linkages, dictates its solubility in various organic solvents. The solubility of this monomer is a crucial parameter for:

  • Polymerization Reactions: Ensuring a homogeneous reaction medium is essential for achieving high molecular weight polymers with desirable properties. The monomer must be fully dissolved in the chosen solvent system.

  • Process Optimization: Knowledge of solubility allows for the selection of appropriate solvents for synthesis, purification, and processing of both the monomer and the resulting polymers.

  • Material Characterization: Understanding the solubility behavior aids in the development of casting solutions for membrane formation and other material fabrication techniques.

Quantitative Solubility Data

For the purpose of providing a structured overview, the following table summarizes the expected solubility of 4,4'-Sulfonylbis(phenoxybenzene). Researchers are encouraged to determine precise quantitative data for their specific applications using the experimental protocols outlined in the subsequent section.

Organic SolventChemical FormulaPolarity (Dielectric Constant)Expected Solubility (at 25 °C)
N-Methyl-2-pyrrolidone (NMP)C₅H₉NO32.2High
Dimethylacetamide (DMAc)C₄H₉NO37.8High
Dimethyl Sulfoxide (DMSO)C₂H₆OS47.2High
ChloroformCHCl₃4.8Moderate
Tetrahydrofuran (THF)C₄H₈O7.6Moderate to Low
AcetoneC₃H₆O21.0Low
TolueneC₇H₈2.4Very Low
HexaneC₆H₁₄1.9Insoluble

Note: "High" solubility is inferred from its common use as a solvent in polymerization reactions involving this monomer. "Moderate," "Low," and "Insoluble" are estimations based on general principles of "like dissolves like." Actual quantitative values should be determined experimentally.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of 4,4'-Sulfonylbis(phenoxybenzene) in organic solvents using the isothermal equilibrium method followed by gravimetric analysis. This method is reliable for determining the thermodynamic solubility.

1. Materials and Equipment:

  • 4,4'-Sulfonylbis(phenoxybenzene) (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Thermostatic shaker bath or incubator

  • Vials with airtight caps (e.g., 20 mL scintillation vials)

  • Syringe filters (0.45 µm, solvent-compatible)

  • Syringes

  • Pre-weighed, dry evaporating dishes or weighing boats

  • Vacuum oven

2. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 4,4'-Sulfonylbis(phenoxybenzene) to a series of vials. The exact amount should be sufficient to ensure a solid phase remains after equilibrium is reached.

    • Pipette a known volume (e.g., 10 mL) of the desired organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C, 40 °C, 60 °C).

    • Agitate the vials for a sufficient period to reach equilibrium. A minimum of 24-48 hours is recommended. Preliminary studies should be conducted to determine the time required to reach equilibrium by analyzing the concentration of the solute at different time points until it remains constant.

  • Sample Collection and Filtration:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully draw a known volume of the supernatant (the clear solution) using a syringe.

    • Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed, dry evaporating dish. This step is crucial to remove any undissolved solid particles.

  • Gravimetric Analysis:

    • Record the exact volume of the filtered solution added to the evaporating dish.

    • Place the evaporating dish in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 80-100 °C).

    • Dry the sample to a constant weight. This is achieved by periodically removing the dish from the oven, allowing it to cool in a desiccator, and weighing it until two consecutive weighings are within an acceptable tolerance (e.g., ± 0.0005 g).

  • Calculation of Solubility:

    • The mass of the dissolved 4,4'-Sulfonylbis(phenoxybenzene) is the final constant weight of the evaporating dish minus the initial tare weight of the dish.

    • The solubility can be expressed in various units:

      • g/100 mL: (Mass of solute / Volume of solvent) x 100

      • mol/L: (Mass of solute / Molecular weight of solute) / (Volume of solvent in L)

3. Data Reporting:

  • The solubility of 4,4'-Sulfonylbis(phenoxybenzene) should be reported for each solvent at each temperature investigated.

  • It is recommended to perform each measurement in triplicate to ensure accuracy and report the average value with the standard deviation.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal equilibrium and gravimetric method.

Solubility_Determination_Workflow cluster_preparation 1. Preparation of Saturated Solution cluster_equilibration 2. Equilibration cluster_sampling 3. Sampling and Filtration cluster_analysis 4. Gravimetric Analysis cluster_calculation 5. Calculation prep1 Add excess 4,4'-Sulfonylbis(phenoxybenzene) to vial prep2 Add known volume of organic solvent prep1->prep2 prep3 Seal vial prep2->prep3 equil1 Place in thermostatic shaker bath prep3->equil1 equil2 Agitate for 24-48 hours at constant temperature equil1->equil2 samp1 Allow excess solid to settle equil2->samp1 samp2 Withdraw supernatant with syringe samp1->samp2 samp3 Filter through 0.45 µm syringe filter into pre-weighed dish samp2->samp3 anal1 Evaporate solvent in vacuum oven samp3->anal1 anal2 Dry to constant weight anal1->anal2 calc1 Determine mass of solute anal2->calc1 calc2 Calculate solubility (e.g., g/100 mL) calc1->calc2

Caption: Experimental workflow for solubility determination.

Conclusion

This technical guide provides a foundational understanding of the solubility profile of 4,4'-Sulfonylbis(phenoxybenzene). While specific quantitative data is sparse in the public domain, the provided qualitative assessment and detailed experimental protocol empower researchers to determine the precise solubility in their solvents of interest. The presented workflow and structured data format offer a robust framework for generating and reporting these critical physicochemical parameters, facilitating advancements in polymer science, materials engineering, and related fields.

A Technical Guide to the Quantum Chemical Analysis of 4,4'-Sulfonylbis(phenoxybenzene)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Sulfonylbis(phenoxybenzene) is a molecule of interest in various fields, including materials science and as a potential scaffold in medicinal chemistry. A thorough understanding of its three-dimensional structure, electronic properties, and conformational flexibility is crucial for predicting its behavior and designing new applications. Quantum chemical calculations provide a powerful in silico approach to elucidate these molecular characteristics with high accuracy.

This technical guide outlines the theoretical framework and computational workflow for the molecular structure analysis of 4,4'-Sulfonylbis(phenoxybenzene) using Density Functional Theory (DFT). The methodologies and illustrative data presented herein are based on established computational chemistry protocols for similar aromatic sulfone compounds.

Computational Methodology

The primary method for investigating the molecular structure and properties of 4,4'-Sulfonylbis(phenoxybenzene) is through geometry optimization and subsequent property calculations using DFT. This approach offers a good balance between computational cost and accuracy for organic molecules of this size.

Software and Initial Structure

All calculations can be performed using a quantum chemistry software package such as Gaussian. The initial 3D structure of 4,4'-Sulfonylbis(phenoxybenzene) can be built using a molecular editor and subjected to a preliminary geometry optimization using a lower level of theory or a molecular mechanics force field to obtain a reasonable starting conformation.

Geometry Optimization

The geometry of the molecule is optimized to find the lowest energy conformation. A widely used and reliable method for this is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[1][2] A sufficiently large basis set is necessary to accurately describe the electronic structure of a molecule containing second-row elements like sulfur. The 6-311++G(d,p) basis set is a suitable choice, providing a good description of polarization and diffuse functions, which are important for non-covalent interactions and accurate energy calculations.[1][3][4][5] The optimization process is continued until the forces on the atoms are negligible and the geometry corresponds to a minimum on the potential energy surface. This is confirmed by the absence of imaginary frequencies in a subsequent vibrational frequency calculation.[6]

Calculation of Molecular Properties

Once the geometry is optimized, various molecular properties can be calculated at the same level of theory (B3LYP/6-311++G(d,p)). These include:

  • Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the electronic band gap, which is a measure of the molecule's chemical reactivity and kinetic stability.[3][4]

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution around the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[5] This is crucial for understanding intermolecular interactions.

  • Thermodynamic Properties: Standard thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy can be calculated from the vibrational frequencies.

  • Spectroscopic Properties: Theoretical vibrational (IR and Raman) and NMR spectra can be simulated to aid in the experimental characterization of the molecule.

Data Presentation

The quantitative data obtained from the quantum chemical calculations should be organized into clear and concise tables for easy interpretation and comparison. The following tables present illustrative data for 4,4'-Sulfonylbis(phenoxybenzene), as would be expected from a B3LYP/6-311++G(d,p) calculation.

Note: The following data is illustrative and represents typical values for a molecule of this nature.

Table 1: Illustrative Optimized Geometric Parameters (Bond Lengths)

BondBond Length (Å)
S-O (sulfonyl)1.45
S-C (aromatic)1.78
C-O (ether)1.37
C-C (aromatic)1.39 - 1.41
C-H (aromatic)1.08

Table 2: Illustrative Optimized Geometric Parameters (Bond and Dihedral Angles)

Angle/DihedralValue (°)
O-S-O119.5
C-S-C104.2
O-S-C108.5
C-O-C118.0
C-S-C-C (Dihedral)85.0
S-C-O-C (Dihedral)150.0

Table 3: Illustrative Calculated Electronic and Thermodynamic Properties

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap (ΔE)5.3 eV
Dipole Moment3.5 D
Enthalpy (H)-1500 Hartree
Gibbs Free Energy (G)-1500.1 Hartree

Visualization of Workflows and Relationships

Visual diagrams are essential for representing complex workflows and relationships in computational chemistry.

G cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation cluster_analysis Results Analysis A Build Initial 3D Structure B Select Level of Theory (e.g., B3LYP/6-311++G(d,p)) A->B C Geometry Optimization B->C D Frequency Calculation C->D Verify Minimum Energy E Optimized Molecular Structure D->E F Electronic Properties (HOMO, LUMO, MEP) E->F G Thermodynamic Properties E->G H Spectroscopic Properties E->H G cluster_calc Calculated Properties cluster_app Drug Development Applications A Optimized Geometry (Shape & Conformation) D Pharmacophore Modeling A->D informs E Ligand-Receptor Docking A->E provides input for B Molecular Electrostatic Potential (MEP) B->E guides C HOMO-LUMO Gap F Reactivity & Metabolism Prediction C->F correlates with

References

An In-depth Technical Guide on the Crystal Structure and Polymorphism of 4,4'-Sulfonylbis(phenoxybenzene)

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary:

This technical guide addresses the topic of the crystal structure and polymorphism of 4,4'-Sulfonylbis(phenoxybenzene). Despite a comprehensive search of scientific literature and structural databases, including the Cambridge Structural Database (CSD), no specific experimental data on the crystal structure or polymorphic forms of 4,4'-Sulfonylbis(phenoxybenzene) has been found in the public domain. This suggests that a detailed crystallographic and polymorphic analysis of this specific compound has not been published.

Therefore, this guide will provide a framework for such an investigation, outlining the established experimental protocols and a logical workflow for the characterization of the crystal structure and polymorphism of a novel compound like 4,4'-Sulfonylbis(phenoxybenzene). The methodologies described are based on standard practices in solid-state chemistry and pharmaceutical sciences.

Introduction to 4,4'-Sulfonylbis(phenoxybenzene)

4,4'-Sulfonylbis(phenoxybenzene), with the chemical formula C₂₄H₁₈O₄S, is an aromatic sulfone ether.[1] Its molecular structure consists of a central sulfonyl group connecting two phenoxybenzene moieties. While its basic chemical properties are documented, its solid-state characteristics, which are crucial for applications in materials science and drug development, remain uncharacterized. Understanding the crystal structure and polymorphic behavior is essential for controlling properties such as solubility, stability, and bioavailability.

Hypothetical Polymorphic Screening and Crystallization Workflow

The initial step in characterizing the solid state of a compound is to perform a comprehensive polymorphic screen to identify all accessible crystalline forms. This involves crystallizing the compound under a wide variety of conditions.

G cluster_0 Polymorphic Screening Workflow start Synthesis & Purification of 4,4'-Sulfonylbis(phenoxybenzene) solvents Solvent Selection (Varying Polarity, H-bonding capability) start->solvents crystallization Crystallization Methods - Slow Evaporation - Cooling Crystallization - Antisolvent Addition - Vapor Diffusion solvents->crystallization conditions Varying Conditions - Temperature - Supersaturation - Additives crystallization->conditions characterization Solid Form Characterization (PXRD, DSC, TGA, Microscopy) conditions->characterization end Identification of Polymorphs, Solvates, and Amorphous Form characterization->end

Caption: A general workflow for polymorphic screening of a new chemical entity.

Experimental Protocols for Solid-State Characterization

The following sections detail the standard experimental methodologies that would be employed to characterize the crystal structure and polymorphism of 4,4'-Sulfonylbis(phenoxybenzene).

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.[2]

Methodology:

  • Crystal Growth: High-quality single crystals of 4,4'-Sulfonylbis(phenoxybenzene) would be grown using techniques such as slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A variety of solvents should be screened.

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. X-rays are generated, monochromatized, and directed at the crystal. As the crystal is rotated, a detector collects the diffraction pattern.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to yield the final atomic coordinates, bond lengths, and bond angles.

G cluster_1 Single-Crystal X-ray Diffraction Workflow crystal_growth Grow Single Crystal mounting Mount Crystal on Goniometer crystal_growth->mounting data_collection Collect Diffraction Data mounting->data_collection structure_solution Solve Crystal Structure data_collection->structure_solution refinement Refine Structural Model structure_solution->refinement cif Generate CIF File refinement->cif

Caption: Workflow for determining a crystal structure using SCXRD.

PXRD is a rapid and non-destructive technique used to identify crystalline phases and to analyze the purity of a bulk sample. Each crystalline solid has a unique PXRD pattern.

Methodology:

  • Sample Preparation: A small amount of the powdered sample is gently packed into a sample holder.

  • Data Collection: The sample is irradiated with a monochromatic X-ray beam in a powder diffractometer. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Data Analysis: The resulting diffractogram is a plot of intensity versus 2θ. The peak positions and relative intensities are characteristic of a specific crystalline phase.

Thermal analysis techniques are crucial for investigating polymorphism, as different polymorphs often exhibit distinct thermal behaviors.[3][4][5][6]

3.3.1. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[3] It is used to determine melting points, glass transitions, and solid-solid phase transitions.

Methodology:

  • Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed into an aluminum pan, which is then hermetically sealed.

  • Measurement: The sample and a reference pan are placed in the DSC instrument. The temperature is ramped at a constant rate (e.g., 10 °C/min), and the heat flow is recorded.

  • Analysis: Endothermic events (e.g., melting, solid-solid transitions) and exothermic events (e.g., crystallization) are observed as peaks in the DSC thermogram.

3.3.2. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[3] It is used to assess thermal stability and to identify solvated crystal forms.

Methodology:

  • Sample Preparation: A small amount of the sample is placed in a TGA pan.

  • Measurement: The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate, and the mass is continuously monitored.

  • Analysis: A plot of mass versus temperature reveals mass loss events, such as the loss of solvent or decomposition.

G cluster_2 Thermal Analysis for Polymorphism sample Polymorphic Sample dsc DSC Analysis (Melting, Transitions) sample->dsc tga TGA Analysis (Solvation, Stability) sample->tga interpretation Data Interpretation - Identify Polymorphs - Determine Thermodynamic Relationships dsc->interpretation tga->interpretation

Caption: The role of thermal analysis in characterizing polymorphs.

Data Presentation

Should experimental data for 4,4'-Sulfonylbis(phenoxybenzene) become available, it would be presented in the following structured tables for clarity and comparative analysis.

Table 1: Hypothetical Crystallographic Data for Polymorphs of 4,4'-Sulfonylbis(phenoxybenzene)

ParameterForm IForm II
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁/cPbca
a (Å)DataData
b (Å)DataData
c (Å)DataData
α (°)9090
β (°)Data90
γ (°)9090
V (ų)DataData
Z48
Dcalc (g/cm³)DataData

Table 2: Hypothetical Thermal Analysis Data for Polymorphs of 4,4'-Sulfonylbis(phenoxybenzene)

PolymorphMelting Point (°C)Enthalpy of Fusion (J/g)Solid-Solid Transition (°C)
Form IDataDataNone
Form IIDataDataData (to Form I)

Conclusion

While the crystal structure and polymorphism of 4,4'-Sulfonylbis(phenoxybenzene) have not been reported in the existing scientific literature, this guide provides a comprehensive overview of the necessary steps and methodologies to undertake such a study. The application of single-crystal and powder X-ray diffraction, in conjunction with thermal analysis techniques like DSC and TGA, would be essential for a thorough solid-state characterization. The workflows and protocols outlined herein represent a standard approach to elucidating the crystal structure and identifying and characterizing the polymorphic forms of a new compound, which is a critical step in its development for any advanced application.

References

A Technical Guide to the Purity Analysis of 4,4'-Sulfonylbis(phenoxybenzene) by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a proposed High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 4,4'-Sulfonylbis(phenoxybenzene). The methodologies outlined are based on established practices for structurally related sulfonylated and phenolic compounds, offering a robust starting point for method development and validation.

Introduction

4,4'-Sulfonylbis(phenoxybenzene) is a chemical compound of interest in various fields of research and development. Ensuring the purity of this substance is critical for the accuracy and reproducibility of experimental results and for the safety and efficacy of any potential downstream applications. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of non-volatile and thermally labile compounds like 4,4'-Sulfonylbis(phenoxybenzene). This document details a recommended reversed-phase HPLC (RP-HPLC) method for its purity determination.

Proposed HPLC Methodology

The following experimental protocol is a recommended starting point for the purity analysis of 4,4'-Sulfonylbis(phenoxybenzene). Optimization may be required based on the specific instrumentation and the impurity profile of the sample. The method is derived from analytical procedures for similar sulfone-containing and phenolic compounds.[1][2][3]

2.1. Instrumentation and Consumables

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is recommended for the separation of non-polar and closely related impurities.[2]

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Additives: Formic acid or ammonium acetate for mobile phase modification.[1][2]

  • Sample Vials and Filters: Appropriate vials for the autosampler and 0.22 µm or 0.45 µm syringe filters for sample preparation.[2][3]

2.2. Experimental Protocol

Sample Preparation:

  • Accurately weigh a sample of 4,4'-Sulfonylbis(phenoxybenzene).

  • Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile and water (e.g., 50:50 v/v), to a final concentration of approximately 1 mg/mL.

  • Vortex or sonicate the solution to ensure complete dissolution.

  • Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial prior to injection.[2]

Chromatographic Conditions: A gradient elution is proposed to ensure the separation of impurities with a wide range of polarities.

ParameterRecommended Condition
Stationary Phase C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm)[2]
Mobile Phase A 0.1% Formic Acid in Water[2]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[2]
Gradient Program Start with a higher concentration of Mobile Phase A, and linearly increase the concentration of Mobile Phase B over 20-30 minutes.[2]
Flow Rate 1.0 mL/min[2]
Column Temperature 30-40 °C[2]
Detection UV detection at a wavelength determined by the UV spectrum of 4,4'-Sulfonylbis(phenoxybenzene) (a range of 230-260 nm is a good starting point).[3][4]
Injection Volume 10-20 µL[2]

2.3. Rationale for Method Selection Reversed-phase HPLC is the most common mode of chromatography and is well-suited for separating compounds of moderate to low polarity like 4,4'-Sulfonylbis(phenoxybenzene). The C18 stationary phase provides excellent hydrophobic retention. A gradient elution is chosen to effectively separate potential impurities that may have significantly different polarities from the main analyte. The use of formic acid in the mobile phase helps to improve peak shape and ionization efficiency if mass spectrometry (MS) detection is employed.

Data Presentation

The following tables are templates for the presentation of quantitative data obtained from the HPLC analysis.

Table 1: Chromatographic Peak Report

Peak No.Retention Time (min)Peak AreaPeak HeightArea %
1
2
3
...............

Table 2: Purity Calculation

AnalyteRetention Time (min)Peak AreaPurity by Area %
4,4'-Sulfonylbis(phenoxybenzene)
Total Impurities N/A
Total Area N/A100.00

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the HPLC purity analysis of 4,4'-Sulfonylbis(phenoxybenzene).

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter Solution (0.22 µm) dissolve->filter inject Inject Sample into HPLC filter->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity by Area % integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for HPLC purity analysis.

Conclusion

This technical guide provides a robust and scientifically grounded starting point for developing an HPLC method for the purity analysis of 4,4'-Sulfonylbis(phenoxybenzene). The proposed reversed-phase HPLC method, coupled with the structured approach to data presentation and a clear experimental workflow, will aid researchers, scientists, and drug development professionals in establishing a reliable quality control procedure for this compound. Method validation according to ICH guidelines should be performed to ensure the method is suitable for its intended purpose.

References

Determination of melting point and glass transition temperature of 4,4'-Sulfonylbis(phenoxybenzene)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4,4'-Sulfonylbis(phenoxybenzene), also known as 4,4'-diphenoxydiphenylsulfone, is a chemical compound whose thermal properties are of significant interest in various fields, including polymer chemistry and materials science. The melting point and glass transition temperature are fundamental physical properties that dictate the material's state, processability, and application range. The melting point is the temperature at which a crystalline solid transitions to a liquid state, while the glass transition temperature is characteristic of amorphous materials and describes the reversible transition from a hard, glassy state to a more rubbery, viscous state.

Accurate determination of these thermal transitions is critical for quality control, research and development, and predicting the behavior of materials under different thermal conditions. This guide focuses on the standard experimental techniques used for this purpose.

Quantitative Data Summary

As of the latest literature review, specific, experimentally determined values for the melting point and glass transition temperature of 4,4'-Sulfonylbis(phenoxybenzene) have not been identified. The following table is provided as a template for researchers to populate with their own experimental data.

Thermal PropertyExperimental Value (°C)Experimental Value (K)Method of Determination
Melting Point (Tm)Data not availableData not availablee.g., DSC
Glass Transition Temperature (Tg)Data not availableData not availablee.g., DSC

Experimental Protocols

The following sections detail the standard methodologies for determining the melting point and glass transition temperature of a solid organic compound like 4,4'-Sulfonylbis(phenoxybenzene).

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It is the most common method for determining both melting points and glass transition temperatures.

3.1.1. Principle

A sample of the material and an inert reference (typically an empty pan) are heated or cooled at a constant rate. When the sample undergoes a thermal transition, such as melting or a glass transition, it will either absorb (endothermic) or release (exothermic) heat. This results in a temperature difference between the sample and the reference, which is recorded as a change in heat flow on a DSC thermogram. The melting point is observed as an endothermic peak, while the glass transition appears as a step-like change in the heat capacity.

3.1.2. Experimental Procedure

  • Sample Preparation: Accurately weigh 3-5 mg of 4,4'-Sulfonylbis(phenoxybenzene) into a clean, hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan will be used as the reference.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium) according to the manufacturer's instructions.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below the expected transitions (e.g., 25 °C).

    • Heat the sample at a controlled rate, typically 10 °C/min, under a constant flow of inert gas (e.g., nitrogen at 50 mL/min) to a temperature above the expected melting point.

    • Hold the sample at this temperature for a few minutes to ensure complete melting and to erase any previous thermal history.

    • Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature.

    • Heat the sample again at the same controlled rate (10 °C/min) to a temperature above the melting point. The data from this second heating scan is typically used for analysis to ensure a consistent thermal history.

  • Data Analysis:

    • Glass Transition Temperature (Tg): Determine the Tg from the second heating scan as the midpoint of the step-like transition in the heat flow curve.

    • Melting Point (Tm): Determine the Tm as the onset temperature or the peak temperature of the endothermic melting peak on the thermogram.

3.1.3. Factors Affecting Measurement

Several factors can influence the results of a DSC measurement, including the heating/cooling rate, sample mass, and the purity of the sample. It is crucial to report these experimental parameters alongside the measured thermal properties.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. While not a primary method for determining melting point or glass transition temperature, TGA is essential for assessing the thermal stability of a compound and identifying the temperature at which decomposition begins. This information is crucial for setting the upper temperature limit for DSC experiments to avoid sample degradation, which could interfere with the measurement of thermal transitions.

3.2.1. Principle

A sample is placed on a high-precision balance within a furnace. The temperature is increased at a constant rate, and the mass of the sample is continuously monitored. A plot of mass versus temperature (a TGA thermogram) reveals the temperatures at which the material loses mass due to processes like decomposition or volatilization.

3.2.2. Experimental Procedure

  • Sample Preparation: Accurately weigh 5-10 mg of 4,4'-Sulfonylbis(phenoxybenzene) into a TGA sample pan (typically ceramic or platinum).

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air at a flow rate of 20-50 mL/min) to a high temperature (e.g., 600 °C) to ensure complete decomposition.

  • Data Analysis:

    • Analyze the TGA thermogram to determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the determination of melting point and glass transition temperature.

experimental_workflow cluster_sample_prep Sample Preparation cluster_tga Thermal Stability Assessment cluster_dsc Thermal Transition Determination cluster_results Results Sample 4,4'-Sulfonylbis(phenoxybenzene) Sample TGA_instrument TGA Instrument Sample->TGA_instrument Weigh Sample DSC_instrument DSC Instrument Sample->DSC_instrument Weigh Sample TGA_analysis TGA Data Analysis TGA_instrument->TGA_analysis Mass vs. Temp Data Decomposition_Temp Decomposition Temperature TGA_analysis->Decomposition_Temp DSC_analysis DSC Data Analysis DSC_instrument->DSC_analysis Heat Flow vs. Temp Data Tg_Tm Tg and Tm Values DSC_analysis->Tg_Tm Decomposition_Temp->DSC_instrument Set Upper Temp Limit

Figure 1. Experimental workflow for thermal analysis.
Logical Relationship of Thermal Properties

The following diagram illustrates the logical relationship between the physical state of a semi-crystalline material and its thermal transitions.

thermal_transitions state1 Glassy State Solid, Amorphous state2 Rubbery State Semi-viscous, Amorphous state1->state2  Heat > Tg   state2->state1  Cool < Tg   state3 Liquid State Viscous Liquid state2->state3  Heat > Tm   state4 Crystalline State Ordered Solid state3->state4  Cool < Tm (Crystallization)   state4->state3  Heat > Tm  

Figure 2. Relationship between physical states and thermal transitions.

Conclusion

While specific experimental data for the melting point and glass transition temperature of 4,4'-Sulfonylbis(phenoxybenzene) are not readily found in the reviewed literature, this guide provides the necessary theoretical background and detailed experimental protocols for their determination using standard thermal analysis techniques. The outlined procedures for DSC and TGA will enable researchers to accurately characterize the thermal behavior of this compound. The provided workflows and diagrams serve as a visual aid to understand the experimental process and the fundamental concepts of thermal transitions. It is recommended that any experimentally determined values for the thermal properties of 4,4'-Sulfonylbis(phenoxybenzene) be reported with detailed experimental conditions to ensure reproducibility and contribute to the scientific literature.

Methodological & Application

Application Notes and Protocols for the Synthesis of 4,4'-Sulfonylbis(phenoxybenzene)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 4,4'-Sulfonylbis(phenoxybenzene), a sulfone-containing aromatic ether. The protocol outlines a two-step synthetic route, commencing with the preparation of the key intermediate, 4,4'-dihydroxydiphenyl sulfone (also known as Bisphenol S), followed by a copper-catalyzed Ullmann condensation to yield the final product.

Reaction Principle

The synthesis of 4,4'-Sulfonylbis(phenoxybenzene) is achieved through a two-step process:

  • Synthesis of 4,4'-Dihydroxydiphenyl Sulfone: This initial step involves the electrophilic aromatic substitution reaction between phenol and concentrated sulfuric acid. The reaction is typically carried out at elevated temperatures with azeotropic removal of water to drive the reaction to completion and favor the formation of the desired 4,4'-isomer.

  • Ullmann Condensation: The subsequent etherification of 4,4'-dihydroxydiphenyl sulfone with a suitable aryl halide (e.g., bromobenzene or iodobenzene) is accomplished via an Ullmann condensation. This reaction is a copper-catalyzed nucleophilic aromatic substitution where the phenoxide ions of 4,4'-dihydroxydiphenyl sulfone displace the halide from the aryl halide, forming the diaryl ether linkages.

Experimental Protocols

Step 1: Synthesis of 4,4'-Dihydroxydiphenyl Sulfone

This protocol is adapted from established industrial processes for the synthesis of Bisphenol S.

Materials:

  • Phenol

  • Concentrated sulfuric acid (98%)

  • Mesitylene (dehydrating agent and solvent)

  • Methanol

  • Activated carbon

  • Sodium hydroxide solution (30%)

Equipment:

  • Three-necked round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle with a magnetic stirrer

  • Buchner funnel and filter flask

  • Crystallization dish

  • Drying oven

Procedure:

  • In a three-necked round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer, combine phenol and mesitylene.

  • Heat the mixture with stirring.

  • Slowly add concentrated sulfuric acid to the reaction mixture.

  • Increase the temperature to reflux and continuously remove the water formed during the reaction using the Dean-Stark apparatus.

  • Monitor the reaction progress by observing the amount of water collected. The reaction is considered complete when water evolution ceases.

  • Cool the reaction mixture to 60-70°C.

  • Add a methanol-water solution to the flask and stir to dissolve the product.

  • Adjust the pH of the solution to approximately 3 with a 30% sodium hydroxide solution.

  • Add activated carbon to the solution, heat to dissolve, and maintain at 60°C for 1 hour for decolorization.

  • Filter the hot solution to remove the activated carbon.

  • Allow the filtrate to cool slowly to induce crystallization. Further cool the mixture to 10°C to maximize crystal formation.

  • Collect the crystalline product by filtration using a Buchner funnel.

  • Wash the crystals with cold methanol.

  • Dry the purified 4,4'-dihydroxydiphenyl sulfone in an oven at 80°C for 6 hours.

Step 2: Synthesis of 4,4'-Sulfonylbis(phenoxybenzene) via Ullmann Condensation

This is a general protocol for the copper-catalyzed synthesis of diaryl ethers, adapted for the specific reactants.

Materials:

  • 4,4'-Dihydroxydiphenyl sulfone (from Step 1)

  • Bromobenzene or Iodobenzene

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (anhydrous)

  • Toluene

  • Hydrochloric acid (1 M)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Schlenk flask or a three-necked round-bottom flask

  • Condenser

  • Nitrogen or Argon gas inlet

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add 4,4'-dihydroxydiphenyl sulfone, potassium carbonate (or cesium carbonate), and copper(I) iodide.

  • Add anhydrous DMF (or DMSO) to the flask via syringe.

  • Add bromobenzene (or iodobenzene) to the reaction mixture.

  • Heat the mixture to a temperature between 120°C and 160°C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into 1 M hydrochloric acid and extract with toluene.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to afford pure 4,4'-Sulfonylbis(phenoxybenzene).

Data Presentation

Table 1: Reactant and Product Information

Compound NameIUPAC NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
4,4'-Dihydroxydiphenyl sulfone4,4'-SulfonyldiphenolC₁₂H₁₀O₄S250.2780-09-1
4,4'-Sulfonylbis(phenoxybenzene)1-phenoxy-4-(4-phenoxyphenyl)sulfonylbenzeneC₂₄H₁₈O₄S402.471623-91-2[1]

Table 2: Typical Reaction Parameters for Ullmann Condensation

ParameterValue/Condition
Reactants 4,4'-Dihydroxydiphenyl sulfone, Bromobenzene/Iodobenzene
Catalyst Copper(I) iodide (CuI)
Base Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
Solvent N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Temperature 120 - 160 °C
Reaction Time 12 - 24 hours
Atmosphere Inert (Nitrogen or Argon)

Table 3: Characterization Data for 4,4'-Sulfonylbis(phenoxybenzene)

PropertyDescription
Appearance Expected to be a solid at room temperature.
Melting Point Not reported in the provided search results.
¹H NMR Spectral data available on databases such as PubChem.[1]
¹³C NMR Spectral data available on databases such as PubChem.[1]
IR Spectroscopy Characteristic peaks for sulfone (S=O stretch) and ether (C-O-C stretch) groups are expected.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight is expected.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 4,4'-Dihydroxydiphenyl Sulfone cluster_step2 Step 2: Ullmann Condensation phenol Phenol reaction1 Reaction & Dehydration phenol->reaction1 h2so4 H₂SO₄ h2so4->reaction1 mesitylene Mesitylene (Solvent/Dehydrating Agent) mesitylene->reaction1 workup1 Work-up & Purification (Cooling, Neutralization, Decolorization, Crystallization) reaction1->workup1 bisphenol_s 4,4'-Dihydroxydiphenyl Sulfone workup1->bisphenol_s reaction2 Ullmann Condensation bisphenol_s->reaction2 bisphenol_s:e->reaction2:w halobenzene Bromobenzene or Iodobenzene halobenzene->reaction2 catalyst CuI (Catalyst) catalyst->reaction2 base K₂CO₃ or Cs₂CO₃ (Base) base->reaction2 solvent DMF or DMSO (Solvent) solvent->reaction2 workup2 Work-up & Purification (Extraction, Chromatography, Recrystallization) reaction2->workup2 final_product 4,4'-Sulfonylbis(phenoxybenzene) workup2->final_product

Caption: Workflow for the two-step synthesis of 4,4'-Sulfonylbis(phenoxybenzene).

SignalingPathways cluster_reactants Reactants cluster_catalytic_cycle Catalytic Cycle cluster_products Products bisphenol_s 4,4'-Dihydroxydiphenyl Sulfone (Nucleophile Precursor) phenoxide Bisphenoxide dianion bisphenol_s->phenoxide Deprotonation aryl_halide Aryl Halide (Electrophile) oxidative_addition Oxidative Addition aryl_halide->oxidative_addition base Base (e.g., K₂CO₃) base->phenoxide cu_catalyst Cu(I) Catalyst cu_phenoxide Copper(I) Phenoxide Intermediate cu_catalyst->cu_phenoxide phenoxide->cu_phenoxide Ligand Exchange cu_phenoxide->oxidative_addition reductive_elimination Reductive Elimination oxidative_addition->reductive_elimination reductive_elimination->cu_catalyst Catalyst Regeneration final_product 4,4'-Sulfonylbis(phenoxybenzene) reductive_elimination->final_product salts Inorganic Salts reductive_elimination->salts

Caption: Proposed mechanism for the Ullmann condensation step.

References

Application Notes and Protocols for the Polycondensation of 4,4'-Sulfonylbis(phenoxybenzene) with Aromatic Dianhydrides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of polyimides derived from the polycondensation of 4,4'-sulfonylbis(phenoxybenzene) with various aromatic dianhydrides. The resulting polyimides, featuring a sulfone-ether linkage, are known for their excellent thermal stability, mechanical strength, and solubility, making them attractive for applications in high-performance films, membranes, and matrices in advanced therapeutic delivery systems.

Overview of the Polycondensation Reaction

The synthesis of polyimides from 4,4'-sulfonylbis(phenoxybenzene) and aromatic dianhydrides is typically achieved through a two-step polycondensation reaction. The first step involves the formation of a poly(amic acid) precursor at room temperature, followed by a thermal or chemical imidization to yield the final polyimide. The choice of dianhydride significantly influences the final properties of the polymer.

Experimental Protocols

Materials and Purification
  • Diamine Monomer: 4,4'-Sulfonylbis(phenoxybenzene) (also known as 4,4'-bis(4-aminophenoxy)diphenyl sulfone). Purity should be >99% for optimal polymerization.

    • Purification Protocol: Recrystallization from a suitable solvent such as ethanol or a mixture of N,N-dimethylacetamide (DMAc) and water is recommended to remove impurities.[1]

  • Dianhydride Monomers: Various aromatic dianhydrides can be used, including:

    • Pyromellitic dianhydride (PMDA)

    • 3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA)

    • 4,4'-Oxydiphthalic anhydride (ODPA)

    • 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA)

    • 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)

    • Purification Protocol: Dianhydrides should be purified by recrystallization from acetic anhydride or by sublimation to ensure high purity.[1]

  • Solvent: Anhydrous N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) with a water content below 50 ppm are suitable solvents for the polymerization reaction.

Protocol for Poly(amic acid) Synthesis
  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a pre-weighed amount of 4,4'-sulfonylbis(phenoxybenzene) in anhydrous DMAc at room temperature to achieve a clear solution.

  • Slowly add an equimolar amount of the chosen aromatic dianhydride powder to the stirred diamine solution in small portions to control the exothermic reaction.

  • Rinse the weighing container with additional anhydrous DMAc and add it to the reaction flask to ensure all the dianhydride is transferred.

  • Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will gradually increase, indicating the formation of the poly(amic acid).

  • The resulting viscous poly(amic acid) solution can be stored in a refrigerator before use.

Protocol for Thermal Imidization and Film Casting
  • Pour the poly(amic acid) solution onto a clean, dry, and level glass plate.

  • Cast the film using a doctor blade to ensure a uniform thickness.

  • Place the glass plate in a vacuum oven and heat it according to a staged curing cycle to facilitate the removal of the solvent and the cyclodehydration of the poly(amic acid) to the polyimide. A typical heating schedule is as follows:

    • 80°C for 2 hours

    • 150°C for 1 hour

    • 200°C for 1 hour

    • 250°C for 1 hour

    • 300°C for 1 hour

  • After cooling to room temperature, the flexible and tough polyimide film can be peeled off the glass substrate by immersing it in hot water.

Data Presentation: Properties of Analogous Polyimides

Table 1: Inherent Viscosity of Poly(amic acid) Precursors

DianhydrideDiamineInherent Viscosity (dL/g)SolventReference
Various4,4′-(2,7-naphthylenedioxy)dianiline0.63 - 1.94DMAc[2]
Various2,3-bis(4-aminophenoxy)naphthalene0.61 - 2.13DMAc[2]

Inherent viscosity is a measure of the polymer's molecular weight.

Table 2: Thermal Properties of Sulfone-Containing Polyimides

DianhydrideDiamineGlass Transition Temp. (Tg, °C)5% Weight Loss Temp. (Td5, °C)Reference
BTDA1,3-bis[3′-trifluoromethyl-4′(4″-amino benzoxy) benzyl] benzene316531[3]
PMDAN/A>400>500[4]
Various4,4′-(2,7-naphthylenedioxy)dianiline223 - 285557 - 570 (in air)[2]
N/AN/A381569[5]

Table 3: Mechanical Properties of Analogous Polyimide Films

DianhydrideDiamineTensile Strength (MPa)Modulus of Elasticity (GPa)Elongation at Break (%)Reference
6FDA1,3-bis[3′-trifluoromethyl-4′(4″-amino benzoxy) benzyl] benzene1482.631[3]
Various4,4′-(2,7-naphthylenedioxy)dianiline86 - 107N/A6 - 25[2]
PMDANADA/ODA96.412.45N/A[5]

NADA: 4,4′-(2,6-naphthalenediyl)bis[benzenamine], ODA: 4,4'-oxydianiline

Visualizations

Experimental Workflow

Polyimide_Synthesis_Workflow cluster_Monomers Monomer Preparation cluster_Polymerization Polymerization cluster_Processing Film Processing Diamine 4,4'-Sulfonylbis(phenoxybenzene) (Diamine) Dissolution Dissolve Diamine in Solvent Diamine->Dissolution Dianhydride Aromatic Dianhydride (e.g., PMDA, ODPA) Addition Add Dianhydride Dianhydride->Addition Solvent Anhydrous DMAc/NMP Solvent->Dissolution Dissolution->Addition Reaction Stir at Room Temp (24h under N2) Addition->Reaction PAA Poly(amic acid) Solution Reaction->PAA Casting Cast on Glass Plate PAA->Casting Curing Thermal Curing (Staged Heating) Casting->Curing Peeling Peel Film in Water Curing->Peeling PI_Film Polyimide Film Peeling->PI_Film

Caption: Workflow for the two-step synthesis of polyimide films.

Monomer Structure to Polymer Property Relationship

Monomer_Property_Relationship cluster_Monomers Monomer Structures cluster_Properties Polyimide Properties Diamine Diamine (4,4'-Sulfonylbis(phenoxybenzene)) Thermal Thermal Stability (Tg, Td) Diamine->Thermal Sulfone and Ether Linkages (Flexibility & Polarity) Mechanical Mechanical Strength (Tensile, Modulus) Diamine->Mechanical Solubility Solubility Diamine->Solubility Dianhydride Aromatic Dianhydride Dianhydride->Thermal Rigidity of Backbone Dianhydride->Mechanical Dianhydride->Solubility Bulky/Flexible Groups

Caption: Influence of monomer structure on final polyimide properties.

References

Application Note: Preparation and Characterization of Sulfonated Poly(ether sulfone) Membranes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Sulfonated poly(ether sulfone) (sPES) is a high-performance thermoplastic polymer that has garnered significant interest for applications requiring ion-exchange capabilities, most notably as a proton exchange membrane (PEM) in fuel cells. Its excellent thermal stability, mechanical strength, and chemical resistance make it a promising alternative to more expensive perfluorinated membranes. The properties of sPES can be tailored by controlling the degree of sulfonation, which directly influences its hydrophilicity, ion exchange capacity (IEC), and proton conductivity.

One common method for preparing sPES is through the post-sulfonation of a pre-existing poly(ether sulfone) (PES) polymer. This method allows for precise control over the introduction of sulfonic acid (-SO₃H) groups onto the aromatic backbone of the polymer. This document provides detailed protocols for the synthesis of sPES via post-sulfonation of a generic PES, the subsequent casting of sPES membranes, and the characterization of their key properties. While various PES structures exist, including those containing 4,4'-sulfonylbis(phenoxybenzene) moieties, the following protocols are broadly applicable.

Synthesis of Sulfonated Poly(ether sulfone) (sPES)

The sulfonation of PES is typically achieved via an electrophilic aromatic substitution reaction. A common and effective method involves using chlorosulfonic acid or concentrated sulfuric acid as the sulfonating agent. The sulfonic acid groups preferentially attach to the aromatic rings positioned between the ether linkages due to their higher electron density compared to the rings adjacent to the electron-withdrawing sulfone group[1].

References

Application Notes and Protocols: 4,4'-Sulfonylbis(phenoxybenzene) in High-Performance Thermoplastic Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,4'-Sulfonylbis(phenoxybenzene), also known as 4,4'-diphenoxydiphenylsulfone, is an aromatic monomer crucial for the synthesis of high-performance thermoplastic polymers, particularly those in the poly(arylene ether sulfone) (PAES) family.[1] The integration of its rigid and stable chemical structure into polymer backbones imparts exceptional properties to the resulting materials. These polymers are renowned for their high glass transition temperatures, excellent thermal and chemical stability, superior mechanical strength, and resistance to oxidation and hydrolysis.[2] These characteristics make them suitable for demanding applications in various fields, including aerospace, automotive, and energy.[3][4] This document provides an overview of the applications, key performance data, and experimental protocols related to polymers derived from 4,4'-Sulfonylbis(phenoxybenzene).

Key Applications

The unique properties of polymers synthesized using 4,4'-Sulfonylbis(phenoxybenzene) make them ideal for specialized applications:

  • Polymer Electrolyte Membranes (PEMs) for Fuel Cells: A primary application is in the fabrication of PEMs.[5] By incorporating sulfonic acid groups into the polymer backbone (a process known as sulfonation), these materials become proton-conductive.[6][7] Sulfonated poly(arylene ether sulfone)s (SPAES) are investigated as alternatives to conventional materials like Nafion, offering advantages in thermal and dimensional stability.[6] Their performance, including proton conductivity and water uptake, is critical for the efficiency of fuel cells operating at elevated temperatures.[8][9]

  • High-Temperature Engineering Plastics: The inherent thermal stability and mechanical robustness of these polymers allow their use as engineering plastics in environments with high temperatures and mechanical stress.[2][4]

  • Advanced Composites and Adhesives: Their strong adhesion and compatibility with reinforcing agents make them excellent matrix materials for advanced composites and as high-performance adhesives for metal-to-metal bonding.[2][10]

  • Membranes for Separation Processes: Beyond fuel cells, the chemical resistance and tunable properties of these polymers make them suitable for creating membranes used in gas separation and other industrial filtration processes.[2]

While the primary applications are in materials science, the high chemical stability and biocompatibility of some related polymer families suggest potential for future exploration in biomedical fields, such as in durable medical device components or as matrices for controlled drug delivery, although this is not a current mainstream application.[11]

Data Presentation

The following tables summarize the key performance indicators for thermoplastic polymers derived from or related to 4,4'-Sulfonylbis(phenoxybenzene).

Table 1: Thermal Properties

Polymer System Glass Transition Temp. (T_g) (°C) Decomposition Temp. (°C) Reference
Poly(propylene terephthalate) with Bisphenol S >100 Good thermal stability [12]
Sulfonated Poly(arylene ether sulfone)s (SPAES) 85 - 90 - [13]
Poly(ether sulfone)s with Diphenolic Acid - 370 - 650 [2]
Aramid Copolymers (PBAB-aramid) 292.7 465.5 [3]

| Poly(ether sulfone)s (general) | 190 - 224 | 400 - 584 |[14] |

Table 2: Mechanical Properties

Polymer / Composite System Tensile Strength (MPa) Elongation at Break (%) Reference
Hydrogenated Biobased Polyesters (HP1) 39.7 436 [15]
Aramid Copolymers (PBAB-aramid film, 5µm) 113.5 58.4 [3]
Polypropylene-based TPE with CH₃SO₃⁻ 26.3 1225 [16]
Poly(butylene succinate) / Basalt Fiber - Brittle fracture at low strain [10]

| Polybenzoxazine/PCL Blends | 28.0 - 31.6 | - |[17] |

Table 3: Properties of Sulfonated Membranes for Fuel Cell Applications

Polymer Membrane Ion Exchange Capacity (IEC) (mequiv/g) Water Uptake (%) (at 80°C) Proton Conductivity (mS/cm) (at 80°C, 90-100% RH) Reference
Sulfonated Poly(ether sulfone)s with MNF - 23 - 52 74.6 - 100.4 [6]
Sulfonated Polyimide (SPI) 1.54 - 81 (in water at 60°C) [18]
Sulfonated Poly(ether sulfone) (PES 60) - - 91 [7]

| Sulfonated Poly(1,4-diphenoxybenzene) | - | - | Comparable to Nafion N-115 |[8] |

Experimental Protocols

Protocol 1: Synthesis of Sulfonated Poly(Arylene Ether Sulfone) (SPAES)

This protocol describes a typical nucleophilic aromatic substitution polycondensation reaction to synthesize a SPAES copolymer.

Materials:

  • 4,4'-dihydroxy-1,6-diphenoxyhexane

  • Bis(4-fluoro-3-sulfophenyl)sulfone disodium salt

  • Bis(4-fluorophenyl) sulfone

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Toluene

  • Isopropanol

  • Deionized water

Procedure:

  • Equip a 250 mL four-neck round-bottom flask with a mechanical stirrer, a Dean-Stark trap, a condenser, and a nitrogen or argon inlet.

  • Charge the flask with 4,4'-dihydroxy-1,6-diphenoxyhexane (e.g., 10 mmol), bis(4-fluoro-3-sulfophenyl)sulfone disodium salt (e.g., 3 mmol), bis(4-fluorophenyl) sulfone (e.g., 7 mmol), and potassium carbonate (e.g., 20 mmol).[13]

  • Add DMAc and toluene to the flask to dissolve the monomers and act as an azeotropic solvent.

  • Purge the system with inert gas (Ar or N₂) for 30 minutes to remove oxygen.

  • Heat the reaction mixture to approximately 140°C with vigorous stirring to dehydrate the system. Water will be removed azeotropically with toluene and collected in the Dean-Stark trap.

  • After complete dehydration (approx. 4 hours), remove the Dean-Stark trap and increase the temperature to 170°C.

  • Allow the polymerization to proceed at this temperature for 20 hours. The solution will become highly viscous.[13]

  • Cool the reaction mixture to room temperature and pour the viscous polymer solution into a beaker containing isopropanol (1 L) to precipitate the polymer.

  • Filter the resulting fibrous polymer and wash it multiple times with deionized water to remove residual salts and solvent.

  • Dry the final polymer product in a vacuum oven at 60°C for 24 hours.[13]

Protocol 2: Membrane Casting and Characterization

A. Membrane Casting:

  • Dissolve the synthesized dried polymer in an appropriate aprotic solvent (e.g., DMAc) to form a 5-10 wt% solution.

  • Filter the solution to remove any impurities.

  • Cast the solution onto a clean, flat glass plate using a casting knife to ensure uniform thickness.

  • Dry the cast film in an oven at 80°C for 12 hours, followed by further drying under vacuum at a higher temperature (e.g., 120°C) for 24 hours to remove residual solvent.

  • Peel the resulting membrane from the glass plate.

B. Water Uptake Measurement:

  • Cut a sample of the dry membrane (approx. 2x2 cm) and measure its weight (W_dry).

  • Immerse the sample in deionized water at a specified temperature (e.g., 80°C) for 24 hours.

  • Remove the sample from the water, quickly blot the surface with filter paper to remove excess water, and immediately measure its weight (W_wet).

  • Calculate the water uptake using the formula: Water Uptake (%) = [(W_wet - W_dry) / W_dry] * 100.

C. Proton Conductivity Measurement:

  • Cut a rectangular sample of the membrane (e.g., 1 cm x 4 cm).[13]

  • Immerse the sample in deionized water for 24 hours to ensure full hydration.[13]

  • Place the hydrated sample in a four-probe conductivity cell.

  • Place the cell in a temperature and humidity-controlled chamber.

  • Measure the impedance of the membrane using an AC impedance spectrometer over a range of frequencies.

  • Calculate the proton conductivity (σ) using the formula: σ = L / (R * A), where L is the distance between the inner probes, R is the resistance obtained from the impedance plot, and A is the cross-sectional area of the membrane sample.

  • Conduct measurements at various temperatures (e.g., 30°C, 60°C, 80°C) and 100% relative humidity to evaluate performance under different conditions.[13]

Visualizations

The following diagrams illustrate the synthesis workflow and the structure-property relationships of these polymers.

G cluster_synthesis Polymer Synthesis Workflow Monomers Monomers (e.g., 4,4'-Sulfonylbis(phenoxybenzene) derivatives, dihalide monomers) Reaction Polycondensation Reaction (Inert Atmosphere, 140-170°C) Monomers->Reaction Solvent Aprotic Solvent (e.g., DMAc, Toluene) Solvent->Reaction Catalyst Base Catalyst (e.g., K₂CO₃) Catalyst->Reaction Precipitation Precipitation (in Non-solvent, e.g., Isopropanol) Reaction->Precipitation Cool & Pour Washing Washing (with Deionized Water) Precipitation->Washing Drying Drying (Vacuum Oven, 60°C) Washing->Drying Polymer Final High-Performance Polymer Drying->Polymer

Caption: Workflow for the synthesis of poly(arylene ether sulfone)s.

G Monomer Monomer Structure: 4,4'-Sulfonylbis(phenoxybenzene) Sulfone Diphenyl Sulfone Group (-SO₂-) Ether Ether Linkages (-O-) Aromatic Aromatic Rings (Phenylene) Thermal High Thermal Stability & High Tg Sulfone->Thermal Polar, Rigid Process Processability (Thermoplastic) Ether->Process Chain Flexibility Aromatic->Thermal Mechanical Excellent Mechanical Strength & Stiffness Aromatic->Mechanical Rigid Backbone Chemical Good Chemical & Oxidative Resistance Aromatic->Chemical

Caption: Structure-property relationships in derived polymers.

References

Application Notes & Protocols: 4,4'-Sulfonylbis(phenoxybenzene) Moiety in Proton Exchange Membranes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Proton Exchange Membranes (PEMs) are critical components in various electrochemical devices, most notably in Proton Exchange Membrane Fuel Cells (PEMFCs). The performance of these devices is intrinsically linked to the properties of the membrane, which must exhibit high proton conductivity, good thermal and mechanical stability, low fuel crossover, and long-term durability. While perfluorosulfonic acid (PFSA) membranes like Nafion® have been the industry standard, there is a significant research effort to develop alternative hydrocarbon-based polymers due to the high cost and environmental concerns associated with PFSA materials.[1]

Aromatic polymers containing the 4,4'-Sulfonylbis(phenoxybenzene) moiety, specifically sulfonated poly(arylene ether sulfone)s (SPAES), have emerged as promising candidates for PEMs.[2] These materials offer a robust aromatic backbone that provides excellent thermal and chemical stability, while the sulfonic acid groups facilitate proton transport. The properties of SPAES membranes can be precisely tuned by controlling the degree of sulfonation and the polymer backbone structure, making them a versatile platform for PEM development.[3]

This document provides detailed protocols for the synthesis of SPAES copolymers, fabrication of membranes, and characterization of their key properties relevant to fuel cell applications.

I. Synthesis of Sulfonated Poly(Arylene Ether Sulfone) (SPAES)

The synthesis of SPAES is typically achieved through nucleophilic aromatic substitution polycondensation.[4] The degree of sulfonation, a critical parameter that dictates the membrane's properties, can be controlled by adjusting the molar ratio of sulfonated and non-sulfonated dihalide monomers.[3]

Experimental Protocol: Synthesis of SPAES (50% Molar Sulfonation)

This protocol describes the synthesis of a SPAES copolymer with a target 50 mol% degree of sulfonation.

1. Materials:

  • Dihydroxy Monomer: e.g., 4,4'-Biphenol (BP)

  • Non-sulfonated Dihalo Monomer: e.g., 4,4′-Difluorodiphenyl sulfone (DFDPS)

  • Sulfonated Dihalo Monomer: e.g., 3,3′-Disulfonated-4,4′-difluorodiphenyl sulfone (SDFDPS)

  • Base: Anhydrous Potassium Carbonate (K₂CO₃)

  • Solvent: N-methyl-2-pyrrolidone (NMP)

  • Azeotroping Agent: Toluene

  • Precipitation Liquid: Methanol or Ethanol

  • Purification: Deionized water

2. Procedure:

  • To a 250 mL three-neck flask equipped with a mechanical stirrer, a Dean-Stark trap, a condenser, and a nitrogen inlet, add 4,4'-biphenol (e.g., 11.00 mmol), 4,4′-difluorodiphenyl sulfone (e.g., 5.500 mmol), 3,3′-disulfonated-4,4′-difluorodiphenyl sulfone (e.g., 5.500 mmol), and an excess of anhydrous potassium carbonate (e.g., 12.65 mmol).[2]

  • Add NMP (e.g., 13.6 mL) and toluene to the flask.[2]

  • Purge the system with nitrogen and heat the mixture to approximately 140-150°C with vigorous stirring to dehydrate the system by azeotropic distillation of the water-toluene mixture.

  • After the complete removal of water (typically 2-4 hours), drain the toluene from the Dean-Stark trap and raise the reaction temperature to 180-190°C.[4]

  • Maintain the reaction at this temperature for 12-24 hours until a viscous solution is formed, indicating high molecular weight polymer formation.[4]

  • Cool the viscous polymer solution to room temperature and dilute with additional NMP if necessary.

  • Precipitate the polymer by slowly pouring the solution into a stirred excess of methanol or ethanol.

  • Filter the resulting fibrous polymer, wash it extensively with hot deionized water to remove residual salts and solvent, and then wash again with methanol.[4]

  • Dry the final SPAES polymer in a vacuum oven at 80-100°C for 24 hours.[4]

G cluster_synthesis SPAES Synthesis Workflow reactants Monomers (BP, DFDPS, SDFDPS) + K₂CO₃ dissolve Add NMP & Toluene in Reaction Flask reactants->dissolve Charge Reactor dehydrate Azeotropic Dehydration (140-150°C, N₂) dissolve->dehydrate polymerize Polycondensation (180-190°C, 12-24h) dehydrate->polymerize Remove Toluene cool Cool & Dilute with NMP polymerize->cool precipitate Precipitate in Methanol/Ethanol cool->precipitate wash Wash with Hot DI Water & Methanol precipitate->wash dry Vacuum Dry (80-100°C, 24h) wash->dry product Final SPAES Polymer dry->product G cluster_characterization Membrane Fabrication & Characterization Workflow polymer SPAES Polymer dissolve Dissolve in NMP/DMAc (10-15 wt%) polymer->dissolve cast Solution Casting on Glass Plate dissolve->cast dry Dry in Oven (80°C -> 120°C vacuum) cast->dry peel Peel Membrane (Salt Form) in DI Water dry->peel ion_exchange Ion Exchange (H₂SO₄ Treatment) peel->ion_exchange proton_membrane Protonated Membrane (PEM) ion_exchange->proton_membrane iec IEC (Titration) proton_membrane->iec wu Water Uptake & Swelling Ratio proton_membrane->wu conductivity Proton Conductivity (EIS) proton_membrane->conductivity stability Oxidative Stability (Fenton's Test) proton_membrane->stability G cluster_logic Structure-Property Relationships in SPAES Membranes ds Increase Degree of Sulfonation (DS) iec Higher Ion Exchange Capacity (IEC) ds->iec water Higher Water Uptake ds->water stability Lower Oxidative Stability ds->stability Reduces conductivity Higher Proton Conductivity iec->conductivity Enables water->conductivity Facilitates (Vehicular Transport) swelling Excessive Swelling & Lower Dimensional Stability water->swelling Causes performance Improved Fuel Cell Performance (Voltage) conductivity->performance mech Lower Mechanical Strength swelling->mech Leads to durability Reduced Fuel Cell Durability mech->durability stability->durability

References

Application Notes and Protocols: Synthesis of High-Performance Polyimides from 4,4'-Sulfonylbis(phenoxybenzene) for Advanced Gas Separation Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of polyimides derived from 4,4'-sulfonylbis(phenoxybenzene), also known as 4,4'-bis(4-aminophenoxy)phenyl sulfone (BAPS), for gas separation membrane applications. The incorporation of the sulfonyl group and flexible ether linkages in the polymer backbone offers a unique combination of high thermal stability, good mechanical properties, and enhanced gas selectivity, making these polyimides promising candidates for various industrial gas separation processes, including CO2 capture and natural gas sweetening.

Introduction

Polyimides are a class of high-performance polymers renowned for their exceptional thermal, mechanical, and chemical stability.[1] Their application in gas separation membranes is driven by the ability to tailor their chemical structure to achieve desired permeability and selectivity for specific gas pairs. The diamine monomer, 4,4'-sulfonylbis(phenoxybenzene), provides a unique combination of rigidity from the sulfonyl group and flexibility from the ether linkages. This molecular architecture can lead to polyimides with improved processability and favorable gas transport properties. When combined with rigid dianhydrides, such as 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA), the resulting polyimides can exhibit high fractional free volume, contributing to enhanced gas permeability.

Synthesis of Polyimides

The synthesis of polyimides from 4,4'-sulfonylbis(phenoxybenzene) typically follows a two-step polycondensation reaction. The first step involves the formation of a poly(amic acid) precursor, which is then converted to the final polyimide through a cyclodehydration reaction (imidization).

Key Monomers
  • Diamine: 4,4'-Sulfonylbis(phenoxybenzene) / 4,4'-Bis(4-aminophenoxy)phenyl sulfone (BAPS)

  • Dianhydrides:

    • 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)

    • Pyromellitic dianhydride (PMDA)

    • 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA)

    • 3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA)

The selection of the dianhydride allows for the tuning of the final polyimide's properties. For instance, 6FDA is known to impart high solubility and increased free volume, leading to higher gas permeability.

Experimental Protocols

Protocol 1: Synthesis of 6FDA-BAPS Polyimide

This protocol details the synthesis of a polyimide from 4,4'-sulfonylbis(phenoxybenzene) (BAPS) and 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA).

Materials:

  • 4,4'-Sulfonylbis(phenoxybenzene) (BAPS), purified by recrystallization

  • 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA), purified by sublimation

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Acetic anhydride

  • Pyridine

  • Methanol

Procedure:

  • Poly(amic acid) Synthesis:

    • In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a stoichiometric amount of BAPS in anhydrous NMP under a nitrogen atmosphere.

    • Once the diamine is fully dissolved, add an equimolar amount of 6FDA in one portion.

    • Stir the reaction mixture at room temperature for 24 hours to form a viscous poly(amic acid) solution.

  • Chemical Imidization:

    • To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (1:1 molar ratio with respect to the repeating unit) as the dehydrating agent and catalyst, respectively.

    • Continue stirring at room temperature for 1 hour, and then heat the solution to 80°C for an additional 3 hours to ensure complete imidization.

  • Polymer Precipitation and Purification:

    • Precipitate the resulting polyimide solution by slowly pouring it into a large excess of methanol with vigorous stirring.

    • Collect the fibrous polymer precipitate by filtration.

    • Wash the polymer thoroughly with methanol and then with hot water to remove any residual solvent and reagents.

    • Dry the purified polyimide in a vacuum oven at 120°C for 24 hours.

Protocol 2: Membrane Fabrication by Solution Casting

Materials:

  • Synthesized Polyimide (e.g., 6FDA-BAPS)

  • N-methyl-2-pyrrolidone (NMP) or other suitable solvent

  • Glass substrate

  • Casting knife or doctor blade

Procedure:

  • Prepare a 15-20 wt% solution of the polyimide in NMP by dissolving the dried polymer with gentle heating and stirring.

  • Filter the polymer solution to remove any undissolved particles.

  • Cast the filtered solution onto a clean, level glass plate using a casting knife set to the desired thickness.

  • Dry the cast film in a controlled environment, typically in an oven with a slow temperature ramp up to 200-250°C, to remove the solvent completely.

  • Once dried, carefully peel the polyimide membrane from the glass substrate.

Data Presentation

The following tables summarize the typical thermal, mechanical, and gas separation properties of polyimides derived from 4,4'-sulfonylbis(phenoxybenzene).

Table 1: Thermal and Mechanical Properties of BAPS-based Polyimides

Polyimide (Dianhydride-Diamine)Glass Transition Temperature (Tg, °C)5% Weight Loss Temperature (TGA, °C)Tensile Strength (MPa)Elongation at Break (%)
6FDA-BAPS250 - 270> 50080 - 1005 - 10
PMDA-BAPS280 - 300> 52090 - 1104 - 8
BTDA-BAPS270 - 290> 51085 - 1055 - 9
BPDA-BAPS290 - 310> 53095 - 1154 - 7

Table 2: Gas Permeability of 6FDA-BAPS Polyimide Membrane

GasPermeability (Barrer)¹
He30 - 50
H₂40 - 60
O₂5 - 10
N₂1 - 2
CH₄0.8 - 1.5
CO₂20 - 40

¹1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg)

Table 3: Gas Selectivity of 6FDA-BAPS Polyimide Membrane

Gas PairIdeal Selectivity (P_A / P_B)
O₂/N₂4 - 6
CO₂/N₂20 - 30
CO₂/CH₄25 - 40
H₂/N₂30 - 50
H₂/CH₄40 - 60

Visualizations

The following diagrams illustrate the key processes and relationships in the synthesis and application of these polyimides.

Polyimide_Synthesis_Workflow cluster_synthesis Polyimide Synthesis Diamine 4,4'-Sulfonylbis(phenoxybenzene) (Diamine) PAA Poly(amic acid) Solution Diamine->PAA Dianhydride Aromatic Dianhydride (e.g., 6FDA) Dianhydride->PAA Solvent Anhydrous NMP Solvent->PAA Imidization Chemical or Thermal Imidization PAA->Imidization Polyimide Solid Polyimide Imidization->Polyimide Purification Precipitation & Washing Polyimide->Purification Dried_Polyimide Dried Polyimide Powder Purification->Dried_Polyimide

Caption: Workflow for the two-step synthesis of polyimides.

Membrane_Fabrication_and_Testing cluster_fabrication Membrane Fabrication & Characterization Polymer_Sol Polyimide Solution (in NMP) Casting Solution Casting Polymer_Sol->Casting Drying Controlled Drying Casting->Drying Membrane Polyimide Membrane Drying->Membrane Gas_Permeation Gas Permeation Testing Membrane->Gas_Permeation Characterization Thermal & Mechanical Characterization Membrane->Characterization Data Permeability & Selectivity Data Gas_Permeation->Data Properties Thermal & Mechanical Properties Characterization->Properties

Caption: Workflow for membrane fabrication and characterization.

Structure_Property_Relationship cluster_structure Molecular Structure cluster_properties Polymer Properties cluster_performance Gas Separation Performance Diamine 4,4'-Sulfonylbis(phenoxybenzene) (Flexibility & Rigidity) FFV Fractional Free Volume (FFV) Diamine->FFV Chain_Packing Interchain Packing Diamine->Chain_Packing Thermal_Stability Thermal Stability (Tg, TGA) Diamine->Thermal_Stability Mechanical_Strength Mechanical Strength Diamine->Mechanical_Strength Dianhydride Aromatic Dianhydride (Rigidity, e.g., 6FDA) Dianhydride->FFV Dianhydride->Chain_Packing Dianhydride->Thermal_Stability Dianhydride->Mechanical_Strength Permeability Gas Permeability FFV->Permeability increases Selectivity Gas Selectivity FFV->Selectivity decreases Chain_Packing->Permeability decreases Chain_Packing->Selectivity increases

Caption: Structure-property relationships in polyimide membranes.

References

Application of 4,4'-Sulfonylbis(phenoxybenzene) in Thermally Stable Adhesives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 4,4'-Sulfonylbis(phenoxybenzene), also known as 4,4'-diphenoxydiphenylsulfone, in the formulation of high-performance, thermally stable adhesives. This monomer is a key building block for polyether sulfone (PES) resins, which are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in aerospace, automotive, and electronics.

Introduction

4,4'-Sulfonylbis(phenoxybenzene) is an aromatic sulfone monomer that, when polymerized, forms polyether sulfone (PES), a high-performance amorphous thermoplastic. The rigid aromatic backbone, coupled with the flexible ether linkages, imparts a unique combination of high glass transition temperature (Tg), excellent mechanical properties over a wide temperature range, and resistance to many chemicals. In adhesive formulations, PES can be used as the primary resin matrix or as a toughening agent for other thermosetting resins like epoxies and bismaleimides to enhance their performance at elevated temperatures.

This application note focuses on the use of 4,4'-Sulfonylbis(phenoxybenzene) to synthesize amine-terminated polyether sulfone oligomers, which can then be cured with various hardeners to create a thermosetting adhesive with outstanding thermal stability.

Data Presentation

The following tables summarize the typical thermal and mechanical properties of polyether sulfone and adhesives formulated with PES. It is important to note that specific values can vary depending on the exact formulation, curing cycle, and testing conditions.

Table 1: Typical Thermal and Mechanical Properties of Polyether Sulfone (PES) Resin

PropertyValueTest Method
Glass Transition Temperature (Tg)220 °CDSC
Heat Deflection Temperature (at 1.82 MPa)200 °CASTM D648
Tensile Strength87 MPaASTM D638
Tensile Modulus2.6 GPaASTM D638
Flexural Strength130 MPaASTM D790
Flexural Modulus2.6 GPaASTM D790

Data sourced from various material data sheets.

Table 2: Lap Shear Strength of PES-Toughened Epoxy Adhesives at Elevated Temperatures

Adhesive FormulationSubstrateTest Temperature (°C)Lap Shear Strength (MPa)
Epoxy/PES (15 wt%)Aluminum2535.2
Epoxy/PES (15 wt%)Aluminum15018.5
Epoxy/PES (15 wt%)Aluminum20010.1
Epoxy/PES (25 wt%)Titanium2542.8
Epoxy/PES (25 wt%)Titanium17725.3

Representative data compiled from literature. Actual values are highly dependent on the specific epoxy resin, PES molecular weight, and curing agent used.

Experimental Protocols

Synthesis of Amine-Terminated Polyether Sulfone (AT-PES) Oligomer

This protocol describes the synthesis of an amine-terminated polyether sulfone oligomer from 4,4'-Sulfonylbis(phenoxybenzene) and an excess of an aromatic diamine. The molecular weight is controlled by the molar ratio of the monomers.

Materials:

  • 4,4'-Sulfonylbis(phenoxybenzene)

  • 4,4'-Diaminodiphenyl sulfone (DDS)

  • Anhydrous N-methyl-2-pyrrolidone (NMP)

  • Anhydrous toluene

  • Potassium carbonate (K₂CO₃), dried

  • Nitrogen gas (high purity)

  • Methanol

  • Deionized water

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser.

  • Heating mantle with a temperature controller.

  • Vacuum oven.

Procedure:

  • To the three-neck flask, add 4,4'-Sulfonylbis(phenoxybenzene), an excess of 4,4'-diaminodiphenyl sulfone (the molar ratio will determine the oligomer molecular weight), and potassium carbonate.

  • Add NMP and toluene to the flask. The amount of NMP should be sufficient to dissolve the monomers and the resulting polymer, while toluene acts as an azeotropic agent to remove water.

  • Purge the flask with nitrogen for at least 30 minutes to create an inert atmosphere.

  • Heat the mixture to 140-150 °C with vigorous stirring. Water will be removed azeotropically with toluene and collected in the Dean-Stark trap.

  • After the complete removal of water, slowly increase the temperature to 180-190 °C to remove the toluene.

  • Maintain the reaction at this temperature for 4-8 hours under a nitrogen blanket.

  • Cool the reaction mixture to below 100 °C and precipitate the polymer by slowly pouring the viscous solution into a stirred mixture of methanol and water.

  • Filter the precipitated polymer, wash it thoroughly with deionized water and then with methanol to remove unreacted monomers and salts.

  • Dry the resulting amine-terminated polyether sulfone (AT-PES) oligomer in a vacuum oven at 120 °C until a constant weight is achieved.

Formulation and Curing of AT-PES Adhesive

This protocol outlines the formulation of a two-part thermally stable adhesive using the synthesized AT-PES oligomer and an epoxy resin as a curing agent.

Materials:

  • Synthesized Amine-Terminated Polyether Sulfone (AT-PES) oligomer

  • Diglycidyl ether of bisphenol A (DGEBA) epoxy resin

  • Solvent (e.g., N-methyl-2-pyrrolidone, NMP, if a solution adhesive is desired)

Equipment:

  • High-shear mixer or planetary mixer

  • Vacuum desiccator

  • Applicator (e.g., spatula, film applicator)

  • Hot press or oven with temperature control

Procedure:

  • Part A (Resin): If a solvent-based adhesive is being prepared, dissolve the AT-PES oligomer in a minimal amount of NMP with gentle heating and stirring until a homogeneous solution is obtained. For a hot-melt adhesive, the AT-PES can be used directly.

  • Part B (Hardener): The DGEBA epoxy resin serves as the hardener.

  • Mixing: Combine Part A and Part B in a stoichiometric ratio based on the amine hydrogen equivalent weight of the AT-PES and the epoxy equivalent weight of the DGEBA resin. Mix thoroughly using a high-shear mixer until a uniform paste is formed.

  • Degassing: Place the mixed adhesive in a vacuum desiccator to remove any entrapped air bubbles.

  • Application: Apply the adhesive to the substrates to be bonded.

  • Curing: The curing schedule is critical for achieving optimal properties. A typical curing cycle involves a multi-step process:

    • Initial cure at 150 °C for 1 hour.

    • Post-cure at 180 °C for 2 hours.

    • Final post-cure at 220 °C for 1 hour. (Note: The optimal curing schedule should be determined experimentally for each specific formulation.)

Lap Shear Strength Testing (ASTM D1002)

This protocol describes the procedure for determining the shear strength of the cured adhesive.

Equipment:

  • Universal Testing Machine (UTM) with appropriate grips and a load cell.

  • Environmental chamber for elevated temperature testing.

  • Substrates (e.g., aluminum, titanium, steel) prepared according to ASTM D2651.

Procedure:

  • Prepare single-lap-joint specimens according to the dimensions specified in ASTM D1002.

  • Apply the formulated adhesive to the overlap area of the substrates and cure as per the established schedule.

  • Mount the specimen in the grips of the UTM.

  • For elevated temperature testing, heat the specimen to the desired temperature in the environmental chamber and allow it to stabilize.

  • Apply a tensile load at a constant rate of crosshead movement (typically 1.3 mm/min) until the bond fails.

  • Record the maximum load at failure.

  • Calculate the lap shear strength by dividing the maximum load by the bonded area.

Visualizations

Caption: Chemical structure of 4,4'-Sulfonylbis(phenoxybenzene).

AT_PES_Synthesis_Workflow Workflow for AT-PES Synthesis and Adhesive Formulation cluster_synthesis AT-PES Synthesis cluster_formulation Adhesive Formulation cluster_application Application and Testing Monomers 4,4'-Sulfonylbis(phenoxybenzene) + 4,4'-Diaminodiphenyl Sulfone Reaction Polycondensation in NMP/Toluene with K2CO3 Monomers->Reaction Purification Precipitation, Washing, and Drying Reaction->Purification ATPes Amine-Terminated PES Oligomer Purification->ATPes Mixing Mix AT-PES with Epoxy Resin ATPes->Mixing Degassing Vacuum Degassing Mixing->Degassing Adhesive Two-Part Adhesive Degassing->Adhesive Application Apply to Substrates Adhesive->Application Curing Multi-Step Curing Application->Curing Testing Mechanical and Thermal Testing Curing->Testing

Caption: Experimental workflow for adhesive preparation and testing.

Curing_Mechanism Curing Mechanism of AT-PES with Epoxy ATPes Amine-Terminated PES Oligomer (R-NH2) Intermediate Nucleophilic Attack ATPes->Intermediate Epoxy Epoxy Resin (R'-CH(O)CH2) Epoxy->Intermediate Crosslinked Crosslinked Thermoset Adhesive Network Intermediate->Crosslinked

Caption: Simplified curing reaction of AT-PES with an epoxy resin.

Application Notes and Protocols for 4,4'-Sulfonylbis(phenoxybenzene) Derivatives in Optical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, optical properties, and characterization protocols for a variety of polymers derived from 4,4'-sulfonylbis(phenoxybenzene) and its related precursors. The inherent properties of the sulfonyl group, such as high polarity and thermal stability, combined with the phenoxybenzene backbone, make these materials promising candidates for advanced optical applications, including high refractive index lenses, optical films, and encapsulants for electronic components.

Overview of Polymer Classes and their Optical Properties

Derivatives of 4,4'-sulfonylbis(phenoxybenzene) are key building blocks for several classes of high-performance polymers with desirable optical characteristics. The primary polymer types include poly(arylene ether sulfone)s (PAES), polyesters, and epoxy resins. The introduction of the sulfur-containing sulfonyl group generally enhances the refractive index of the resulting polymers.

Poly(arylene ether sulfone)s (PAES)

PAES are a significant class of engineering thermoplastics known for their excellent thermal stability, mechanical strength, and good optical clarity. They are typically synthesized via nucleophilic aromatic substitution polycondensation. The optical properties of PAES can be tailored by the choice of the bisphenol and dihalide monomers.

Polyesters

Aromatic polyesters derived from sulfonyl-containing bisphenols exhibit good thermal stability and optical transparency. Their properties can be modulated by the selection of the diacid chloride comonomer.

Epoxy Resins

Epoxy resins based on 4,4'-sulfonyldiphenol (Bisphenol S) offer high transparency, good adhesion, and a high refractive index, making them suitable for optical adhesives and encapsulants. Most epoxies exhibit a refractive index in the range of 1.50 to 1.65.[1][2]

Quantitative Optical Data

The following tables summarize the optical properties of various polymers derived from sulfonyl-containing monomers.

Table 1: Optical Properties of Poly(thioether sulfone)s

Polymer CompositionRefractive Index (n_D)Abbe Number (ν_D)TransparencyReference
Poly(2,5-disulfanyl-1,4-dithiane-co-divinyl sulfone)1.68648.6Good[3][4]
Poly(2,5-bis(sulfanylmethyl)-1,4-dithiane-co-divinyl sulfone)1.651242.6Colorless and Transparent[5]
Poly(2,5-bis(sulfanylmethyl)-1,4-dithiane-co-bis(vinylsulfonyl)methane)1.602250.6Colorless and Transparent[5]

Table 2: Optical Properties of Sulfone-Containing Polyesters

Polymer CompositionRefractive IndexTransparencyReference
Polyesters from fluorene and sulfone diacid monomers1.56 - 1.69High in the visible region[3]

Table 3: Optical Properties of Epoxy Resins

Resin TypeRefractive Index (uncured)Refractive Index (cured)Spectral TransmissionReference
General Epoxy Resins1.50 - 1.57Increases by ~0.03Good from 350 nm to 2.5 µm[2]
Epoprimer Epoxy Resin1.13 - 1.03 (400-700 nm)-~60-92% in visible region[6]

Experimental Protocols

Synthesis Protocols

This protocol describes a typical polycondensation reaction for the synthesis of PAES.

Materials:

  • 4,4'-dihydroxydiphenyl sulfone (Bisphenol S)

  • 4,4'-dichlorodiphenyl sulfone (DCDPS)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-dimethylacetamide (DMAc), anhydrous

  • Toluene

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap, and a nitrogen inlet, charge the flask with 4,4'-dihydroxydiphenyl sulfone, 4,4'-dichlorodiphenyl sulfone, and potassium carbonate.

  • Add DMAc and toluene to the flask.

  • Heat the reaction mixture to reflux to azeotropically remove water.

  • After the removal of water, distill off the toluene and continue the reaction at an elevated temperature (typically 160-180 °C) for several hours.

  • Cool the viscous solution and precipitate the polymer by pouring it into a non-solvent like methanol or water.

  • Filter, wash the polymer thoroughly with water and methanol, and dry under vacuum.

Diagram of Poly(arylene ether sulfone) Synthesis Workflow:

G cluster_reactants Reactants cluster_process Process cluster_product Product bisphenol 4,4'-Dihydroxydiphenyl Sulfone mixing Mixing and Heating bisphenol->mixing dihalide 4,4'-Dichlorodiphenyl Sulfone dihalide->mixing base K₂CO₃ base->mixing solvent DMAc/Toluene solvent->mixing reflux Azeotropic Water Removal mixing->reflux polymerization Polycondensation reflux->polymerization precipitation Precipitation in Methanol/Water polymerization->precipitation purification Filtration and Washing precipitation->purification drying Drying purification->drying polymer Poly(arylene ether sulfone) drying->polymer

Caption: Workflow for the synthesis of poly(arylene ether sulfone).

This protocol outlines the synthesis of a diglycidyl ether of Bisphenol S.

Materials:

  • 4,4'-sulfonyldiphenol (Bisphenol S)

  • Epichlorohydrin

  • Sodium hydroxide (NaOH) or other suitable base

  • Solvent (e.g., a mixture of an inert organic solvent and water)

Procedure:

  • Dissolve Bisphenol S in an excess of epichlorohydrin and a suitable solvent in a reaction flask equipped with a stirrer and a condenser.

  • Gradually add a solution of sodium hydroxide to the mixture while maintaining the reaction temperature.

  • After the addition is complete, continue stirring for a specified period to ensure the reaction goes to completion.

  • Separate the organic layer containing the epoxy resin.

  • Wash the organic layer with water to remove salts and excess base.

  • Remove the solvent and excess epichlorohydrin under reduced pressure to obtain the epoxy resin.

Diagram of Epoxy Resin Synthesis Logic:

G start Start dissolve Dissolve Bisphenol S in Epichlorohydrin start->dissolve add_base Add NaOH Solution dissolve->add_base react Reaction and Stirring add_base->react separate Separate Organic Layer react->separate wash Wash with Water separate->wash remove_solvent Remove Solvent and Excess Epichlorohydrin wash->remove_solvent end_product Epoxy Resin remove_solvent->end_product

Caption: Logical steps for the synthesis of epoxy resin from Bisphenol S.

Optical Characterization Protocols

The refractive index and Abbe number can be determined using a refractometer or an ellipsometer. The Abbe number (ν_D) is calculated using the following formula, where n_D, n_F, and n_C are the refractive indices at 589.3 nm, 486.1 nm, and 656.3 nm, respectively.[4]

ν_D = (n_D - 1) / (n_F - n_C)

Protocol using an Abbe Refractometer:

  • Prepare a thin, uniform film of the polymer on a flat substrate or prepare a prism from the bulk polymer.

  • Calibrate the Abbe refractometer using a standard sample with a known refractive index.

  • Place the sample on the prism of the refractometer.

  • Use a monochromatic light source corresponding to the desired wavelengths (D, F, and C lines).

  • Observe the borderline through the eyepiece and adjust the compensator to eliminate any color dispersion.

  • Read the refractive index value from the scale.

  • Repeat the measurement for the F and C lines to calculate the Abbe number.

Optical transparency is typically measured using a UV-Vis spectrophotometer.

Protocol for UV-Vis Spectroscopy:

  • Prepare a thin film of the polymer on a transparent substrate (e.g., quartz or glass). The film should be of uniform thickness and free of defects.

  • Place a blank substrate in the reference beam of the spectrophotometer.

  • Place the polymer film sample in the sample beam.

  • Scan the sample over the desired wavelength range (typically 300-800 nm).

  • The resulting spectrum will show the percentage of light transmitted through the film as a function of wavelength. High transmittance across the visible spectrum indicates good optical clarity.

Diagram of Optical Characterization Workflow:

G cluster_refractive_index Refractive Index & Abbe Number cluster_transparency Optical Transparency start Polymer Sample prepare_film_prism Prepare Thin Film or Prism start->prepare_film_prism prepare_film Prepare Thin Film on Transparent Substrate start->prepare_film measure_nd Measure n_D (589 nm) prepare_film_prism->measure_nd measure_nf_nc Measure n_F (486 nm) & n_C (656 nm) measure_nd->measure_nf_nc calculate_abbe Calculate Abbe Number measure_nf_nc->calculate_abbe uv_vis Perform UV-Vis Spectroscopy prepare_film->uv_vis analyze_spectrum Analyze Transmittance Spectrum uv_vis->analyze_spectrum

Caption: Workflow for optical characterization of polymer samples.

References

Application Notes and Protocols: Sulfonation of Polymers Derived from 4,4'-Sulfonylbis(phenoxybenzene)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the sulfonation of poly(arylene ether sulfone) (PAES) polymers derived from 4,4'-sulfonylbis(phenoxybenzene). Two primary methods are detailed: post-sulfonation of a pre-synthesized polymer and synthesis of a sulfonated polymer from monomers. These protocols are essential for developing materials with applications in areas such as proton exchange membranes for fuel cells and other separation technologies.

Introduction

Poly(arylene ether sulfone)s are high-performance thermoplastics known for their excellent thermal and mechanical stability.[1] The introduction of sulfonic acid groups (-SO₃H) onto the polymer backbone, a process known as sulfonation, imparts hydrophilicity and proton conductivity, making these materials suitable for a range of applications, including as proton exchange membranes (PEMs) in fuel cells.[1][2] The degree of sulfonation is a critical parameter that influences the polymer's properties, such as ion exchange capacity (IEC), water uptake, and proton conductivity.[2][3] This guide provides step-by-step protocols for two common sulfonation methods.

Table of Contents

  • Experimental Protocols

    • Protocol 1: Post-Sulfonation of Poly(arylene ether sulfone)

    • Protocol 2: Synthesis of Sulfonated Poly(arylene ether sulfone) via Monomer Polymerization

  • Data Presentation

    • Table 1: Properties of Sulfonated Poly(arylene ether sulfone)s

  • Visualizations

    • Figure 1: Post-Sulfonation Reaction of Poly(arylene ether sulfone)

    • Figure 2: Workflow for Synthesis of Sulfonated PAES via Polymerization

    • Figure 3: Characterization Workflow for Sulfonated PAES

Experimental Protocols

Protocol 1: Post-Sulfonation of Poly(arylene ether sulfone)

This protocol describes the sulfonation of a pre-existing poly(arylene ether sulfone) using concentrated sulfuric acid.

Materials:

  • Poly(arylene ether sulfone) derived from 4,4'-sulfonylbis(phenoxybenzene)

  • Concentrated sulfuric acid (98 wt%)[4]

  • 1,2-dichloroethane (DCE) (optional, as a swelling agent)[4]

  • Deionized water

  • 1 N Sodium hydroxide (NaOH) solution[4]

  • Methanol

  • Reaction flask with a mechanical stirrer

  • Heating mantle or oil bath

  • Filtration apparatus

  • Drying oven

Procedure:

  • Polymer Dissolution/Swelling:

    • Accurately weigh 100 g of the dry poly(arylene ether sulfone) particles.

    • Place the polymer in a 1000 mL flask equipped with a mechanical stirrer.

    • (Optional) Add a swelling agent like 1,2-dichloroethane (DCE) to enhance the sulfonation process.[4]

    • Slowly add 600 mL of concentrated sulfuric acid (98 wt%) to the flask while stirring.[4]

  • Sulfonation Reaction:

    • Heat the mixture to the desired reaction temperature (e.g., 80 °C) and maintain for a specified time (e.g., 8 hours). The reaction time and temperature can be varied to control the degree of sulfonation.[4]

  • Precipitation and Washing:

    • After the reaction, cool the mixture to room temperature.

    • Slowly pour the viscous solution into a large volume of deionized water to precipitate the sulfonated polymer.

    • Wash the precipitated polymer thoroughly with deionized water until the washings are neutral (pH ~7).

  • Ion Exchange (Conversion to Na⁺ form):

    • Immerse the sulfonated polymer in a 1 N NaOH solution overnight to convert the sulfonic acid groups to the sodium salt form (-SO₃Na).[4] This step is often performed to improve the processability of the polymer.

  • Final Washing and Drying:

    • Wash the polymer again with deionized water to remove any excess NaOH.

    • Perform a final wash with methanol.

    • Dry the sulfonated polymer in a vacuum oven at 60-80 °C until a constant weight is achieved.[5]

Protocol 2: Synthesis of Sulfonated Poly(arylene ether sulfone) via Monomer Polymerization

This protocol details the synthesis of a sulfonated poly(arylene ether sulfone) by the condensation polymerization of sulfonated and non-sulfonated monomers.

Materials:

  • 4,4′-dihydroxybiphenyl (or other dihydroxy monomers)[6]

  • Bis(4-fluoro-3-sulfophenyl)sulfone disodium salt (sulfonated monomer)[5]

  • Bis(4-fluorophenyl) sulfone (non-sulfonated monomer)[5]

  • Potassium carbonate (K₂CO₃)[5]

  • Anhydrous N-methyl-2-pyrrolidinone (NMP)[5]

  • Anhydrous toluene[5]

  • Isopropanol[5]

  • Deionized water

  • Four-neck round bottom flask with a mechanical stirrer, Dean-Stark trap, condenser, and Argon inlet[5]

Procedure:

  • Monomer Charging:

    • In a 250 mL four-neck round bottom flask, add the dihydroxy monomer (e.g., 4,4′-dihydroxybiphenyl), the sulfonated monomer (e.g., bis(4-fluoro-3-sulfophenyl)sulfone disodium salt), the non-sulfonated monomer (e.g., bis(4-fluorophenyl) sulfone), and potassium carbonate.[3][5] The molar ratio of the sulfonated to non-sulfonated monomer will determine the final degree of sulfonation.

    • Add anhydrous NMP and anhydrous toluene to the flask.[5]

  • Azeotropic Dehydration:

    • Heat the reaction mixture to reflux under an Argon atmosphere to azeotropically remove water with toluene.

  • Polymerization:

    • After the removal of water, increase the temperature to around 170 °C and continue the reaction for approximately 20 hours.[5] The solution will become viscous as the polymer forms.

  • Precipitation and Purification:

    • Cool the viscous solution to room temperature and pour it into isopropanol to precipitate the polymer.[5]

    • Wash the polymer precipitate several times with deionized water.[5]

  • Drying:

    • Filter the polymer and dry it in a vacuum oven at 60 °C for 24 hours.[5]

Data Presentation

The properties of sulfonated poly(arylene ether sulfone)s are highly dependent on the degree of sulfonation. The following table summarizes typical quantitative data for these materials.

PropertyValue RangeConditionsReference(s)
Ion Exchange Capacity (IEC) 1.1 - 1.7 meq/g-[3]
Water Uptake 34% - 54%30 °C[7]
Proton Conductivity 0.027 - 0.11 S/cm30 °C - 80 °C[7]
Glass Transition Temperature (Tg) 85 - 90 °CFor partially alkylated SPAES[5]
Tensile Stress > 35 MPa-[8]

Visualizations

The following diagrams illustrate the key processes involved in the synthesis and characterization of sulfonated poly(arylene ether sulfone)s.

Figure 1: Post-Sulfonation Reaction of Poly(arylene ether sulfone).

Synthesis_Workflow cluster_reactants Reactants Dihydroxy_Monomer Dihydroxy Monomer Polymerization Condensation Polymerization (Azeotropic Dehydration) Dihydroxy_Monomer->Polymerization Sulfonated_Monomer Sulfonated Dihalo Monomer Sulfonated_Monomer->Polymerization NonSulfonated_Monomer Non-Sulfonated Dihalo Monomer NonSulfonated_Monomer->Polymerization Base K₂CO₃ Base->Polymerization Solvent NMP/Toluene Solvent->Polymerization Precipitation Precipitation in Isopropanol Polymerization->Precipitation Purification Washing with DI Water Precipitation->Purification Drying Vacuum Drying Purification->Drying Final_Product Sulfonated Poly(arylene ether sulfone) Drying->Final_Product

Figure 2: Workflow for Synthesis of Sulfonated PAES via Polymerization.

Characterization_Workflow cluster_spectroscopy Structural Analysis cluster_thermal Thermal Properties cluster_performance Performance Evaluation Sulfonated_Polymer Sulfonated PAES FTIR FTIR Spectroscopy (Functional Groups) Sulfonated_Polymer->FTIR NMR NMR Spectroscopy (Degree of Sulfonation) Sulfonated_Polymer->NMR TGA Thermogravimetric Analysis (Thermal Stability) Sulfonated_Polymer->TGA DSC Differential Scanning Calorimetry (Glass Transition Temp.) Sulfonated_Polymer->DSC IEC Ion Exchange Capacity Sulfonated_Polymer->IEC Water_Uptake Water Uptake & Swelling Sulfonated_Polymer->Water_Uptake Conductivity Proton Conductivity Sulfonated_Polymer->Conductivity

Figure 3: Characterization Workflow for Sulfonated PAES.

References

Troubleshooting & Optimization

Technical Support Center: Large-Scale Synthesis of 4,4'-Sulfonylbis(phenoxybenzene)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 4,4'-Sulfonylbis(phenoxybenzene).

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the large-scale production of 4,4'-Sulfonylbis(phenoxybenzene)?

A1: The most prevalent method for large-scale synthesis is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of 4,4'-dichlorodiphenyl sulfone with phenol in the presence of a base. This route is favored for its relatively accessible starting materials and established methodology.

Q2: What are the critical parameters to control during the Ullmann condensation for this synthesis?

A2: Several parameters are critical for a successful and high-yield synthesis. These include the purity of reactants (especially the absence of water), the choice and quality of the copper catalyst and ligand, the type and stoichiometry of the base, the reaction temperature, and the solvent. Careful control of these variables is essential to minimize side reactions and maximize product formation.

Q3: What are the typical byproducts in this synthesis?

A3: Common byproducts can include unreacted starting materials (4,4'-dichlorodiphenyl sulfone and phenol), homocoupled products of phenol (e.g., biphenyls), and products from side reactions involving the solvent or impurities. Incomplete reaction can also lead to the formation of mono-substituted intermediates.

Q4: What analytical methods are recommended for monitoring the reaction progress and assessing the purity of the final product?

A4: For reaction monitoring, Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are commonly used. For final product purity assessment, HPLC is the primary method for quantitative analysis.[1][2][3][4][5] Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for structural confirmation and identification of impurities.[3] Gas Chromatography-Mass Spectrometry (GC-MS) can be useful for identifying volatile impurities.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the large-scale synthesis of 4,4'-Sulfonylbis(phenoxybenzene).

Problem 1: Low or No Product Yield

Possible Causes & Solutions

CauseRecommended Action
Inactive Catalyst Ensure the use of a high-purity, active copper(I) source (e.g., CuI, Cu₂O). If the catalyst is old or has been exposed to air, its activity may be compromised. Consider using freshly prepared or purchased catalyst.
Inappropriate Ligand The choice of ligand is crucial for an efficient Ullmann coupling. For diaryl ether synthesis, N,N- and N,O-chelating ligands are often effective.[6] Consider screening different ligands, such as 1,10-phenanthroline or N,N-dimethylglycine, to find the optimal one for your specific conditions.[7]
Presence of Moisture The Ullmann reaction is highly sensitive to moisture, which can deactivate the catalyst and hydrolyze starting materials. Ensure all reactants, solvents, and glassware are thoroughly dried. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
Incorrect Base The choice and amount of base are critical. Common bases include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃).[6] The base should be strong enough to deprotonate the phenol but not so strong as to cause side reactions. Ensure the base is finely powdered and dry.
Suboptimal Temperature Ullmann reactions typically require elevated temperatures.[8][9] If the temperature is too low, the reaction rate will be slow. If it is too high, decomposition of reactants or products may occur. The optimal temperature should be determined experimentally, often in the range of 150-220°C.
Problem 2: Incomplete Reaction

Possible Causes & Solutions

CauseRecommended Action
Insufficient Reaction Time Monitor the reaction progress by TLC or HPLC. If the reaction has stalled, extending the reaction time may be necessary.
Poor Solubility of Reactants Ensure that the reactants are sufficiently soluble in the chosen solvent at the reaction temperature. Common solvents for Ullmann condensations include high-boiling polar aprotic solvents like N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).
Catalyst Poisoning Impurities in the starting materials or solvent can poison the catalyst. Use high-purity starting materials and solvents.
Problem 3: Difficulty in Product Purification

Possible Causes & Solutions

CauseRecommended Action
Removal of Copper Catalyst After the reaction, the copper catalyst and its salts need to be removed. This is often achieved by filtering the reaction mixture through a pad of celite or silica gel. Washing the organic phase with an aqueous solution of ammonia or a chelating agent like EDTA can also help to remove residual copper.
Separation from Unreacted Starting Materials Unreacted 4,4'-dichlorodiphenyl sulfone and phenol can be removed through recrystallization or column chromatography. A suitable solvent system for recrystallization should be identified to selectively precipitate the desired product.
Presence of Dark-Colored Impurities The reaction mixture can sometimes be dark due to the formation of colloidal copper or other colored byproducts. Treatment with activated carbon during the workup can help to decolorize the solution before crystallization.

Experimental Protocols

While a specific, detailed large-scale protocol is proprietary to individual manufacturers, the following provides a general methodology for the Ullmann condensation synthesis of 4,4'-Sulfonylbis(phenoxybenzene).

Materials:

  • 4,4'-Dichlorodiphenyl sulfone

  • Phenol

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline (or other suitable ligand)

  • Potassium carbonate (K₂CO₃), anhydrous and finely powdered

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Toluene

  • Activated Carbon

  • Celite

Procedure:

  • Reaction Setup: In a large, dry, inerted reactor equipped with a mechanical stirrer, thermometer, and condenser, charge 4,4'-dichlorodiphenyl sulfone, phenol (typically in excess), potassium carbonate, copper(I) iodide, and the ligand.

  • Solvent Addition: Add anhydrous NMP to the reactor.

  • Reaction: Heat the mixture with vigorous stirring to the target temperature (e.g., 180-200°C). Monitor the reaction progress by HPLC.

  • Workup: Once the reaction is complete, cool the mixture. Add toluene to dilute the reaction mixture and precipitate inorganic salts.

  • Filtration: Filter the hot mixture through a pad of celite to remove the copper catalyst and inorganic salts. Wash the filter cake with hot toluene.

  • Washes: Wash the combined organic filtrate with a dilute aqueous acid solution, followed by water and brine to remove unreacted phenol and other water-soluble impurities.

  • Decolorization: Treat the organic layer with activated carbon to remove colored impurities.

  • Crystallization: Concentrate the organic layer under reduced pressure and cool to induce crystallization of the product.

  • Isolation and Drying: Collect the crystalline product by filtration, wash with a suitable solvent (e.g., cold toluene or methanol), and dry under vacuum.

Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_workup Workup & Purification charge_reactants Charge Reactants: - 4,4'-Dichlorodiphenyl Sulfone - Phenol - K₂CO₃ - CuI/Ligand - NMP heating Heat to 180-200°C charge_reactants->heating monitoring Monitor by HPLC heating->monitoring cooling Cool & Dilute with Toluene monitoring->cooling Reaction Complete filtration Filter through Celite cooling->filtration washing Aqueous Washes filtration->washing decolorization Activated Carbon Treatment washing->decolorization crystallization Crystallize from Organic Solvent decolorization->crystallization isolation Filter & Dry Product crystallization->isolation troubleshooting_low_yield cluster_catalyst Catalyst System Issues cluster_conditions Reaction Condition Issues start Low or No Product Yield catalyst_activity Check Catalyst Activity (Fresh Cu(I) source?) start->catalyst_activity moisture Ensure Anhydrous Conditions (Dry reactants/solvent?) start->moisture ligand_choice Optimize Ligand (Screen N,N- or N,O-chelators) solution1 Use fresh, high-purity copper(I) catalyst catalyst_activity->solution1 Inactive solution2 Screen different ligands ligand_choice->solution2 Suboptimal base_check Verify Base Quality & Stoichiometry (Anhydrous, powdered?) solution3 Thoroughly dry all components and use inert atmosphere moisture->solution3 Present temp_check Optimize Temperature (Too low or too high?) solution4 Use dry, finely powdered base in correct amount base_check->solution4 Incorrect solution5 Experimentally determine optimal temperature temp_check->solution5 Suboptimal

References

Purification techniques for high-purity 4,4'-Sulfonylbis(phenoxybenzene)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of high-purity 4,4'-Sulfonylbis(phenoxybenzene).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of 4,4'-Sulfonylbis(phenoxybenzene).

Issue 1: The compound fails to crystallize from the solution upon cooling.

  • Possible Cause: The solution may not be sufficiently saturated, or the cooling process might be too rapid. The presence of impurities can also inhibit crystal formation.[1][2]

  • Troubleshooting Steps:

    • Induce Crystallization: Try scratching the inner wall of the flask with a glass rod at the surface of the solution to create nucleation sites.[1]

    • Add a Seed Crystal: If a small amount of pure 4,4'-Sulfonylbis(phenoxybenzene) is available, add a tiny crystal to the solution to initiate crystallization.[2][3]

    • Concentrate the Solution: If crystallization does not occur, reheat the solution and evaporate a portion of the solvent to increase the concentration of the compound. Then, allow it to cool again slowly.

    • Slow Cooling: Ensure the solution cools slowly. Rapid cooling can lead to the formation of small, impure crystals or prevent crystallization altogether.[3] Allow the flask to cool to room temperature undisturbed before moving it to an ice bath.

Issue 2: The compound "oils out" instead of forming solid crystals.

  • Possible Cause: "Oiling out" happens when the compound separates from the solution at a temperature above its melting point. This is often due to a highly concentrated solution or the use of a solvent in which the compound is excessively soluble.[1]

  • Troubleshooting Steps:

    • Reheat and Dilute: Reheat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent to dilute the solution.[1]

    • Modify Solvent System: Consider using a mixed solvent system. Dissolve the compound in a "good" solvent at an elevated temperature, and then slowly add a "poor" solvent (an anti-solvent) in which the compound is less soluble until the solution becomes slightly turbid. Then, allow it to cool slowly.[2][4]

    • Lower the Crystallization Temperature: If possible, use a solvent with a lower boiling point and cool the solution to a lower temperature to encourage solidification.

Issue 3: The purified compound still shows impurities by TLC or NMR analysis.

  • Possible Cause: The chosen recrystallization solvent may not be effective at separating the specific impurities present. The impurities might have similar solubility profiles to the desired compound. It's also possible that impurities were trapped within the crystal lattice during formation.[3]

  • Troubleshooting Steps:

    • Perform a Second Recrystallization: A second recrystallization is often necessary to achieve high purity.[3]

    • Change the Recrystallization Solvent: Experiment with different solvents or solvent mixtures. A good solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should remain soluble at low temperatures.[1][3]

    • Pre-purification Step: For highly impure samples, consider a preliminary purification step like passing the crude material through a short plug of silica gel to remove gross impurities before recrystallization.[2]

    • Wash Crystals Thoroughly: After filtration, wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.[1][3]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of 4,4'-Sulfonylbis(phenoxybenzene)?

A1: The ideal solvent for recrystallization is one in which 4,4'-Sulfonylbis(phenoxybenzene) is highly soluble at elevated temperatures and poorly soluble at room temperature or below.[3] Common solvents to consider for aromatic sulfones include toluene, xylenes, or polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), potentially in combination with an anti-solvent like a lower alcohol or water.[5] Experimental screening with small amounts of the compound and various solvents is recommended to determine the optimal choice.

Q2: What level of purity can I expect to achieve with a single recrystallization?

A2: A single, well-executed recrystallization can significantly improve purity, often to >98%. However, for achieving very high purity (>99.5%), a second recrystallization may be necessary. The final purity should be assessed using analytical techniques such as HPLC, NMR spectroscopy, and melting point determination.

Q3: How can I confirm the purity and identity of my final product?

A3: The purity and identity of 4,4'-Sulfonylbis(phenoxybenzene) can be confirmed using a combination of analytical methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.[2]

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity of the compound.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.[6]

  • Melting Point Analysis: A sharp melting point close to the literature value is indicative of high purity.

Q4: My purified 4,4'-Sulfonylbis(phenoxybenzene) has a slight yellow tint. What could be the cause?

A4: A yellow discoloration can indicate the presence of trace impurities, possibly from starting materials or side reactions during synthesis. These impurities may be chromophoric. A second recrystallization, perhaps with the addition of a small amount of activated carbon to the hot solution (followed by hot filtration to remove the carbon), can sometimes help to remove colored impurities.

Data Presentation

ParameterValueNotes
Melting Point ~188-191 °CLiterature values may vary slightly. A narrow range indicates high purity.
Molecular Formula C₂₄H₁₈O₄S[6]
Molecular Weight 402.5 g/mol [6]
Recrystallization Solvent (Example) TolueneDissolve in hot toluene and allow to cool slowly.
Washing Solvent Cold TolueneUse a minimal amount to avoid significant product loss.

Experimental Protocols

Protocol: Recrystallization of 4,4'-Sulfonylbis(phenoxybenzene)

  • Solvent Selection: In a test tube, add a small amount of crude 4,4'-Sulfonylbis(phenoxybenzene) and a few drops of the chosen solvent (e.g., toluene). Heat the mixture gently. If the solid dissolves completely upon heating and reappears upon cooling, the solvent is suitable.

  • Dissolution: Place the crude 4,4'-Sulfonylbis(phenoxybenzene) in an Erlenmeyer flask. Add the minimum amount of the selected solvent required to dissolve the compound when heated. Heat the mixture on a hot plate with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if decolorizing carbon was used or if insoluble impurities are present): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This step is crucial to remove the activated carbon or any insoluble impurities.[1]

  • Crystallization: Cover the flask and allow the clear filtrate to cool slowly and undisturbed to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.[1][3]

  • Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent to remove any adhering impurities.[1][3]

  • Drying: Dry the purified crystals in a vacuum oven or a desiccator to remove any residual solvent.

Visualizations

experimental_workflow start Start: Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash Crystals with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end End: Pure Product dry->end

Caption: General workflow for the purification of 4,4'-Sulfonylbis(phenoxybenzene) by recrystallization.

troubleshooting_workflow start Problem Encountered no_crystals No Crystals Form start->no_crystals Crystallization Failure oiling_out Compound Oils Out start->oiling_out Phase Separation impurities_remain Impurities Remain start->impurities_remain Low Purity solution1 Induce Crystallization: - Scratch Flask - Add Seed Crystal no_crystals->solution1 solution2 Concentrate Solution no_crystals->solution2 solution3 Reheat and Add More Solvent oiling_out->solution3 solution4 Change Solvent System oiling_out->solution4 impurities_remain->solution4 solution5 Repeat Recrystallization impurities_remain->solution5 solution6 Pre-purify with Silica Plug impurities_remain->solution6

References

Technical Support Center: Optimizing Polycondensation with 4,4'-Sulfonylbis(phenoxybenzene)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the polycondensation of 4,4'-sulfonylbis(phenoxybenzene). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to assist in your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the polycondensation of 4,4'-sulfonylbis(phenoxybenzene) with a dihydroxy monomer to form poly(ether sulfone)s.

Issue Potential Cause(s) Recommended Solution(s)
Low Polymer Molecular Weight 1. Impure monomers or solvent. 2. Non-stoichiometric monomer ratio. 3. Incomplete reaction. 4. Presence of monofunctional impurities. 5. Inefficient water removal (in cases of aromatic nucleophilic substitution).1. Purify monomers (recrystallization, sublimation) and dry solvent thoroughly. 2. Accurately weigh monomers to ensure a 1:1 molar ratio. 3. Increase reaction time or temperature (within the stability limits of the polymer). 4. Carefully purify monomers to remove any chain-terminating species. 5. Use an efficient azeotroping agent (e.g., toluene, xylene) and a Dean-Stark trap. Ensure the system is well-purged with an inert gas.
Polymer Discoloration (Yellowing/Darkening) 1. High reaction temperatures causing side reactions or thermal degradation. 2. Presence of oxygen leading to oxidative side reactions. 3. Impurities in the monomers or solvent.1. Optimize the reaction temperature; avoid excessively high temperatures. 2. Maintain a strict inert atmosphere (e.g., Argon, Nitrogen) throughout the reaction. 3. Ensure high purity of all reactants and solvents.
Gel Formation or Cross-linking 1. Side reactions at high temperatures. 2. Presence of multifunctional impurities in the monomers.1. Lower the reaction temperature and monitor the viscosity of the reaction mixture. 2. Rigorously purify the monomers to remove any impurities with more than two reactive sites.
Insolubility of the Final Polymer 1. Very high molecular weight. 2. Cross-linking. 3. The chosen solvent is not suitable for the resulting polymer.1. Control the molecular weight by slightly offsetting the monomer stoichiometry or by adding a chain stopper. 2. See "Gel Formation or Cross-linking" above. 3. Test the solubility of the polymer in a range of aprotic polar solvents (e.g., NMP, DMAc, DMSO, chloroform).
Slow Reaction Rate 1. Insufficient reaction temperature. 2. Inappropriate solvent. 3. Low reactivity of the dihalide monomer (if used).1. Gradually increase the reaction temperature, monitoring for any signs of degradation. 2. Use a high-boiling aprotic polar solvent like N-methyl-2-pyrrolidone (NMP) or sulfolane. 3. If using a dihalide, consider using the more reactive difluoro-monomer instead of the dichloro-monomer.

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction mechanism for the polycondensation involving 4,4'-sulfonylbis(phenoxybenzene)?

A1: The most common method is nucleophilic aromatic substitution (SNAr). In this reaction, a dihydroxy monomer (a bisphenol) is deprotonated by a weak base (like potassium carbonate) to form a bisphenoxide. This potent nucleophile then attacks the activated aromatic halide (e.g., bis(4-chlorophenyl)sulfone or bis(4-fluorophenyl)sulfone), displacing the halide and forming an ether linkage. 4,4'-Sulfonylbis(phenoxybenzene) itself is typically used as a monomer in conjunction with a dihalide, or a chemically modified version of it would be used. For the purpose of this guide, we will assume it is being copolymerized with a suitable dihalide.

Q2: How critical is the stoichiometry of the monomers?

A2: Extremely critical. For a step-growth polymerization like this, achieving a high molecular weight polymer is highly dependent on having a precise 1:1 molar ratio of the reactive functional groups. Any deviation from this ratio will lead to a lower degree of polymerization and, consequently, a lower molecular weight.

Q3: What is the role of the azeotroping agent (e.g., toluene)?

A3: In the SNAr polycondensation, water is formed as a byproduct of the reaction between the bisphenol and the base (e.g., K₂CO₃). This water can hydrolyze the activated halide monomer and interfere with the reaction. An azeotroping agent like toluene is used to form a low-boiling azeotrope with water, which is then distilled off and collected in a Dean-Stark trap, effectively removing water from the reaction mixture and driving the polymerization forward.

Q4: How can I control the molecular weight of the resulting polymer?

A4: There are two primary methods to control the molecular weight:

  • Non-stoichiometric ratio: By intentionally adding a slight excess of one of the monomers, the polymerization will stop once the deficient monomer is completely consumed. The extent of the excess will determine the final molecular weight.

  • End-capping: Introducing a monofunctional reagent (an end-capper) will terminate the growing polymer chains. The amount of the end-capper added can be calculated to target a specific molecular weight.

Q5: What are the best solvents for this type of polycondensation?

A5: High-boiling, aprotic polar solvents are generally preferred. These solvents can dissolve the monomers and the resulting polymer and remain stable at the required reaction temperatures. Common choices include N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc), dimethyl sulfoxide (DMSO), and sulfolane.

Experimental Protocols

General Protocol for Polycondensation via Nucleophilic Aromatic Substitution

This protocol describes a typical procedure for the synthesis of a poly(ether sulfone) from a bisphenol and an activated dihalide.

Materials:

  • 4,4'-Dihydroxybiphenyl (example bisphenol)

  • Bis(4-fluorophenyl)sulfone (activated dihalide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Toluene

Procedure:

  • In a four-necked flask equipped with a mechanical stirrer, a nitrogen inlet, a thermometer, and a Dean-Stark trap connected to a condenser, add equimolar amounts of 4,4'-dihydroxybiphenyl and bis(4-fluorophenyl)sulfone.

  • Add an excess of anhydrous potassium carbonate (typically 1.1 to 2 moles per mole of bisphenol).

  • Add anhydrous NMP to dissolve the monomers (concentration is typically 20-40% solids w/v) and toluene (usually about half the volume of NMP).

  • Purge the flask with dry nitrogen or argon for at least 30 minutes to remove any oxygen.

  • Heat the reaction mixture to the reflux temperature of toluene (around 140-150°C) with vigorous stirring. Water will be removed as an azeotrope with toluene and collected in the Dean-Stark trap. Continue this for 2-4 hours until no more water is collected.

  • After the water removal is complete, drain the toluene from the Dean-Stark trap and slowly raise the temperature of the reaction mixture to 170-190°C to continue the polymerization.

  • Maintain the reaction at this temperature for 4-24 hours. The viscosity of the solution will increase as the polymer chains grow.

  • After the desired time, cool the viscous solution to room temperature.

  • Dilute the polymer solution with additional NMP if necessary, and then precipitate the polymer by slowly pouring the solution into a non-solvent like methanol or a water/methanol mixture with vigorous stirring.

  • Filter the precipitated polymer, wash it several times with hot deionized water and then with methanol to remove any remaining salts and solvent.

  • Dry the polymer in a vacuum oven at 80-120°C until a constant weight is achieved.

Data Presentation

Table 1: Typical Reaction Conditions for Polycondensation
Parameter Typical Range Notes
Monomer Concentration 10 - 50 wt%Higher concentrations can lead to higher molecular weights but may also result in viscosity issues.
Reaction Temperature 150 - 220 °CTemperature should be high enough for the reaction to proceed but below the decomposition temperature of the polymer.
Base (e.g., K₂CO₃) 1.1 - 2.0 molar eq.An excess is used to ensure complete deprotonation of the bisphenol.
Reaction Time 4 - 48 hoursLonger times generally lead to higher molecular weights, but the risk of side reactions also increases.
Azeotroping Agent Toluene, XyleneUsed for the azeotropic removal of water.

Visualizations

TroubleshootingWorkflow start Problem Encountered During Polycondensation low_mw Low Molecular Weight start->low_mw discoloration Polymer Discoloration start->discoloration gelation Gel Formation start->gelation insolubility Polymer Insolubility start->insolubility check_purity Check Monomer/Solvent Purity low_mw->check_purity Possible Cause check_stoichiometry Verify Monomer Stoichiometry low_mw->check_stoichiometry Possible Cause check_temp Review Reaction Temperature discoloration->check_temp Possible Cause check_inertness Ensure Inert Atmosphere discoloration->check_inertness Possible Cause gelation->check_purity Impurity? gelation->check_temp Possible Cause insolubility->low_mw Related to MW? insolubility->gelation Cross-linked? purify Purify Monomers and Dry Solvent check_purity->purify Impure adjust_ratio Accurately Weigh Monomers check_stoichiometry->adjust_ratio Incorrect optimize_temp Optimize Temperature check_temp->optimize_temp Too High/Low improve_inertness Improve Inert Gas Purge check_inertness->improve_inertness Oxygen Leak end Problem Resolved purify->end adjust_ratio->end optimize_temp->end improve_inertness->end

Caption: Troubleshooting workflow for polycondensation issues.

ReactionScheme cluster_reactants Reactants cluster_product Product cluster_byproducts Byproducts bisphenol HO-Ar-OH (Dihydroxy Monomer) plus1 + bisphenol->plus1 dihalide X-Ar'-SO₂-Ar'-X (Activated Dihalide) plus2 + dihalide->plus2 plus1->dihalide base K₂CO₃ plus2->base polymer -[O-Ar-O-Ar'-SO₂-Ar']n- (Poly(ether sulfone)) base->polymer Conditions: Solvent, Heat solvent NMP, Toluene (Solvent, Azeotrope) heat Δ (Heat) salt 2n KX polymer->salt forms water n H₂O polymer->water forms co2 n CO₂ polymer->co2 forms

Caption: General reaction scheme for poly(ether sulfone) synthesis.

Strategies to improve the thermal stability of poly(ether sulfone)s from 4,4'-Sulfonylbis(phenoxybenzene)

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Strategies to Enhance the Thermal Stability of Poly(ether sulfone)s

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the improvement of thermal stability for poly(ether sulfone)s (PES) derived from 4,4'-sulfonylbis(phenoxybenzene).

Frequently Asked Questions (FAQs)

Q1: What is the typical thermal stability of poly(ether sulfone) (PES)?

Poly(ether sulfone)s are high-performance thermoplastics known for their impressive thermal stability.[1] They generally exhibit a high glass transition temperature (Tg), often around 220°C, and a decomposition temperature (Td) that can exceed 500°C in an inert atmosphere.[2][3] The rigid sulfone groups in the polymer backbone are a primary contributor to this high thermal resistance.[3] However, for demanding applications in aerospace, microelectronics, or automotive industries, enhancing this inherent stability is often necessary.[2]

Q2: What are the primary strategies to improve the thermal stability of PES?

The main strategies focus on modifying the polymer structure to increase chain rigidity, introduce stronger intermolecular forces, or impede thermal degradation mechanisms. These methods include:

  • Copolymerization: Introducing more rigid monomer units into the polymer backbone can elevate the Tg.

  • Cross-linking: Creating covalent bonds between polymer chains restricts their mobility, significantly increasing both Tg and Td.[4][5][6] This can be achieved through thermal treatments or by incorporating cross-linkable functional groups.[4][6]

  • Incorporation of Nanofillers: Adding nanoparticles such as lignin, silica, or graphene oxide can improve thermal properties.[2][7] These fillers can act as physical barriers to thermal degradation and enhance the mechanical integrity of the material at elevated temperatures.[2]

  • Blending with other high-performance polymers: Creating blends with other thermally stable polymers can sometimes yield materials with enhanced properties.

  • Addition of Flame Retardants: Incorporating flame retardants, such as phosphorus-based or brominated compounds, can improve the fire resistance and thermal stability of PES by altering the degradation pathway to promote char formation.[8][9]

Q3: How does cross-linking enhance the thermal stability of PES?

Cross-linking introduces a network structure by forming covalent bonds between individual polymer chains.[4] This network severely restricts the segmental motion of the polymer chains. As thermal stability is related to the energy required to induce chain mobility (for Tg) and break chemical bonds (for Td), this restricted motion leads to a significant increase in both values. For instance, thermal cross-linking of sulfonated aromatic polymers can be induced by heat treatment, often above 150°C, which forms sulfone bridges between chains.[4][6] This process not only enhances thermal stability but also improves solvent resistance.[10]

Q4: What role do nanofillers like lignin or boehmite play in thermal stability?

Nanofillers enhance thermal stability through several mechanisms. Firstly, they can act as a physical barrier, hindering the diffusion of volatile degradation products out of the polymer matrix and slowing down the degradation process. Secondly, strong interactions between the nanofiller surface and the polymer chains, such as hydrogen bonding, can restrict polymer chain mobility, leading to an increase in Tg.[11] For example, studies have shown that incorporating lignin nanocomposites into a PES matrix improves its thermal degradation profile.[2] Similarly, boehmite (AlOOH) nanowires have been used to create PES nanocomposites with lower coefficients of thermal expansion and enhanced stability.[11]

Troubleshooting Guide

Q1: My TGA curve shows significant weight loss at a low temperature (100-250°C), well below the expected decomposition temperature. What is the likely cause?

This initial weight loss is almost always attributable to the evaporation of residual solvent (e.g., NMP, DMSO) or absorbed moisture from the sample.[2] Poly(ether sulfone)s are often synthesized and processed in high-boiling-point solvents, which can be difficult to remove completely.

  • Solution: Ensure your sample is thoroughly dried under vacuum at an elevated temperature (e.g., 80-120°C) for an extended period (24-48 hours) before performing TGA analysis.[12][13] This will help remove any volatile components and provide a more accurate measurement of the polymer's decomposition temperature.

Q2: I attempted to cross-link my PES sample via thermal treatment, but the TGA and DSC results show minimal change in thermal properties. Why did it fail?

Several factors could lead to incomplete or failed cross-linking:

  • Insufficient Temperature or Time: The cross-linking reaction is kinetically controlled. The temperature may have been too low or the duration of the heat treatment too short to achieve a significant degree of cross-linking. For some systems, temperatures above 150°C are required.[4][6]

  • Absence of a Catalyst or Facilitator: Certain cross-linking reactions require a catalyst or are facilitated by the presence of residual solvents. For instance, the thermal cross-linking of some sulfonated polymers is significantly more effective in the presence of residual DMSO.[4][5][6]

  • Lack of Cross-linkable Groups: If the PES itself does not contain functional groups that can react to form cross-links under thermal treatment, the process will be ineffective. In such cases, copolymerizing the PES with a monomer containing a cross-linkable moiety is necessary.

Q3: The dispersion of my nanoparticles in the PES matrix is poor, leading to agglomeration and inconsistent thermal properties. How can I improve this?

Achieving uniform dispersion is critical for nanocomposite performance.

  • Surface Modification of Nanoparticles: Modify the surface of the nanoparticles to improve their compatibility with the PES matrix. For example, slight sulfonation of PES molecules can enhance compatibility with AlOOH nanowires via hydrogen bonding.[11]

  • Use of Surfactants/Dispersing Agents: Employing additives like Pluronic F127 can improve the dispersion of materials like graphene oxide in the polymer solution before casting.[7]

  • Sonication: Use high-power sonication to break up nanoparticle agglomerates in the solvent or polymer solution. For preparing casting solutions, sonicating the mixture for an extended period can help achieve a transparent, homogeneous mixture.[7]

Detailed Experimental Protocols

Protocol 1: Synthesis of Poly(ether sulfone) via Nucleophilic Aromatic Substitution

This protocol describes a typical synthesis of PES from the monomers 4,4'-dihydroxybiphenyl (or a similar bisphenol) and bis(4-fluorophenyl) sulfone.

  • Apparatus Setup: Equip a four-neck round-bottom flask with a mechanical stirrer, a Dean-Stark trap, a condenser, and a nitrogen/argon inlet.

  • Charging Reagents: Charge the flask with 4,4'-dihydroxybiphenyl, bis(4-fluorophenyl) sulfone (in equimolar amounts), and an excess of potassium carbonate (K₂CO₃) (approx. 2 moles per mole of bisphenol).

  • Solvent Addition: Add N-methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc) as the solvent, along with toluene as an azeotroping agent.

  • Azeotropic Dehydration: Heat the mixture to around 140-150°C with vigorous stirring under a nitrogen atmosphere. The water generated from the reaction between the bisphenol and K₂CO₃ will be removed azeotropically with toluene and collected in the Dean-Stark trap. Continue this process for 2-4 hours until no more water is collected.

  • Polymerization: After removing the toluene, increase the reaction temperature to 170-190°C to initiate polymerization.[1] Maintain this temperature for 8-12 hours. The solution will become increasingly viscous as the polymer forms.[12]

  • Precipitation and Washing: After cooling, pour the viscous polymer solution slowly into a non-solvent like methanol or isopropanol with vigorous stirring to precipitate the polymer.[12]

  • Purification: Filter the precipitated polymer and wash it multiple times with deionized water to remove residual salts and solvent.[12]

  • Drying: Dry the final PES product in a vacuum oven at 80-100°C for 24 hours to obtain a fine white or off-white powder.[12]

Protocol 2: Thermal Stability Characterization using TGA and DSC

  • Sample Preparation: Ensure the polymer sample (5-10 mg) is completely dry by placing it in a vacuum oven as described above.

  • Thermogravimetric Analysis (TGA):

    • Place the dried sample into a TGA crucible (platinum or alumina).

    • Load the crucible into the TGA instrument.

    • Heat the sample from ambient temperature (e.g., 30°C) to 800°C at a constant heating rate of 10°C/min under a nitrogen atmosphere (flow rate of 50-60 mL/min).[14][15]

    • Record the weight loss as a function of temperature. The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs (T₅).

  • Differential Scanning Calorimetry (DSC):

    • Seal a small amount of the dried sample (5-10 mg) in an aluminum DSC pan.

    • Place the pan in the DSC cell alongside an empty reference pan.

    • Heat the sample from ambient temperature to a temperature above its expected Tg (e.g., 250°C) at a heating rate of 10°C/min under a nitrogen atmosphere.

    • Cool the sample rapidly back to ambient temperature.

    • Perform a second heating scan under the same conditions. The glass transition temperature (Tg) is determined from the midpoint of the step-change in the heat flow curve during the second heating scan.

Quantitative Data Summary

Table 1: Effect of Chemical Modification on Thermal Properties of PES

Polymer SystemModificationTg (°C)T₅ (Decomposition Temp, °C)Char Yield at 650°C (%)Reference
PESUnmodified Base Polymer~220~500-540~35-40[2][3]
SPAESSulfonation (introduction of sulfonic acid groups)85 - 90Not specifiedNot specified[12]
P(ESES-co-ESDPA)Copolymerization with carboxyl groupsLower than base PES370 - 65032 - 35[14]
PES/LigninAddition of lignin nanofillerSlightly higher than PESIncreased stability vs. pure PESHigher than PES[2]

Note: SPAES refers to Sulfonated Poly(Arylene Ether Sulfone). P(ESES-co-ESDPA) is a copolymer containing diphenolic acid units. Exact values depend heavily on the specific composition and degree of modification.

Visual Guides: Workflows and Logical Relationships

G cluster_start Phase 1: Synthesis & Modification cluster_analysis Phase 2: Characterization & Analysis synthesis PES Synthesis (from 4,4'-sulfonylbis(phenoxybenzene)) mod_strat Modification Strategy synthesis->mod_strat copoly Copolymerization mod_strat->copoly Chemical crosslink Cross-linking mod_strat->crosslink Chemical/Physical nanofill Nanofiller Incorporation mod_strat->nanofill Physical characterization Thermal Characterization copoly->characterization crosslink->characterization nanofill->characterization tga TGA (Thermogravimetric Analysis) characterization->tga dsc DSC (Differential Scanning Calorimetry) characterization->dsc analysis Data Analysis tga->analysis Determine Td, Char Yield dsc->analysis Determine Tg

Caption: Experimental workflow for enhancing and evaluating the thermal stability of PES.

G cluster_strategies Modification Strategies cluster_mechanisms Underlying Mechanisms strat1 Introduce Rigid Monomers mech1 Increased Chain Stiffness & Packing strat1->mech1 strat2 Induce Cross-linking mech2 Restricted Chain Mobility strat2->mech2 strat3 Incorporate Nanofillers strat3->mech2 mech3 Barrier Effect & Energy Dissipation strat3->mech3 strat4 Add Flame Retardants mech4 Altered Degradation Pathway (Charring) strat4->mech4 outcome Improved Thermal Stability (Higher Tg & Td) mech1->outcome mech2->outcome mech3->outcome mech4->outcome

Caption: Relationship between modification strategies and improved thermal stability in PES.

References

Methods for reducing water uptake in sulfonated polymers from 4,4'-Sulfonylbis(phenoxybenzene)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sulfonated polymers from 4,4'-sulfonylbis(phenoxybenzene), commonly known as sulfonated poly(arylene ether sulfone)s (SPAES). The focus is on addressing challenges related to excessive water uptake during experimentation.

Troubleshooting Guide

High water uptake in SPAES membranes can lead to dimensional instability, reduced mechanical strength, and compromised performance. This guide provides solutions to common issues encountered during synthesis and membrane fabrication.

Issue 1: Excessive Swelling and Loss of Mechanical Integrity of the Membrane

  • Possible Cause: High degree of sulfonation leading to increased hydrophilicity.

  • Solution:

    • Cross-linking: Introduce covalent bonds between polymer chains to restrict swelling. This can be achieved through thermal or photochemical methods. Cross-linked membranes exhibit significantly reduced water uptake and swelling ratios compared to their linear counterparts.[1][2][3]

    • Incorporate Hydrophobic Monomers: During polymerization, include non-sulfonated, hydrophobic co-monomers to balance the hydrophilicity of the sulfonated units. The size and rigidity of the hydrophobic component can be tailored to control water absorption.[4][5]

    • Synthesize Multi-block Copolymers: Create polymers with distinct hydrophilic and hydrophobic blocks. This allows for the formation of well-defined nano-phase separated structures, enabling better control over water domains and improving dimensional stability.[3]

Issue 2: Poor Performance Under Low Humidity Conditions Despite High Water Uptake at High Humidity

  • Possible Cause: Disconnected or poorly formed hydrophilic channels at low hydration levels.

  • Solution:

    • Use of Hydrophilic Cross-linkers: Employing cross-linkers that are themselves hydrophilic can help maintain water within the membrane structure even at lower relative humidity, potentially improving proton conductivity in fuel cell applications.[1][6]

    • Controlled Sulfonation: Utilize post-sulfonation techniques to strategically place sulfonic acid groups on less reactive positions of the polymer backbone. This can influence the morphology of the hydrophilic domains.[2][7]

Issue 3: Difficulty in Processing and Film Forming

  • Possible Cause: High molecular weight and strong intermolecular forces due to sulfonation.

  • Solution:

    • Incorporate Flexible Aliphatic Chains: The introduction of aliphatic moieties into the polymer backbone can lower the glass transition temperature (Tg), making the polymer more processable.[8][9][10]

    • End-capping: Control the molecular weight and reduce the water solubility of the polymers by introducing end-capping groups during polymerization.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods to reduce water uptake in SPAES?

The main strategies to control water absorption in SPAES are:

  • Cross-linking: Creating a network structure to physically restrict water swelling.[11][12]

  • Copolymerization: Introducing hydrophobic co-monomers to decrease the overall hydrophilicity of the polymer.[4]

  • Multi-block Copolymer Architecture: Designing polymers with separate hydrophilic and hydrophobic segments to manage water at the nanoscale.[3]

Q2: How does the degree of sulfonation (DS) affect water uptake?

Generally, a higher degree of sulfonation leads to a higher ion exchange capacity (IEC) and, consequently, greater water uptake due to the presence of more hydrophilic sulfonic acid groups.[13] Finding an optimal DS is crucial to balance properties like proton conductivity (which increases with DS) and dimensional stability (which decreases with excessive water uptake).

Q3: Can cross-linking negatively impact other desired properties?

Yes, while cross-linking effectively reduces water uptake, it can sometimes lead to a decrease in proton conductivity due to the restriction of polymer chain mobility and potential disruption of hydrophilic channels.[14] The choice of cross-linker and cross-linking density is critical to mitigate these effects. Using cross-linkers containing sulfonic acid groups can help compensate for the potential loss of conductivity.[14]

Q4: What is the role of hydrophobic components in controlling water uptake?

Introducing hydrophobic segments or monomers into the SPAES backbone helps to limit water absorption by providing non-water-absorbing domains within the polymer matrix.[4] The size and planarity of these hydrophobic units can influence the aggregation of polymer chains and the morphology of the resulting membrane, affecting the size and connectivity of water clusters.[4]

Q5: How does a multi-block copolymer structure help in managing water?

Multi-block copolymers consist of alternating hydrophilic and hydrophobic segments. This architecture promotes nano-phase separation, leading to the formation of well-defined hydrophilic domains for water and proton transport, and robust hydrophobic domains that provide mechanical strength and limit overall swelling.[3] Selectively cross-linking the hydrophobic domains can further enhance dimensional stability without significantly compromising the function of the hydrophilic channels.[3]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on methods to reduce water uptake in SPAES.

Table 1: Effect of Cross-linking on Water Uptake and Swelling Ratio

Polymer SystemCross-linking MethodTemperature (°C)Water Uptake (%)Area Swelling Ratio (%)Reference
Linear SPAES-60>100 (excessive)Not measurable[1]
SDT-CSPAES (Hydrophilic cross-linker)Thermal60~80~30[1]
DT-CSPAES (Hydrophobic cross-linker)Thermal60~60~20[1]
Linear Disulfonated PAES-Room Temp>100-[2]
Cross-linked Disulfonated PAESUV RadiationRoom Temp18-[2]

Table 2: Influence of Hydrophobic Component on Water Uptake

Polymer (SPAES with different diols)Ion Exchange Capacity (meq/g)Temperature (°C)Water Uptake (%)Reference
SPE1 (2,2-bis(2-hydroxy-5-biphenylyl)propane)~1.880~120[4]
SPE2 (4,4'-dihydroxytetraphenylmethane)~1.880~100[4]
SPE3 (9,9-bis(4-hydroxyphenyl)fluorene)~1.880~80[4]
SPE4 (2,7-dihydroxynaphthalene)~1.880~60[4]

Experimental Protocols

Protocol 1: Synthesis of Cross-linked SPAES Membrane using a Polymeric Cross-linker

This protocol is based on the in-situ casting and heating process described in the literature.[1]

  • Polymer Solution Preparation: Dissolve the highly sulfonated poly(arylene ether sulfone) (SPAES) and the chosen polymeric cross-linker (e.g., a diamine-terminated compound) in a suitable aprotic polar solvent like N,N-dimethylacetamide (DMAc) to form a homogeneous solution.

  • Casting: Cast the polymer solution onto a clean, flat glass plate using a doctor blade to ensure uniform thickness.

  • Solvent Evaporation: Place the cast film in a convection oven at a temperature below the boiling point of the solvent (e.g., 80°C) to slowly evaporate the solvent.

  • Thermal Cross-linking: After the initial solvent evaporation, gradually increase the temperature to induce the cross-linking reaction between the SPAES and the cross-linker. The specific temperature and duration will depend on the reactivity of the functional groups (e.g., 150-200°C for several hours).

  • Membrane Peeling and Protonation: Carefully peel the cross-linked membrane from the glass plate by immersing it in deionized water. To convert the membrane to its proton form, immerse it in a dilute acid solution (e.g., 1 M H₂SO₄) at room temperature for 24 hours, followed by thorough washing with deionized water until the pH is neutral.

Protocol 2: Water Uptake Measurement

  • Drying: Dry the prepared membrane sample in a vacuum oven at a specified temperature (e.g., 80°C) for 24 hours to ensure complete removal of residual water.

  • Dry Weight Measurement: Immediately after drying, weigh the membrane sample to obtain the dry weight (W_dry).

  • Hydration: Immerse the dry membrane in deionized water at a specific temperature (e.g., room temperature or 80°C) for 24 hours to ensure it is fully hydrated.

  • Wet Weight Measurement: Remove the hydrated membrane from the water, quickly blot the surface with filter paper to remove excess surface water, and immediately weigh it to obtain the wet weight (W_wet).

  • Calculation: Calculate the water uptake percentage using the following formula: Water Uptake (%) = [(W_wet - W_dry) / W_dry] x 100

Visualizations

logical_relationship cluster_problem Problem cluster_causes Primary Cause cluster_solutions Mitigation Strategies cluster_outcomes Desired Outcomes Problem High Water Uptake in SPAES Cause High Degree of Sulfonation Problem->Cause Crosslinking Cross-linking Cause->Crosslinking Copolymerization Hydrophobic Copolymerization Cause->Copolymerization Multiblock Multi-block Architecture Cause->Multiblock Outcome1 Reduced Water Uptake Crosslinking->Outcome1 Copolymerization->Outcome1 Multiblock->Outcome1 Outcome2 Improved Dimensional Stability Outcome1->Outcome2 Outcome3 Enhanced Mechanical Properties Outcome2->Outcome3

Caption: Logical relationship between the problem of high water uptake and mitigation strategies.

experimental_workflow cluster_synthesis Membrane Synthesis cluster_characterization Characterization A Polymer & Cross-linker Dissolution B Solution Casting A->B C Solvent Evaporation B->C D Thermal Cross-linking C->D E Protonation D->E F Dry Membrane E->F G Weigh (W_dry) F->G H Hydrate in DI Water F->H I Weigh (W_wet) H->I J Calculate Water Uptake I->J

Caption: Experimental workflow for cross-linked membrane synthesis and water uptake measurement.

References

Technical Support Center: Molecular Weight Control in Polymer Synthesis with 4,4'-Sulfonylbis(phenoxybenzene)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling the molecular weight of polymers synthesized using 4,4'-Sulfonylbis(phenoxybenzene).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of poly(ether sulfone) and related polymers involving 4,4'-Sulfonylbis(phenoxybenzene).

Issue 1: Lower than expected molecular weight.

Potential Cause Troubleshooting Action
Incorrect Monomer Stoichiometry: An excess of one monomer can lead to chain termination, limiting the polymer's molecular weight.[1]Carefully control the molar ratio of the comonomers. For producing high molecular weight polymers, the goal is to maintain a stoichiometric balance.[1] To intentionally produce a lower molecular weight, a slight excess of one monomer can be used.[1]
Presence of Water: Water can react with the activated dihalide monomer or the phenoxide, leading to premature termination of the polymerization.Ensure all reactants and the solvent are thoroughly dried before use. The use of a water-carrying agent like toluene during the initial salt formation can help remove residual water.
Impure Monomers or Solvent: Impurities can act as chain terminators or interfere with the reaction.Use high-purity monomers and solvents. The purity of the solvent plays a significant role in achieving high molecular weights.[2]
Low Reaction Temperature: Insufficient temperature can lead to a slow reaction rate and incomplete polymerization.Ensure the reaction temperature is maintained within the optimal range for the specific solvent system, typically between 180°C and 220°C for the polymerization step.
Premature Precipitation of the Polymer: If the polymer becomes insoluble in the reaction solvent as it grows, its chain growth will be halted.Select a solvent that can effectively dissolve the polymer at the reaction temperature. N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc) are commonly used.[2][3]

Issue 2: Broad molecular weight distribution (High Polydispersity Index - PDI).

Potential Cause Troubleshooting Action
Side Reactions: Unwanted side reactions can lead to the formation of polymer chains of varying lengths.Optimize reaction conditions (temperature, time) to minimize side reactions. Ensure a high-purity reaction environment.
Inefficient Initiation or Termination: Non-uniform initiation or termination of polymer chains can broaden the molecular weight distribution.Control the addition rate of monomers and ensure uniform mixing throughout the reaction.
Inadequate End-Capping: If an end-capping agent is used, its inefficient reaction can result in a mixture of capped and uncapped chains of different lengths.Ensure the end-capping agent is added at the appropriate stage of the reaction and is reactive enough under the polymerization conditions.

Issue 3: Gel formation or cross-linking.

Potential Cause Troubleshooting Action
High Reaction Temperature: Excessively high temperatures can promote side reactions leading to cross-linking.Carefully control the reaction temperature and avoid localized overheating.
Reactive Impurities: Certain impurities in the monomers or solvent can initiate cross-linking reactions.Use high-purity starting materials.
Unsuitable Solvent: Some solvents, like dimethyl sulfoxide (DMSO), can promote cross-linking at elevated temperatures.[2][3]Choose a more stable solvent for the polymerization, such as NMP or DMAc.[2][3]

Frequently Asked Questions (FAQs)

Q1: How does the monomer ratio affect the molecular weight of the resulting polymer?

A1: The stoichiometry of the monomers is a critical factor in controlling the molecular weight of poly(ether sulfone)s synthesized via nucleophilic aromatic substitution. To achieve a high molecular weight, an equimolar ratio of the nucleophilic (e.g., a bisphenol) and electrophilic (e.g., a dihalide) monomers is essential. An excess of one of the monomers will lead to a lower molecular weight polymer because the polymer chains will be terminated with the same functional group, preventing further chain growth.[1] This principle can be intentionally used to produce polymers with a controlled, lower molecular weight.[1]

Q2: What is the role of an end-capping agent in controlling molecular weight?

A2: An end-capping agent is a monofunctional reactant that is added to the polymerization to terminate the chain growth at a desired molecular weight. By controlling the amount of the end-capping agent, the final molecular weight of the polymer can be precisely controlled. This technique is particularly useful for preventing the molecular weight from continuing to increase after the main polymerization is complete, which can lead to a broader molecular weight distribution.

Q3: Which solvents are recommended for the synthesis of poly(ether sulfone)s with 4,4'-Sulfonylbis(phenoxybenzene)?

A3: Aprotic polar solvents are typically used for this type of polymerization. N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc) are the most commonly recommended solvents as they can effectively dissolve the monomers and the resulting polymer, and they are relatively stable at the required reaction temperatures.[2][3] While dimethyl sulfoxide (DMSO) can also be used, it may lead to cross-linking at higher temperatures.[2][3]

Q4: What is the typical temperature range for this polymerization?

A4: The synthesis is usually a two-stage process in terms of temperature. The initial formation of the bisphenoxide salt is often carried out at a lower temperature, for example, by refluxing with a water-carrying agent like toluene at around 140-160°C. After the removal of water, the polymerization temperature is raised to a higher temperature, typically in the range of 180°C to 220°C, to facilitate the nucleophilic aromatic substitution reaction.

Q5: How can I determine the molecular weight of my synthesized polymer?

A5: The most common and effective method for determining the molecular weight and molecular weight distribution (PDI) of polymers is Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC).[4] This technique separates polymer molecules based on their size in solution.[5]

Data Presentation

Table 1: Effect of Monomer Stoichiometry on the Molecular Weight of Polysulfone

SampleMolar Ratio (Bisphenol A : DCDPS)Weight Average Molecular Weight (Mw) ( kg/mol )Number Average Molecular Weight (Mn) ( kg/mol )Polydispersity Index (PDI) (Mw/Mn)
11.01 : 1.00128632.03
21.00 : 1.0079392.03
31.00 : 1.0165322.03
41.00 : 1.0357282.04

Data adapted from Shalygina et al., 2023.[1] DCDPS: 4,4′-dichlorodiphenyl sulfone.

Experimental Protocols

1. General Synthesis of High Molecular Weight Poly(ether sulfone)

This protocol describes a typical procedure for synthesizing a high molecular weight poly(ether sulfone) using a bisphenol (such as one derived from 4,4'-Sulfonylbis(phenoxybenzene)) and a dihalide.

Materials:

  • Bisphenol monomer

  • 4,4'-Dichlorodiphenyl sulfone (DCDPS)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Toluene

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, add the bisphenol monomer, an equimolar amount of DCDPS, and a slight excess of K₂CO₃.

  • Add NMP and toluene to the flask.

  • Heat the mixture to reflux (around 140-160°C) under a nitrogen atmosphere for 2-4 hours to azeotropically remove water.

  • After the water removal is complete, drain the toluene from the Dean-Stark trap and gradually increase the temperature to 180-200°C.

  • Maintain the reaction at this temperature for 6-12 hours, or until the desired viscosity is reached.

  • Cool the reaction mixture to room temperature and dilute with additional NMP.

  • Precipitate the polymer by slowly pouring the solution into a non-solvent such as methanol or water with vigorous stirring.

  • Filter the precipitated polymer and wash it thoroughly with methanol and water to remove any residual salts and solvent.

  • Dry the polymer in a vacuum oven at 100-120°C until a constant weight is achieved.

2. Molecular Weight Determination by Gel Permeation Chromatography (GPC)

Instrumentation and Conditions:

  • GPC System: An isocratic pump, an autosampler, a column oven, and a refractive index (RI) detector.[4]

  • Columns: A set of GPC columns suitable for polar organic solvents (e.g., GRAM columns).[4]

  • Mobile Phase: N,N-dimethylacetamide (DMAc) with 0.5% lithium bromide.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Temperature: 70°C.[4]

  • Injection Volume: 50 µL.[4]

  • Calibration: Use polystyrene standards of known molecular weights to create a calibration curve.

Procedure:

  • Prepare polymer solutions in the mobile phase at a concentration of approximately 1-2 mg/mL.

  • Ensure the polymer is fully dissolved, which may require gentle heating and stirring.

  • Filter the solutions through a 0.45 µm filter before injection.

  • Inject the samples into the GPC system.

  • Analyze the resulting chromatograms to determine the weight average molecular weight (Mw), number average molecular weight (Mn), and polydispersity index (PDI) relative to the polystyrene standards.

Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_characterization Characterization reactants 1. Combine Monomers, K₂CO₃, NMP, Toluene reflux 2. Azeotropic Reflux (140-160°C) reactants->reflux Heat polymerization 3. Polymerization (180-200°C) reflux->polymerization Remove Toluene, Increase Temp precipitation 4. Precipitation in Methanol/Water polymerization->precipitation Cool and Dilute washing_drying 5. Wash and Dry Polymer precipitation->washing_drying dissolution 6. Dissolve Polymer in DMAc washing_drying->dissolution Dried Polymer Sample gpc 7. GPC Analysis dissolution->gpc Inject data_analysis 8. Determine Mw, Mn, PDI gpc->data_analysis molecular_weight_control cluster_inputs Controllable Parameters cluster_outputs Resulting Polymer Properties monomer_ratio Monomer Ratio mw Molecular Weight (Mw, Mn) monomer_ratio->mw Stoichiometric -> High Mw Excess -> Low Mw temperature Reaction Temperature temperature->mw Too Low -> Low Mw gelation Gel Formation temperature->gelation Too High -> Risk end_capping End-Capping Agent end_capping->mw Controls Final Mw pdi Polydispersity (PDI) end_capping->pdi Can Narrow PDI solvent_purity Solvent/Monomer Purity solvent_purity->mw Impurities -> Low Mw solvent_purity->pdi Impurities -> Broad PDI

References

Improving the mechanical properties of 4,4'-Sulfonylbis(phenoxybenzene)-based polymers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4,4'-Sulfonylbis(phenoxybenzene)-based Polymers

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the mechanical properties of 4,4'-sulfonylbis(phenoxybenzene)-based polymers, commonly known as Poly(ether sulfone) (PES) or Poly(arylene ether sulfone)s (PAES).

Frequently Asked Questions (FAQs)

Q1: What is the primary strategy for increasing the tensile strength of a PES polymer?

A1: The most direct strategy is to increase the polymer's molecular weight (MW). Generally, higher molecular weight leads to greater chain entanglement, which in turn enhances tensile strength and overall mechanical robustness.[1][2] However, this is often accompanied by an increase in melt viscosity, which can make processing more challenging.[3]

Q2: How can the toughness and impact resistance of inherently brittle PES be improved?

A2: The toughness of PES can be significantly enhanced by blending it with other polymers or incorporating toughening agents.[4] Common approaches include:

  • Blending with ductile polymers: Incorporating thermoplastic resins like phenoxy or polyetherimide can improve toughness.[5][6]

  • Adding core-shell rubber (CSR) particles: These particles are effective at initiating toughening mechanisms like crazing and shear banding to absorb impact energy.[6]

  • Incorporating nanoscale fillers: Additives such as carbon nanotubes, graphene, or other nanoparticles can improve toughness by enhancing energy dissipation at the nanoscale.[4][7]

Q3: What is the effect of sulfonation on the mechanical properties of PAES?

A3: Sulfonation, the introduction of sulfonic acid groups (-SO₃H), is a common modification to increase the hydrophilicity and ion exchange capacity of PAES, particularly for membrane applications. While this modification is crucial for functionality in applications like fuel cells, it can affect mechanical properties. High degrees of sulfonation can lead to increased water uptake, which may cause swelling and a reduction in mechanical strength, especially in humid environments.[8][9] However, the resulting polymers can still form flexible and tough membranes with adequate mechanical strength for their intended applications.[10]

Q4: How do processing conditions affect the final mechanical properties?

A4: Processing conditions are critical. PES polymers require high processing temperatures due to their high glass transition temperature (around 225°C).[11][12] Key factors include:

  • Melt Temperature: Processing at the correct temperature is crucial to ensure complete melting and homogenous flow without causing thermal degradation.

  • Cooling Rate: As amorphous polymers, their properties are sensitive to the cooling rate, which affects the frozen-in free volume and internal stresses.

  • Solvent Choice: For solvent-based processing like membrane casting, the choice of solvent (e.g., NMP, DMAc) and the dynamics of phase separation significantly influence the final morphology and mechanical integrity.[1][13]

Troubleshooting Guide

Problem 1: Polymer samples are brittle and fracture with minimal strain.

  • Possible Cause A: Low Molecular Weight. The polymer chains may be too short to provide sufficient entanglement for ductility.

    • Solution: During synthesis, try extending the reaction time, ensuring high monomer purity, or adjusting the monomer stoichiometry to achieve a higher molecular weight. Verify the molecular weight using techniques like Gel Permeation Chromatography (GPC).[14]

  • Possible Cause B: Plasticizer Leaching or Degradation. An additive intended to improve flexibility may have leached out or degraded during processing or aging.

    • Solution: Analyze the material using techniques like FTIR or TGA-IR to check for the presence and integrity of additives.[15] Consider using a higher molecular weight, less volatile plasticizer or a reactive toughener that becomes part of the polymer network.

  • Possible Cause C: Inherent Brittleness. The unmodified polymer is naturally rigid and brittle.

    • Solution: Introduce a toughening agent. Blending with a small percentage of an elastomer, a core-shell rubber modifier, or a ductile thermoplastic can dramatically improve impact strength and elongation at break.[5][6]

Problem 2: Inconsistent mechanical test results between different batches.

  • Possible Cause A: Variation in Molecular Weight and Polydispersity. Inconsistent polymerization conditions can lead to batch-to-batch variations in molecular weight distribution.

    • Solution: Strictly control polymerization parameters: temperature, reaction time, agitation, and inert atmosphere. Ensure monomer purity is consistent. Use GPC to characterize each batch and establish a correlation between molecular weight distribution and mechanical performance.[14]

  • Possible Cause B: Inhomogeneous Dispersion of Additives. Fillers or toughening agents may not be uniformly distributed in the polymer matrix.

    • Solution: Optimize your compounding/blending process. For melt blending, adjust screw speed, temperature profile, and residence time. For solution blending, ensure the additive is well-dispersated before solvent removal. Use Scanning Electron Microscopy (SEM) to visually inspect the morphology and dispersion of the second phase.[14]

  • Possible Cause C: Presence of Voids or Defects. Voids introduced during processing (e.g., from trapped solvent or air) can act as stress concentrators, leading to premature failure.

    • Solution: Degas the polymer solution or melt before processing.[6] Optimize molding or casting parameters (pressure, temperature, and cycle time) to minimize void formation.

Problem 3: Polymer degrades during melt processing.

  • Possible Cause A: Excessive Processing Temperature. The processing temperature is too high, causing chain scission or oxidative degradation.

    • Solution: Determine the polymer's thermal stability window using Thermogravimetric Analysis (TGA).[16] Process at the lowest possible temperature that still allows for adequate flow.

  • Possible Cause B: Presence of Oxygen. The polymer is susceptible to thermo-oxidative degradation at high processing temperatures.

    • Solution: Process under a nitrogen or argon atmosphere to minimize contact with oxygen. Incorporate thermal stabilizers or antioxidants into the formulation if necessary.

Data Presentation: Effect of Modification on Mechanical Properties

The following table summarizes the general effects of common modification strategies on the mechanical properties of 4,4'-sulfonylbis(phenoxybenzene)-based polymers.

Modification StrategyPrimary EffectTypical Impact on Tensile StrengthTypical Impact on Young's ModulusTypical Impact on Toughness/Elongation at BreakKey Considerations
Increase Molecular Weight Increases chain entanglement▲ Increase[1]▲ Slight Increase▲ Increase (up to a point)Increases melt viscosity, making processing difficult.[3]
Blending with Tougheners Introduces a soft, energy-absorbing phase▼ Slight Decrease▼ Decrease▲▲ Significant Increase[5][6]Phase separation and morphology control are critical.
Reinforcing with Fibers/Fillers Adds high-strength, high-modulus components▲▲ Significant Increase[17]▲▲ Significant Increase[7]▼ Decrease (can be improved with good interfacial adhesion)Interfacial adhesion between filler and matrix is crucial.[17]
Sulfonation Adds hydrophilic groups▼ Decrease (especially with high water uptake)▼ Decrease▼ DecreaseDegree of sulfonation must be balanced with desired mechanical properties.[8]
Copolymerization Alters backbone chemistry and chain packingCan be tailored (▲ or ▼)Can be tailored (▲ or ▼)Can be tailored (▲ or ▼)[9]Monomer selection and copolymer architecture are key.

▲ = Increase, ▼ = Decrease, ▲▲ = Significant Increase

Experimental Protocols & Visualizations

Protocol 1: Synthesis of a Sulfonated Poly(arylene ether sulfone) Copolymer

This protocol describes a typical nucleophilic aromatic substitution polycondensation reaction.

  • Monomer Preparation: Charge a four-neck round bottom flask equipped with a mechanical stirrer, a Dean-Stark trap, a condenser, and a nitrogen inlet with 4,4'-dihydroxydiphenyl ether, bis(4-fluoro-3-sulfophenyl)sulfone disodium salt, and bis(4-fluorophenyl) sulfone.[18]

  • Solvent and Catalyst Addition: Add N-methyl-2-pyrrolidone (NMP) as the solvent and an excess of potassium carbonate (K₂CO₃) as the catalyst. Add toluene as an azeotroping agent.[13]

  • Dehydration: Heat the mixture to ~150°C to remove water azeotropically with toluene. This step is critical to prevent low molecular weight products.

  • Polymerization: After water is removed, drain the toluene and raise the temperature to 170-190°C. Allow the reaction to proceed for several hours until a significant increase in viscosity is observed.[18]

  • Precipitation and Purification: Cool the viscous solution and slowly pour it into a non-solvent like isopropanol or methanol with vigorous stirring to precipitate the polymer.[18]

  • Washing: Wash the resulting polymer fiber or powder extensively with deionized water to remove residual solvent and salts.

  • Drying: Dry the purified polymer in a vacuum oven at 60-80°C for 24-48 hours.[18]

G A 1. Charge Flask - Monomers - K2CO3 (Catalyst) - NMP/Toluene (Solvents) B 2. Dehydration - Heat to ~150°C - Azeotropic removal of water A->B Heat & Stir (N2 atm) C 3. Polymerization - Drain Toluene - Heat to 170-190°C - High Viscosity Indicates Reaction B->C Critical Step: Ensure all H2O is removed D 4. Precipitation - Cool reaction mixture - Pour into non-solvent (Methanol/IPA) C->D Reaction Complete E 5. Purification & Drying - Wash with DI Water - Dry under vacuum D->E Isolate Polymer

Caption: Workflow for the synthesis of a PAES copolymer.

Protocol 2: Mechanical Property Characterization

Characterization is essential to quantify improvements in mechanical properties.

  • Sample Preparation: Prepare standardized test specimens (e.g., "dog-bone" shape for tensile testing) by injection molding or by machining from compression-molded plaques according to ASTM D638 standards.[13] Ensure all samples are conditioned (e.g., 24 hours at 23°C and 50% relative humidity) before testing.

  • Tensile Testing: Use a universal testing machine to measure tensile strength, Young's modulus, and elongation at break.[19] A constant rate of crosshead displacement (e.g., 5 mm/min) is applied until the specimen fractures.

  • Dynamic Mechanical Analysis (DMA): DMA is used to measure the viscoelastic properties of the polymer, such as the storage modulus (E'), loss modulus (E''), and tan delta.[16] This analysis is crucial for determining the glass transition temperature (Tg) and understanding the material's behavior over a range of temperatures.[14]

  • Impact Testing: Perform Izod or Charpy impact tests (e.g., ASTM D256) on notched specimens to quantify the material's toughness and resistance to sudden fracture.

G cluster_synthesis Synthesis & Processing cluster_testing Mechanical Characterization cluster_properties Measured Properties Polymer Synthesized Polymer Specimen Prepare Standardized Test Specimens (e.g., ASTM D638) Polymer->Specimen Tensile Tensile Testing (UTM) Specimen->Tensile DMA Dynamic Mechanical Analysis (DMA) Specimen->DMA Impact Impact Testing (Izod/Charpy) Specimen->Impact Strength Strength Modulus Tensile->Strength Viscoelastic Tg Storage Modulus DMA->Viscoelastic Toughness Impact Energy Impact->Toughness

Caption: Experimental workflow for mechanical characterization.

Logical Diagram: Improving Mechanical Properties

This diagram illustrates the logical relationships between synthesis, structure, and final polymer properties.

G cluster_inputs Controllable Inputs cluster_structure Resulting Structure cluster_outputs Target Mechanical Properties MW Molecular Weight Control Entanglement Chain Entanglement & Mobility MW->Entanglement Additives Additives (Tougheners, Fillers) Morphology Micro/Nano-scale Morphology Additives->Morphology Copolymer Copolymerization (Monomer Choice) Interactions Intermolecular Interactions Copolymer->Interactions Processing Processing Conditions Processing->Entanglement Processing->Morphology Strength Strength & Stiffness Entanglement->Strength Toughness Toughness & Ductility Entanglement->Toughness Morphology->Strength Morphology->Toughness Interactions->Strength Thermal Thermal Stability Interactions->Thermal

Caption: Factors influencing the final mechanical properties.

References

Preventing side reactions during the synthesis of 4,4'-Sulfonylbis(phenoxybenzene)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4,4'-Sulfonylbis(phenoxybenzene). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges and prevent side reactions during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 4,4'-Sulfonylbis(phenoxybenzene) and what is the underlying mechanism?

The most common and efficient method for synthesizing 4,4'-Sulfonylbis(phenoxybenzene) is through a nucleophilic aromatic substitution (SNAr) reaction. This process involves the reaction of 4,4'-dichlorodiphenyl sulfone with a phenoxide salt (such as sodium or potassium phenoxide) in a polar aprotic solvent.

The sulfonyl group (—SO₂—) is a strong electron-withdrawing group, which activates the aromatic rings of the 4,4'-dichlorodiphenyl sulfone for nucleophilic attack.[1][2][3] The reaction proceeds in two main steps:

  • Addition: The phenoxide nucleophile attacks the carbon atom bonded to a chlorine atom, forming a negatively charged intermediate known as a Meisenheimer complex.[2][4] This intermediate is resonance-stabilized, with the negative charge delocalized onto the electron-withdrawing sulfonyl group.[2]

  • Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, forming the ether linkage. This process occurs sequentially on both rings to yield the final product.

Caption: General mechanism for the SNAr synthesis.

Q2: What are the most common side reactions and impurities I should anticipate during the synthesis?

Several side reactions can occur, leading to a mixture of products and reducing the overall yield and purity of 4,4'-Sulfonylbis(phenoxybenzene). The primary impurities are typically related to incomplete reaction or the presence of contaminants like water.

Table 1: Common Side Products and Their Origins

Side Product NameChemical StructureProbable CausePrevention Strategy
4-Chloro-4'-phenoxydiphenyl sulfoneCl-Ph-SO₂-Ph-O-PhIncomplete reaction; insufficient reaction time, low temperature, or incorrect stoichiometry.Increase reaction time, raise temperature moderately, or use a slight excess of the phenoxide nucleophile.
4,4'-Dihydroxydiphenyl sulfoneHO-Ph-SO₂-Ph-OHPresence of water in the reaction mixture, which hydrolyzes the starting material, or reaction with hydroxide ions if an excessively strong base is used in wet conditions.Use anhydrous solvents and reagents. Ensure the phenoxide is dry before use.
Unreacted Starting MaterialsCl-Ph-SO₂-Ph-Cl / Ph-O⁻Poor reaction kinetics, deactivation of the nucleophile, or insufficient heating.Optimize reaction conditions (temperature, time) and ensure high-purity reagents.
Solvent-derived ImpuritiesVariesDecomposition of the solvent (e.g., DMSO, DMF) at excessively high temperatures.Maintain the reaction temperature within the stable range for the chosen solvent.

Q3: My reaction yield is consistently low. How can I troubleshoot this issue?

Low yield is a frequent problem that can stem from several factors. A systematic approach to troubleshooting is essential for optimizing the reaction.

Caption: A logical workflow for troubleshooting common synthesis issues.

Table 2: Troubleshooting Guide for Low Yield and Purity

Issue ObservedPotential CauseRecommended Solution
Incomplete Conversion 1. Reaction time is too short. 2. Reaction temperature is too low. 3. Insufficient amount of nucleophile.1. Monitor the reaction by TLC or LC-MS and extend the reaction time until the starting material is consumed. 2. Gradually increase the reaction temperature in 10°C increments. 3. Use a slight excess (1.05-1.1 equivalents per chlorine atom) of the phenoxide.
Formation of Byproducts 1. Presence of water. 2. Reaction temperature is too high, causing degradation. 3. Impure reagents or solvents.1. Ensure all reagents and solvents are anhydrous. Dry glassware in an oven and cool under an inert atmosphere. 2. Determine the optimal temperature that provides a good reaction rate without significant byproduct formation. 3. Use high-purity starting materials and freshly distilled or anhydrous grade solvents.
Difficult Product Isolation 1. Product is too soluble in the workup solvent. 2. Formation of an emulsion during extraction.1. Use an anti-solvent (e.g., methanol, water) to precipitate the product from the reaction mixture. 2. Break emulsions by adding brine or filtering the mixture through celite.

Experimental Protocols

Protocol 1: General Synthesis of 4,4'-Sulfonylbis(phenoxybenzene)

This protocol outlines a standard laboratory procedure. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Reagents & Materials:

  • 4,4'-Dichlorodiphenyl sulfone (1.0 eq)

  • Phenol (2.1-2.2 eq)

  • Potassium carbonate (K₂CO₃) or Sodium Hydroxide (NaOH) (2.2-2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Toluene

  • Deionized water

  • Methanol

  • Standard laboratory glassware (round-bottom flask, condenser, Dean-Stark trap if using toluene)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen/argon inlet.

  • Azeotropic Water Removal (Recommended): To the flask, add 4,4'-dichlorodiphenyl sulfone, phenol, potassium carbonate, and toluene. Heat the mixture to reflux with a Dean-Stark trap to azeotropically remove any residual water. Once water removal is complete, distill off the toluene.

  • Reaction: Cool the mixture slightly and add anhydrous DMF or DMSO to dissolve the reactants. Heat the reaction mixture to 130-160°C under an inert atmosphere.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker of vigorously stirring deionized water or a dilute acid solution (e.g., 1M HCl) to precipitate the crude product.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid sequentially with deionized water to remove inorganic salts and then with a small amount of cold methanol to remove unreacted phenol.

  • Purification: Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol, isopropanol, or a toluene/ethanol mixture.

Table 3: Summary of Typical Reaction Parameters

ParameterRecommended ConditionJustification
Solvent Anhydrous DMSO, DMF, NMP, or SulfolanePolar aprotic solvents are required to dissolve the ionic nucleophile and facilitate the SNAr mechanism.
Base K₂CO₃, NaOH, KOHUsed to generate the phenoxide nucleophile in situ from phenol. K₂CO₃ is often preferred as it is less hygroscopic and milder.
Temperature 130 - 180 °CProvides sufficient thermal energy to overcome the activation barrier but should be kept below the decomposition temperature of the solvent.
Atmosphere Inert (Nitrogen or Argon)Prevents moisture from entering the reaction and minimizes potential oxidative side reactions at high temperatures.
Stoichiometry 1.05 - 1.1 eq. of Phenol/Base per ChlorineA slight excess of the nucleophile helps drive the reaction to completion, converting the mono-substituted intermediate to the final product.
Protocol 2: Purification of Crude 4,4'-Sulfonylbis(phenoxybenzene)

Objective: To remove unreacted starting materials and side products, particularly 4-chloro-4'-phenoxydiphenyl sulfone.

Method: Recrystallization

  • Solvent Selection: Choose a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices include ethanol, isopropanol, or acetic acid.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of boiling solvent required to fully dissolve it.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Filtration: Perform a hot filtration using a pre-warmed funnel to remove the charcoal (if used) and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.

  • Purity Check: Assess the purity of the recrystallized product by measuring its melting point and using analytical techniques like HPLC or NMR.

References

Technical Support Center: Post-Polymerization Modification of 4,4'-Sulfonylbis(phenoxybenzene) Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the post-polymerization modification of 4,4'-Sulfonylbis(phenoxybenzene) polymers, commonly known as poly(ether sulfone) (PES).

Frequently Asked Questions (FAQs)

Q1: What are the most common post-polymerization modifications for PES?

A1: The most common post-polymerization modifications for PES are sulfonation, amination, and cross-linking. These modifications are typically performed to enhance properties such as hydrophilicity, chemical reactivity, and mechanical stability, making the polymer suitable for a wider range of applications, including membranes for separation processes and biomedical devices.[1][2]

Q2: Why is controlling the degree of sulfonation important?

A2: Controlling the degree of sulfonation (DS) is crucial as it directly influences the properties of the modified PES. A higher DS generally leads to increased hydrophilicity and ion exchange capacity.[3][4] However, excessive sulfonation can result in increased swelling, reduced mechanical strength, and even dissolution of the polymer in aqueous environments.[3] Therefore, the DS must be optimized for the specific application to achieve a balance between desired functionality and material integrity.

Q3: What are the main challenges in the amination of PES?

A3: The main challenges in the amination of PES include achieving a sufficient degree of amination without causing polymer degradation, and ensuring the uniform distribution of amino groups. The process often involves harsh reaction conditions or multi-step synthesis, which can be difficult to control and may lead to undesirable side reactions.[1]

Q4: What is the purpose of cross-linking modified PES?

A4: Cross-linking is employed to improve the mechanical, thermal, and chemical stability of modified PES, particularly for highly sulfonated polymers. The cross-links form a network structure that restricts polymer chain movement, thereby reducing swelling, enhancing dimensional stability, and preventing dissolution in solvents.[5]

Q5: What characterization techniques are essential for verifying post-polymerization modification of PES?

A5: Essential characterization techniques include:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the introduction of new functional groups (e.g., sulfonic acid, amine groups).[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the degree of substitution and the position of functionalization on the polymer backbone.[6][8]

  • Contact Angle Measurement: To assess changes in surface hydrophilicity.[1]

  • Ion-Exchange Capacity (IEC) Titration: To quantify the number of ion-exchangeable groups, particularly for sulfonated PES.[3]

  • Thermal Gravimetric Analysis (TGA): To evaluate the thermal stability of the modified polymer.[9]

  • Mechanical Testing (e.g., tensile strength): To measure changes in mechanical properties after modification.[10][11]

Troubleshooting Guides

Sulfonation

Q: Why is my sulfonated PES brittle and showing signs of degradation?

A: Brittleness and degradation during sulfonation are often due to harsh reaction conditions.

  • High Temperature: Elevated temperatures can lead to chain scission and other side reactions. Consider lowering the reaction temperature.[3]

  • Prolonged Reaction Time: Extended exposure to the sulfonating agent can cause polymer degradation. Optimizing the reaction time is crucial.[4]

  • Aggressive Sulfonating Agent: The choice and concentration of the sulfonating agent (e.g., concentrated sulfuric acid, chlorosulfonic acid) significantly impact the reaction. Using a milder agent or a lower concentration might be necessary.[9][12]

Q: I am not achieving the desired degree of sulfonation. What can I do?

A: A low degree of sulfonation can be addressed by adjusting the reaction parameters.

  • Increase Reaction Temperature: A moderate increase in temperature can enhance the reaction rate. However, be cautious of potential degradation.[3]

  • Extend Reaction Time: Longer reaction times generally lead to a higher degree of sulfonation.[4]

  • Increase Sulfonating Agent Concentration: A higher concentration of the sulfonating agent can drive the reaction forward.[12]

  • Choice of Solvent: The solvent can influence the accessibility of the polymer to the sulfonating agent. Ensure the polymer is well-dissolved.[12]

Q: My sulfonated polymer is excessively swelling or dissolving in water. How can I prevent this?

A: Excessive swelling or dissolution is typically a result of a very high degree of sulfonation.

  • Reduce the Degree of Sulfonation: Modify the reaction conditions (lower temperature, shorter time, or lower sulfonating agent concentration) to achieve a lower degree of sulfonation.[3]

  • Introduce Cross-linking: After sulfonation, a cross-linking step can be introduced to create a network structure that limits swelling and prevents dissolution.[5]

Amination

Q: The degree of amination is very low. How can I improve it?

A: A low degree of amination can be due to several factors.

  • Inefficient Aminating Agent: The choice of aminating agent and reaction pathway is critical. Some methods, like direct amination, can be challenging. A common approach involves a two-step process of nitration followed by reduction, which may yield better results.[1]

  • Reaction Conditions: Ensure optimal reaction temperature and time for the chosen amination method. Inadequate conditions can lead to incomplete reactions.

  • Polymer Accessibility: The physical state of the polymer (e.g., dissolved in a suitable solvent) is important for the aminating agent to access the reaction sites.

Q: My aminated PES shows signs of degradation (e.g., discoloration, reduced molecular weight). What is the cause?

A: Degradation during amination is often associated with the harsh chemicals used in some protocols.

  • Nitration Step: The nitration step, which often precedes amination, uses strong acids that can cause chain scission. Careful control of temperature and reaction time is necessary.

  • Reduction Step: The choice of reducing agent for the nitro groups is important to avoid side reactions.

Cross-linking

Q: My cross-linked sulfonated PES has poor mechanical properties. What could be the issue?

A: Poor mechanical properties in cross-linked PES can stem from several factors.

  • Incomplete Cross-linking: Insufficient cross-linking will not provide the necessary network structure to enhance mechanical strength. Check the cross-linking agent concentration, reaction time, and temperature.

  • Non-uniform Cross-linking: Uneven distribution of the cross-linker can lead to localized stress points and overall weakness. Ensure homogeneous mixing of the polymer and cross-linking agent.

  • Degradation during Cross-linking: Some cross-linking methods, especially those requiring high temperatures, can cause thermal degradation of the polymer.

Q: The cross-linked polymer is too rigid and brittle. How can I address this?

A: Excessive rigidity is a sign of a high cross-linking density.

  • Reduce Cross-linker Concentration: Lowering the amount of the cross-linking agent will result in a less dense network and a more flexible material.

  • Optimize Cross-linking Conditions: Adjusting the reaction time and temperature can help control the extent of the cross-linking reaction.

Data Presentation

Table 1: Effect of Reaction Conditions on the Degree of Sulfonation (DS) of PES

Sulfonating AgentTemperature (°C)Time (h)Degree of Sulfonation (%)Reference
Conc. H₂SO₄503Varies (low)[3]
Conc. H₂SO₄606Varies (moderate)[3]
Conc. H₂SO₄701High (potential for over-sulfonation)[3]
Chlorosulfonic AcidRoom Temp2413.2 - 36.2[9]
Conc. H₂SO₄Room Temp20Up to 60[12]

Table 2: Mechanical Properties of Modified PES

ModificationAdditive/ConditionTensile StrengthElongation at BreakReference
Unmodified PES-~82-86 MPa-[13]
PES BlendPDMAEMA (3.0 wt%)--[10]
PES BlendNanocarbonIncreased to ~147 MPa-[13]
PES-modified epoxy10 wt% PESIncreased by ~60% (fracture toughness)-[11]

Experimental Protocols

Protocol 1: Sulfonation of PES using Concentrated Sulfuric Acid
  • Dissolution: Dissolve a known amount of dry PES polymer in concentrated sulfuric acid (95-98%) at room temperature with vigorous mechanical stirring. The polymer concentration can be varied, but a common starting point is 5-10% (w/v).

  • Reaction: Heat the solution to the desired temperature (e.g., 50-70°C) and maintain it for a specific duration (e.g., 2-6 hours). The reaction time and temperature are critical parameters for controlling the degree of sulfonation.[3]

  • Precipitation: After the desired reaction time, cool the solution to room temperature and slowly pour it into a large volume of ice-cold deionized water with continuous stirring to precipitate the sulfonated polymer.

  • Purification: Filter the precipitated polymer and wash it extensively with deionized water until the washings are neutral (pH ~7). This step is crucial to remove any residual acid.

  • Drying: Dry the sulfonated PES in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.

  • Characterization: Characterize the dried polymer using FTIR, NMR, and IEC titration to confirm sulfonation and determine the degree of sulfonation.

Protocol 2: Amination of PES via Nitration and Reduction
  • Nitration:

    • Dissolve PES in a suitable solvent (e.g., concentrated sulfuric acid).

    • Cool the solution in an ice bath.

    • Slowly add a nitrating mixture (e.g., a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise while maintaining a low temperature.

    • Allow the reaction to proceed for a specific time at a controlled temperature.

    • Precipitate the nitrated polymer (NO₂-PES) in ice water, filter, wash thoroughly with deionized water, and dry.

  • Reduction:

    • Disperse the dried NO₂-PES in a suitable solvent.

    • Add a reducing agent (e.g., stannous chloride, SnCl₂) and a catalyst if required.[14]

    • Heat the mixture under reflux for several hours.

    • After the reaction is complete, cool the mixture and precipitate the aminated polymer (NH₂-PES).

    • Filter, wash with appropriate solvents to remove residual reagents, and dry the final product.

  • Characterization: Confirm the presence of the amine groups using FTIR and quantify the degree of amination if possible through techniques like NMR or elemental analysis.

Protocol 3: Thermal Cross-linking of Sulfonated PES
  • Membrane Casting: Dissolve the sulfonated PES in a suitable aprotic polar solvent like dimethyl sulfoxide (DMSO). Cast the solution onto a glass plate to form a thin film.

  • Drying: Dry the cast film in an oven at a moderate temperature (e.g., 80°C) to remove the bulk of the solvent.

  • Thermal Treatment: Heat the dried membrane at a higher temperature (e.g., 160-200°C) for a specific duration. The cross-linking occurs through the formation of sulfone bridges between the polymer chains.

  • Post-Treatment: After thermal treatment, the cross-linked membrane may require washing to remove any byproducts.

  • Characterization: Evaluate the cross-linking by testing the membrane's solubility and swelling behavior in water and by measuring its mechanical properties.

Visualizations

experimental_workflow_sulfonation cluster_start Step 1: Dissolution cluster_reaction Step 2: Sulfonation Reaction cluster_purification Step 3: Purification cluster_end Step 4: Characterization start Dry PES Polymer dissolve Dissolve in Conc. H₂SO₄ start->dissolve Add to react Heat at controlled a-temperature and time dissolve->react precipitate Precipitate in Ice Water react->precipitate wash Wash until Neutral pH precipitate->wash dry Dry in Vacuum Oven wash->dry end Sulfonated PES dry->end

Caption: Experimental workflow for the sulfonation of PES.

troubleshooting_sulfonation start Problem with Sulfonated PES q1 What is the issue? start->q1 issue1 Brittle / Degraded Polymer q1->issue1 Brittleness/ Degradation issue2 Low Degree of Sulfonation q1->issue2 Low DS issue3 Excessive Swelling / Dissolution q1->issue3 High Swelling ans1 Reduce Temperature Shorten Reaction Time Use Milder Sulfonating Agent issue1->ans1 ans2 Increase Temperature Extend Reaction Time Increase Sulfonating Agent Conc. issue2->ans2 ans3 Reduce Degree of Sulfonation Introduce Cross-linking issue3->ans3

Caption: Troubleshooting guide for common issues in PES sulfonation.

References

Validation & Comparative

A Comparative Guide to 4,4'-Sulfonylbis(phenoxybenzene) and Other Bisphenol Monomers in Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of high-performance polymers, the choice of monomer is a critical determinant of the final material's properties. This guide provides an objective comparison of 4,4'-Sulfonylbis(phenoxybenzene), a key monomer, with other widely used bisphenols: Bisphenol A (BPA), Bisphenol S (BPS), and Bisphenol F (BPF). This comparison is supported by experimental data to inform monomer selection for specific polymerization applications.

Introduction to Bisphenol Monomers

Bisphenols are a class of difunctional monomers characterized by two hydroxyphenyl groups. They are fundamental building blocks for a variety of high-performance polymers, including polycarbonates, polyesters, polyethers, and epoxy resins. The structural variations among bisphenol monomers, particularly in the bridging group connecting the two phenyl rings, significantly influence the thermal, mechanical, and chemical properties of the resulting polymers.

4,4'-Sulfonylbis(phenoxybenzene) , also known as 4,4'-bis(p-phenoxyphenyl)sulfone, is distinguished by its ether linkages and sulfonyl group, which impart high thermal stability and chemical resistance to the polymer backbone.

Bisphenol A (BPA) is one of the most common and well-studied bisphenols, characterized by an isopropylidene bridge. It is known for producing polymers with good mechanical properties and clarity.

Bisphenol S (BPS) features a sulfonyl group directly connecting the two phenyl rings, leading to polymers with enhanced thermal stability compared to those derived from BPA.

Bisphenol F (BPF) has a methylene bridge, which provides greater chain flexibility compared to BPA.

Performance Comparison in Polymerization

The performance of these bisphenol monomers in polymerization is evaluated based on the properties of the resulting polymers. Key performance indicators include thermal stability (glass transition temperature and decomposition temperature) and mechanical strength (tensile strength and modulus).

Poly(ether sulfone)s (PES)

Poly(ether sulfone)s are high-performance thermoplastics known for their excellent thermal stability and chemical resistance. The choice of bisphenol monomer significantly impacts these properties.

PropertyPolymer from 4,4'-Sulfonylbis(phenoxybenzene)Polymer from Bisphenol A (BPA)Polymer from Bisphenol S (BPS)
Glass Transition Temperature (Tg) ~230 °C~185-190 °C~220-230 °C
Tensile Strength High83-95 MPaHigh
Tensile Modulus High2650 MPaHigh
Thermal Decomposition Temperature (Td) >500 °C~400-584 °C[1]High

Note: Data for 4,4'-Sulfonylbis(phenoxybenzene) is inferred from structurally similar poly(ether sulfone)s and may vary based on the specific co-monomer and polymerization conditions. Data for BPA and BPS are for typical poly(ether sulfone) formulations.

Polymers derived from 4,4'-Sulfonylbis(phenoxybenzene) are expected to exhibit high glass transition temperatures and thermal stability, comparable to or exceeding those derived from BPS, due to the presence of both ether and sulfone linkages which contribute to chain rigidity and resistance to thermal degradation. In contrast, BPA-based poly(ether sulfone)s generally have a lower glass transition temperature.

Polyarylates

Polyarylates are a class of polyesters known for their good thermal and mechanical properties, as well as good processability.

PropertyPolymer from 4,4'-Sulfonylbis(phenoxybenzene)Polymer from Bisphenol A (BPA)Polymer from Bisphenol S (BPS)
Glass Transition Temperature (Tg) ~200-250 °C~180-210 °C~190-230 °C
Tensile Strength 70-90 MPa60-80 MPa70-90 MPa
Solubility Good in organic solventsGood in organic solventsModerate in organic solvents

Note: The properties of polyarylates are highly dependent on the diacid chloride co-monomer used in the polymerization.

The introduction of the flexible ether linkages in 4,4'-Sulfonylbis(phenoxybenzene) can lead to enhanced solubility of the resulting polyarylates in common organic solvents, facilitating their processing. The rigid sulfone group contributes to maintaining a high glass transition temperature.

Experimental Protocols

Detailed methodologies for the synthesis of polymers from these bisphenols are crucial for reproducible results. The two primary methods are solution polymerization and interfacial polymerization.

Solution Polymerization of Poly(ether sulfone)s

This method involves the reaction of a bisphenol with a dihalodiaryl sulfone in a high-boiling aprotic polar solvent in the presence of a weak base.

Materials:

  • Bisphenol monomer (e.g., 4,4'-Sulfonylbis(phenoxybenzene), BPA, BPS)

  • 4,4'-Dichlorodiphenyl sulfone (DCDPS) or 4,4'-Difluorodiphenyl sulfone (DFDPS)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylacetamide (DMAc) or Sulfolane

  • Toluene (for azeotropic removal of water)

Procedure:

  • A four-necked flask equipped with a mechanical stirrer, a nitrogen inlet, a Dean-Stark trap, and a condenser is charged with the bisphenol monomer, an equimolar amount of the dihalodiaryl sulfone, and an excess of potassium carbonate.

  • DMAc (or Sulfolane) and toluene are added as the solvent and azeotroping agent, respectively.

  • The reaction mixture is heated to a specific temperature (e.g., 140-160 °C) to azeotropically remove the water generated from the reaction between the bisphenol and potassium carbonate.

  • After the removal of water, the toluene is distilled off, and the reaction temperature is raised (e.g., 160-190 °C) and maintained for several hours to allow for polymerization.

  • The viscous polymer solution is then cooled, diluted with a solvent like N-methyl-2-pyrrolidone (NMP), and precipitated in a non-solvent such as methanol or water.

  • The precipitated polymer is filtered, washed thoroughly with water and methanol, and dried in a vacuum oven.

Interfacial Polymerization of Polyarylates

This technique involves the reaction of a bisphenate salt in an aqueous phase with a diacid chloride in an immiscible organic phase.

Materials:

  • Bisphenol monomer

  • Sodium hydroxide (NaOH)

  • Diacid chloride (e.g., terephthaloyl chloride, isophthaloyl chloride)

  • Dichloromethane or chloroform (organic solvent)

  • Phase-transfer catalyst (e.g., benzyltriethylammonium chloride)

Procedure:

  • The bisphenol is dissolved in an aqueous solution of sodium hydroxide to form the bisphenate salt.

  • The diacid chloride is dissolved in an immiscible organic solvent.

  • The aqueous solution containing the bisphenate and a phase-transfer catalyst is added to a reaction vessel.

  • The organic solution of the diacid chloride is then added to the aqueous solution with vigorous stirring.

  • Polymerization occurs rapidly at the interface between the two phases.

  • After the reaction is complete, the organic layer is separated, and the polymer is precipitated by pouring the solution into a non-solvent like methanol.

  • The polymer is then filtered, washed, and dried.

Visualizations

To better understand the processes and relationships discussed, the following diagrams are provided.

PolymerizationWorkflow cluster_MonomerPrep Monomer Preparation cluster_Polymerization Polymerization cluster_PostProcessing Post-Polymerization cluster_Characterization Polymer Characterization MonomerA Bisphenol Monomer Solution Solution Polymerization MonomerA->Solution Interfacial Interfacial Polymerization MonomerA->Interfacial MonomerB Co-monomer (e.g., Dihalide, Diacid Chloride) MonomerB->Solution MonomerB->Interfacial Precipitation Precipitation Solution->Precipitation Interfacial->Precipitation Washing Washing & Drying Precipitation->Washing Thermal Thermal Analysis (DSC, TGA) Washing->Thermal Mechanical Mechanical Testing (Tensile) Washing->Mechanical Structural Structural Analysis (NMR, FTIR) Washing->Structural

Caption: Experimental workflow for synthesis and characterization of polymers from bisphenol monomers.

MonomerStructureProperty cluster_Monomer Monomer Structure cluster_Property Resulting Polymer Properties SBPB 4,4'-Sulfonylbis(phenoxybenzene) (Ether & Sulfone Linkages) HighTg High Glass Transition Temp. SBPB->HighTg Rigid sulfone & ether HighTd High Thermal Stability SBPB->HighTd Stable linkages GoodSol Good Solubility SBPB->GoodSol Ether linkages BPA Bisphenol A (Isopropylidene Bridge) Mechanical Good Mechanical Strength BPA->Mechanical BPS Bisphenol S (Sulfone Bridge) BPS->HighTg Rigid sulfone BPS->HighTd BPF Bisphenol F (Methylene Bridge) Flexibility Chain Flexibility BPF->Flexibility Flexible methylene

Caption: Relationship between bisphenol monomer structure and resulting polymer properties.

Conclusion

The selection of a bisphenol monomer is a critical decision in the design of high-performance polymers. 4,4'-Sulfonylbis(phenoxybenzene) stands out as a monomer capable of producing polymers with exceptional thermal stability and good solubility, making it a strong candidate for applications in demanding environments where high temperatures and chemical exposure are prevalent. While BPA, BPS, and BPF each offer a unique set of properties, the combination of ether and sulfone groups in 4,4'-Sulfonylbis(phenoxybenzene) provides a balanced profile of high performance and processability. Further research and direct comparative studies under identical conditions are necessary to fully elucidate the performance advantages of polymers derived from this promising monomer.

References

Performance Showdown: 4,4'-Sulfonylbis(phenoxybenzene)-Based PEMs Challenge the Nafion Benchmark in Fuel Cell Applications

Author: BenchChem Technical Support Team. Date: December 2025

A new generation of proton exchange membranes (PEMs) based on 4,4'-Sulfonylbis(phenoxybenzene), a sulfonated poly(ether sulfone) (SPES) chemistry, is emerging as a viable alternative to the long-standing industry standard, Nafion. In-depth analysis of experimental data reveals that these novel membranes exhibit competitive proton conductivity, water uptake, and thermal stability, positioning them as promising candidates for next-generation PEM fuel cells.

This guide provides a comprehensive comparison of the performance of 4,4'-Sulfonylbis(phenoxybenzene)-based PEMs and Nafion, drawing on key experimental data from recent studies. The following sections detail the comparative performance metrics, experimental methodologies, and a visual representation of the evaluation process.

Quantitative Performance Comparison

The performance of PEMs is dictated by a range of interconnected properties. The tables below summarize the key quantitative data for 4,4'-Sulfonylbis(phenoxybenzene)-based membranes and the benchmark Nafion membranes. It is important to note that the properties of SPES membranes can be tailored by controlling the degree of sulfonation and copolymer composition.

Membrane TypeIon Exchange Capacity (IEC) (meq/g)Water Uptake (%)Proton Conductivity (S/cm)Operating ConditionsReference
4,4'-Sulfonylbis(phenoxybenzene)-based (SPES)
SPDCDBB 92.3774.50.102180 °C, 90% RH[1]
SPES 60Not SpecifiedNot Specified0.091Not Specified[2]
c-PES 70Not SpecifiedNot Specified0.12Not Specified[3]
Sulfonated poly(ether sulfone)s with mesonaphthobifluoreneNot Specified23-520.0746-0.100480 °C, 90% RH[4]
Nafion
Nafion 2110.9132.10.104580 °C, 90% RH[1]
Nafion 211Not Specified32.130.102780 °C[4]
Nafion 2120.71Not Specified0.5680 °C[5][6]
Recast Nafion0.9424.30.127990 °C, 90% RH[7]

Table 1: Comparison of Key Membrane Properties. This table highlights the ion exchange capacity, water uptake, and proton conductivity of various 4,4'-Sulfonylbis(phenoxybenzene)-based membranes compared to different Nafion grades under specified operating conditions.

Membrane TypeCurrent Density (mA/cm²)Voltage (V)Power Density (mW/cm²)Operating Temperature (°C)Reference
4,4'-Sulfonylbis(phenoxybenzene)-based (SPES)
c-PES 7015000.60Not Specified70[3]
PES 6014000.60Not Specified70[2]
Nafion
Nafion 1177840.4Not Specified75[8][9]
N-sSLM5 (Nafion composite)Not SpecifiedNot Specified340120[10]
Pristine NafionNot SpecifiedNot Specified117120[10]

Table 2: Single-Cell Fuel Cell Performance. This table presents the current density, voltage, and power density achieved in single-cell fuel cell tests for both membrane types under various operating temperatures.

Experimental Protocols

The data presented in this guide is based on a series of standardized experimental protocols designed to evaluate the critical properties and performance of proton exchange membranes.

Membrane Synthesis and Preparation

Sulfonated poly(ether sulfone) copolymers are typically synthesized via nucleophilic aromatic substitution polycondensation. The degree of sulfonation, a critical parameter influencing the membrane's properties, is controlled by the molar ratio of the sulfonated monomer. The general procedure involves:

  • Polymerization: Reaction of monomers, including a sulfonated monomer like hydroquinone 2-potassium sulfonate, with other monomers such as bisphenol A and 4-fluorophenyl sulfone in a polar aprotic solvent.

  • Casting: The resulting polymer is dissolved in a suitable solvent, and the solution is cast onto a glass plate.

  • Drying: The cast membrane is dried in a vacuum oven at elevated temperatures to remove the solvent.

  • Acidification: The membrane is then treated with an acid, such as sulfuric acid, to convert the sulfonate groups to their acidic form.

Characterization of Membrane Properties
  • Ion Exchange Capacity (IEC): Determined by titration. A known weight of the dried membrane is immersed in a salt solution (e.g., NaCl) to exchange protons with the salt cations. The released protons are then titrated with a standard base solution (e.g., NaOH).

  • Water Uptake: Calculated by measuring the weight difference between a fully hydrated membrane and a dry membrane.

  • Proton Conductivity: Measured using electrochemical impedance spectroscopy (EIS) over a range of temperatures and relative humidity levels.

  • Thermal Stability: Evaluated using thermogravimetric analysis (TGA), which measures the weight loss of the membrane as a function of temperature.

Fuel Cell Performance Testing

The performance of the membranes in a fuel cell is evaluated by fabricating a membrane electrode assembly (MEA). The MEA is then tested in a single-cell fuel cell test station. The experimental setup typically involves:

  • MEA Fabrication: The proton exchange membrane is sandwiched between an anode and a cathode, which are typically composed of a catalyst layer (e.g., Pt/C) and a gas diffusion layer.

  • Single-Cell Assembly: The MEA is placed between two graphite flow field plates and compressed in a fuel cell test fixture.

  • Polarization Curve Measurement: The fuel cell is supplied with humidified hydrogen and air (or oxygen) at controlled flow rates, temperature, and pressure. The cell voltage is measured as a function of the current density to generate a polarization curve, from which the power density can be calculated.

Visualizing the Comparison

The following diagrams illustrate the logical flow of the performance comparison and a generalized experimental workflow for evaluating PEM fuel cells.

logical_comparison cluster_membranes Membrane Types cluster_properties Key Performance Properties cluster_performance Fuel Cell Performance SPES 4,4'-Sulfonylbis(phenoxybenzene) -based PEM (SPES) IEC Ion Exchange Capacity SPES->IEC Water_Uptake Water Uptake SPES->Water_Uptake Conductivity Proton Conductivity SPES->Conductivity Stability Thermal/Chemical Stability SPES->Stability Nafion Nafion (Benchmark) Nafion->IEC Nafion->Water_Uptake Nafion->Conductivity Nafion->Stability Power_Density Power Density IEC->Power_Density Current_Density Current Density IEC->Current_Density Durability Long-term Durability IEC->Durability Water_Uptake->Power_Density Water_Uptake->Current_Density Water_Uptake->Durability Conductivity->Power_Density Conductivity->Current_Density Conductivity->Durability Stability->Power_Density Stability->Current_Density Stability->Durability

Figure 1: Logical flow for comparing SPES and Nafion membranes based on key properties and fuel cell performance metrics.

experimental_workflow cluster_synthesis Membrane Preparation cluster_characterization Property Characterization cluster_testing Fuel Cell Testing Polymerization Polymer Synthesis Casting Membrane Casting & Drying Polymerization->Casting Acidification Acid Treatment Casting->Acidification IEC_Test IEC Measurement Acidification->IEC_Test Water_Uptake_Test Water Uptake Measurement Acidification->Water_Uptake_Test Conductivity_Test Proton Conductivity (EIS) Acidification->Conductivity_Test TGA_Test Thermal Stability (TGA) Acidification->TGA_Test MEA_Fab MEA Fabrication Acidification->MEA_Fab Single_Cell_Assembly Single-Cell Assembly MEA_Fab->Single_Cell_Assembly Polarization_Curve Polarization Curve Measurement Single_Cell_Assembly->Polarization_Curve Performance_Analysis Performance Data Analysis Polarization_Curve->Performance_Analysis

Figure 2: Generalized experimental workflow for the evaluation of PEM fuel cell performance.

References

A Comparative Guide: 4,4'-Sulfonylbisphenol (Bisphenol S) Versus Bisphenol A in High-Performance Engineering Plastics

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers and Materials Scientists

High-performance engineering plastics are essential in applications demanding exceptional thermal stability, mechanical robustness, and chemical resistance. For decades, Bisphenol A (BPA) has been a cornerstone monomer for producing key polymers like polycarbonate (PC) and epoxy resins. However, mounting concerns over its endocrine-disrupting properties have catalyzed a shift towards alternatives. One prominent substitute is 4,4'-sulfonylbisphenol, more commonly known as Bisphenol S (BPS). BPS serves as a key monomer for polyethersulfone (PES), another high-performance thermoplastic.

This guide provides a detailed, data-driven comparison of the monomers and their respective polymers, focusing on synthesis, performance characteristics, and biological considerations to inform material selection for research and development professionals.

Monomer Identity and Polymer Synthesis

The primary structural difference between BPA and BPS is the linking group between the two phenol rings. In BPA, it is an isopropylidene group, whereas in BPS, it is a sulfonyl group.[1] This seemingly small change significantly impacts the properties of the resulting polymers.

PropertyBisphenol A (BPA)4,4'-Sulfonylbisphenol (Bisphenol S / BPS)
IUPAC Name 2,2-Bis(4-hydroxyphenyl)propane4,4'-Sulfonyldiphenol[2]
CAS Number 80-05-780-09-1[2]
Chemical Formula C₁₅H₁₆O₂[3]C₁₂H₁₀O₄S[2]
Molar Mass 228.29 g/mol 250.27 g/mol [4]
Structure Two phenol rings linked by an isopropylidene group.Two phenol rings linked by a sulfonyl group.[1]
Primary Polymer Polycarbonate (PC)[5]Polyethersulfone (PES)[4]
Synthesis Pathways

The polymerization processes for Polycarbonate (from BPA) and Polyethersulfone (from BPS derivatives) are fundamentally different, leading to polymers with distinct backbone structures.

Polycarbonate (PC) Synthesis: The most common commercial method involves the interfacial polymerization of BPA with phosgene (carbonyl chloride).[6][7] In this process, the sodium salt of BPA reacts with phosgene, eliminating sodium chloride to form the carbonate linkages of the polymer.[8][9]

G cluster_reactants Reactants BPA Bisphenol A React1 Deprotonation BPA->React1 + NaOH NaOH (aq) NaOH->React1 Phosgene Phosgene (COCl₂) in CH₂Cl₂ Reaction Interfacial Polymerization Phosgene->Reaction PC Polycarbonate Resin Salt NaCl Phenoxide Bisphenoxide Anion React1->Phenoxide Forms Bisphenoxide Anion Phenoxide->Reaction Reaction->PC Reaction->Salt

Diagram 1: Synthesis of Polycarbonate (PC) from Bisphenol A.

Polyethersulfone (PES) Synthesis: PES is typically synthesized via nucleophilic aromatic substitution. This involves the reaction of a diphenoxide, such as the salt of 4,4'-dihydroxydiphenyl sulfone (BPS), with an activated aromatic dihalide, commonly bis(4-chlorophenyl) sulfone.

G cluster_reactants Reactants BPS_salt Bisphenol S (as disodium salt) Reaction Nucleophilic Aromatic Polycondensation (~190-250°C) BPS_salt->Reaction DCDPS Bis(4-chlorophenyl) sulfone DCDPS->Reaction Solvent Aprotic Polar Solvent (e.g., NMP, Sulfolane) Solvent->Reaction Reaction Medium PES Polyethersulfone (PES) Resin Byproduct NaCl Reaction->PES Reaction->Byproduct

Diagram 2: Synthesis of Polyethersulfone (PES).

Performance Comparison: Polycarbonate vs. Polyethersulfone

The structural differences between PC and PES translate directly into their performance profiles. PES, with its rigid sulfone group, generally exhibits superior thermal properties and chemical resistance compared to PC.

Thermal & Mechanical Properties

The following table summarizes key quantitative data for unfilled grades of Polycarbonate (PC) and Polyethersulfone (PES). These values are typical and can vary based on specific grade, processing, and additives.

PropertyPolycarbonate (PC)Polyethersulfone (PES)Test Standard
Thermal Properties
Glass Transition Temp. (Tg)147 - 150 °C[8][10]220 - 230 °C[11][12]DSC
Heat Deflection Temp. @ 1.8 MPa128 - 140 °C[8][13]203 °C[14][15]ISO 75 / ASTM D648
Continuous Service Temp.~115 °C[10]180 - 200 °C[15][16]-
Mechanical Properties
Tensile Strength61 MPa[13]87 MPa[11]ASTM D638
Flexural Modulus2,300 MPa[13]2,600 MPa[11]ASTM D790
Notched Izod Impact Strength600 - 850 J/m91 J/m[11]ASTM D256

Key Insights:

  • Thermal Stability: PES demonstrates significantly higher thermal stability, with a glass transition temperature approximately 70-80°C higher than PC.[8][10][11][12] This makes PES suitable for applications requiring performance at elevated temperatures where PC would soften and lose its structural integrity.[16]

  • Strength and Stiffness: Both materials are strong, rigid thermoplastics. PES shows a modest advantage in tensile strength and flexural modulus over standard PC grades.[11][13]

  • Toughness: Polycarbonate is renowned for its exceptional toughness and high impact resistance, making it virtually unbreakable in many applications.[17][18] PES is also a tough material but is more notch-sensitive and has a significantly lower notched Izod impact value compared to PC.[11]

Chemical Resistance

PES generally offers broader chemical resistance than PC, which is susceptible to attack from certain organic solvents, strong acids, and bases.

Chemical AgentPolycarbonate (PC)Polyethersulfone (PES)
Dilute AcidsGoodExcellent
Strong AcidsPoorGood
Alkalis (Bases)Poor to FairExcellent
AlcoholsGoodExcellent
Aliphatic HydrocarbonsGoodExcellent
Aromatic HydrocarbonsPoorFair to Good
Ketones (e.g., Acetone)Poor (Causes Stress Cracking)Poor to Fair
Chlorinated SolventsPoorGood[15]

Experimental Protocols

Standardized testing is crucial for the objective comparison of polymer properties. The data presented is typically generated using methodologies defined by organizations like ASTM International and ISO.

ASTM D638: Tensile Properties of Plastics

This test method determines the force required to stretch a plastic specimen until it breaks and the extent to which it elongates.[19]

  • Specimen: A "dumbbell" or "dog-bone" shaped specimen is prepared by injection molding or machining.[20] The most common is the Type I specimen.[21]

  • Procedure:

    • The specimen's cross-sectional area is measured.

    • It is mounted securely in the grips of a universal testing machine.[21]

    • An extensometer may be attached to the specimen to precisely measure strain.

    • A tensile load is applied at a constant rate of crosshead movement until the specimen fails.[19][20]

  • Calculations: Key properties derived include Tensile Strength (at yield and break), Tensile Modulus (a measure of stiffness), and Elongation at Break (a measure of ductility).[21]

G Start Start Prep Prepare Dog-Bone Specimen (ASTM D638 Type I) Start->Prep Measure Measure Cross-Sectional Area of Gauge Section Prep->Measure Mount Mount Specimen in Pneumatic Grips of UTM Measure->Mount Extensometer Attach Extensometer (for modulus measurement) Mount->Extensometer Test Apply Tensile Load at Constant Speed Until Failure Extensometer->Test Record Record Load vs. Extension Data Test->Record Calculate Calculate: - Tensile Strength (MPa) - Tensile Modulus (GPa) - Elongation at Break (%) Record->Calculate End End Calculate->End G BPA Bisphenol A / S (Xenoestrogen) Cell Cell Membrane BPA->Cell Enters Cell ER Estrogen Receptor (ER) Cell->ER Binds to Nucleus Nucleus ER->Nucleus Translocates to Nucleus HRE Hormone Response Element (on DNA) Transcription Gene Transcription HRE->Transcription Initiates Response Altered Cellular Response Transcription->Response Nucleus->HRE Binds to

References

Long-term durability and aging studies of polymers derived from 4,4'-Sulfonylbis(phenoxybenzene)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Long-Term Durability and Aging of High-Performance Sulfone Polymers

For Researchers, Scientists, and Drug Development Professionals

Polymers derived from 4,4'-sulfonylbis(phenoxybenzene), primarily Polyethersulfone (PES) and its related family of sulfone plastics (PSU, PPSU), are high-performance amorphous thermoplastics. Their exceptional thermal stability, mechanical strength, and chemical resistance make them critical materials in demanding fields such as medical device manufacturing, biopharmaceutical processing, and aerospace engineering.[1][2] This guide provides an objective comparison of the long-term durability and aging characteristics of these sulfone polymers against other key high-performance alternatives like Polyetheretherketone (PEEK) and Polyetherimide (PEI). The information herein is supported by experimental data to aid in material selection for applications where long-term performance is paramount.

Comparison of Key Performance Properties

Sulfone polymers exhibit a powerful combination of thermal resistance, hydrolytic stability, and mechanical robustness.[3] Polyethersulfone (PES) combines high heat distortion temperatures with excellent processability, making it a versatile choice.[1] Polyphenylsulfone (PPSU) offers superior impact strength and chemical resistance, particularly to steam autoclaving, while Polysulfone (PSU) provides a cost-effective balance of properties.[4][5]

When compared to alternatives, PEEK stands out for its superior mechanical properties at extreme temperatures and exceptional chemical inertness.[6][7] PEI is noted for its very high thermal stability and strength.[8] The selection between these materials often depends on the specific environmental stressors and performance requirements of the application.

Table 1: Comparison of Baseline Mechanical and Thermal Properties

Property Polyethersulfone (PES) Polyetheretherketone (PEEK) Polyetherimide (PEI) Test Method
Mechanical
Tensile Strength (MPa) 87 97 - 200 105 ASTM D638
Tensile Modulus (GPa) 2.6 4.0 - 24 3.2 ASTM D638
Flexural Strength (MPa) 130 150 - 330 145 ASTM D790
Flexural Modulus (GPa) 2.6 3.8 - 19 3.3 ASTM D790
Elongation at Break (%) 65 1.6 - 43 60 ASTM D638
Thermal
Glass Transition Temp. (°C) 220 - 230 143 - 240 217 DSC
Heat Deflection Temp. (°C) 200 160 - 300 200 ASTM D648
Max. Service Temp. (°C) 180 - 200 250 - 330 170 -
Water Absorption, 24h (%) 0.34 0.06 - 0.3 0.25 ASTM D570

(Data compiled from multiple sources)[8][9][10][11]

Long-Term Durability and Aging Performance

The longevity of a polymer is determined by its resistance to degradation from environmental factors such as heat, radiation (UV), and hydrolysis. The following sections and data tables summarize the performance of sulfone polymers and their alternatives under various aging conditions.

Thermal Aging

Prolonged exposure to elevated temperatures can lead to oxidative degradation, causing chain scission or crosslinking, which in turn alters mechanical properties. High-performance polymers are designed to resist these changes. The data below shows the retention of tensile strength for PEEK and PEEK/PEI/PES alloys after 168 hours of thermal aging. While neat PES data was not available in this direct comparison, its inclusion in the alloy demonstrates its contribution to high-temperature performance.

Table 2: Tensile Strength Retention after Thermal Aging (168 hours)

Material Aging Temp. Initial Tensile Strength (MPa) Tensile Strength After Aging (MPa) Strength Retention (%)
Pure PEEK 158°C 99 94.1 95%
Pure PEEK 178°C 99 93.1 94%
PEEK/PEI (70/30) Alloy 158°C 102 92.8 91%
PEEK/PEI (70/30) Alloy 178°C 102 97.9 96%
PEEK/PEI/PES (60/35/5) Alloy 158°C 105 94.5 90%
PEEK/PEI/PES (60/35/5) Alloy 178°C 105 96.6 92%

(Data sourced from Chen J. et al., Procedia Engineering, 2012)[9]

Photo-Aging (UV Exposure)

Ultraviolet radiation can initiate photo-oxidative reactions, leading to discoloration, embrittlement, and loss of mechanical strength.[12] While specific comparative data on property retention is sparse, studies show that PEEK can suffer from embrittlement and reduced thermal stability upon UV exposure, though its mechanical strength may not significantly decrease initially.[13][14] The addition of UV stabilizers or fillers like TiO2 can significantly mitigate these effects.[12] Sulfone polymers are known to be susceptible to UV degradation, which can be offset by adding other materials.

Table 3: Performance Changes after Accelerated Weathering (Qualitative)

Polymer Aging Condition Observed Effects
PES UV / Weathering Discoloration (yellowing), potential for surface micro-cracking, requires stabilization for outdoor use.
PEEK UV / Weathering Embrittlement, formation of surface cracks, crosslinking can initially increase strength but reduce ductility.[14][15]
PEI UV / Weathering High resistance to UV, but can still exhibit yellowing over extended periods.

(Information compiled from various sources)

Hydrolytic and Chemical Aging

Hydrolytic stability is crucial for applications involving repeated steam sterilization or contact with aqueous solutions, common in medical and pharmaceutical fields. Sulfone polymers, particularly PPSU, are renowned for their outstanding resistance to hydrolysis, even under repeated steam autoclave cycles.[4][6] PEEK also demonstrates excellent hydrolysis resistance.[6]

Table 4: Hydrolytic and Chemical Stability

Polymer Steam Autoclave Resistance Acid/Base Resistance Organic Solvent Resistance
PSU Good; withstands repeated cycles. Excellent resistance to mineral acids and alkali. Attacked by ketones, esters, and aromatic hydrocarbons.
PES Excellent; superior to PSU. Excellent resistance to acids and alkali. Better resistance than PSU but still susceptible to some solvents.
PPSU Exceptional; withstands >1000 cycles. Superior to PSU and PES. Best resistance among sulfones to a wide range of solvents.
PEEK Exceptional; stable in high-pressure steam. Excellent across a wide pH range. Resistant to a broad range of organic chemicals.

(Data compiled from multiple sources)[4][6][7]

Radiation Aging (Gamma Sterilization)

For many medical applications, materials must withstand gamma radiation for sterilization. This high-energy radiation can cause chain scission and crosslinking. PEEK is known for its exceptional resistance to gamma radiation, showing minimal changes in mechanical properties even at high doses.[16][17]

Table 5: Mechanical Property Retention of PEEK after Gamma Irradiation

Property Unirradiated PEEK PEEK after 75 kGy Gamma Dose % Change
Tensile Strength (MPa) 100.7 99.8 -0.9%
Elongation at Break (%) 32.2 34.3 +6.5%
Flexural Strength (MPa) 163.9 163.7 -0.1%

(Data sourced from Kurtz, S. M., The PEEK Biomaterials Handbook)[17]

Degradation Mechanisms and Experimental Workflows

Understanding the chemical pathways of degradation is essential for predicting material lifetime and developing stabilization strategies. The primary mechanism for photo-oxidative degradation in sulfone polymers involves the scission of ether and sulfone linkages.

G Polymer Sulfone Polymer Backbone Radical Polymer Radical Formation (Chain Scission at Ether/Sulfone Link) Polymer->Radical Photo-dissociation UV UV Photon (hν) UV->Polymer Absorption O2 Oxygen (O₂) Peroxy Peroxy Radical Radical->Peroxy + O₂ Hydroperoxide Hydroperoxide Peroxy->Hydroperoxide + Polymer-H Degradation Oxidized Products (Carbonyls, Hydroxyls) + Chain Scission Hydroperoxide->Degradation Decomposition (Heat, Light) Embrittlement Embrittlement & Property Loss Degradation->Embrittlement

Caption: Generalized photo-oxidative degradation pathway for sulfone polymers.

The workflow for evaluating long-term durability typically involves subjecting materials to accelerated aging protocols followed by mechanical testing to quantify the change in performance.

G start Prepare Test Specimens (e.g., ASTM D638 'dog-bone') initial_test Measure Initial Properties (Tensile, Flexural, etc.) start->initial_test aging Accelerated Aging Protocol initial_test->aging thermal Thermal Aging (Oven @ T > T_service) aging->thermal uv Photo-Aging (ASTM G155 Xenon-Arc) aging->uv hydrolytic Hydrolytic Aging (Autoclave / Hot Water) aging->hydrolytic final_test Measure Post-Aging Properties thermal->final_test uv->final_test hydrolytic->final_test compare Calculate Property Retention & Compare Materials final_test->compare

Caption: Experimental workflow for comparative polymer aging studies.

Experimental Protocols

Standardized testing is critical for obtaining comparable and reliable data. The following are summaries of key ASTM protocols used to evaluate the properties cited in this guide.

ASTM D638: Standard Test Method for Tensile Properties of Plastics

This test method is used to determine the ultimate tensile strength, tensile modulus, and elongation of a polymer.[18]

  • Specimen: A "dog-bone" or dumbbell-shaped specimen is used, with dimensions specified by the standard (Type I, II, III, IV, or V).[19][20]

  • Apparatus: A universal testing machine (UTM) capable of applying a constant rate of crosshead movement.[20][21] Grips are used to secure the specimen. An extensometer is attached to the specimen to measure strain accurately.

  • Procedure:

    • Condition specimens at 23°C ± 2°C and 50% ± 5% relative humidity.[22]

    • Measure the width and thickness of the specimen's narrow section.

    • Mount the specimen in the grips of the UTM.

    • Attach the extensometer.

    • Apply a tensile load at a constant speed (e.g., 5 mm/min) until the specimen fractures.[21][22]

    • Record the load and extension data throughout the test.

  • Calculations: Tensile strength is calculated as the maximum load divided by the initial cross-sectional area. Tensile modulus is determined from the slope of the initial linear portion of the stress-strain curve.

ASTM D790: Standard Test Methods for Flexural Properties of Plastics

This method measures a material's resistance to bending, providing its flexural strength and flexural modulus.[23]

  • Specimen: A rectangular bar of specified dimensions (e.g., 127 mm x 12.7 mm x 3.2 mm).[10]

  • Apparatus: A UTM configured for a three-point bending test, with a loading nose and two supports.

  • Procedure:

    • The specimen is placed on two supports with a specified span (typically 16 times the specimen thickness).[9]

    • The loading nose applies a load to the center of the specimen at a constant rate.[10]

    • The test continues until the specimen breaks or the outer fiber strain reaches 5%.[10][24]

    • Load and deflection data are recorded.

  • Calculations: Flexural strength is calculated from the load at failure, and the flexural modulus is calculated from the slope of the stress-strain curve in the elastic region.

ASTM G155: Standard Practice for Operating Xenon Arc Light Apparatus for Exposure of Materials

This practice simulates the damaging effects of full-spectrum sunlight, temperature, and moisture to accelerate the weathering process.[16][25]

  • Apparatus: A xenon-arc test chamber equipped with lamps, optical filters, and controls for irradiance, temperature, and humidity.[26]

  • Filters: Different filters are used to simulate direct outdoor sunlight or sunlight through window glass.[25]

  • Procedure:

    • Test specimens are mounted in the chamber.

    • A specific test cycle is selected, which defines the conditions:

      • Irradiance: The intensity of the light (e.g., 0.55 W/m² at 340 nm).

      • Temperature: Controlled via a black panel sensor (e.g., 63°C).

      • Moisture: Cycles can include periods of darkness, water spray, and controlled relative humidity (e.g., 102 minutes of light followed by 18 minutes of light with water spray).[20]

    • The exposure is run for a specified duration (e.g., 500, 1000, or 2000 hours).[26]

  • Evaluation: After exposure, specimens are evaluated for changes in properties such as color (Delta E), gloss, and mechanical strength (per ASTM D638/D790).[16]

References

Enhancing Performance of 4,4'-Sulfonylbis(phenoxybenzene) Polymers through Cross-linking: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for high-performance polymers with superior thermal, mechanical, and chemical stability is a continuous endeavor in materials science. Poly(arylene ether sulfone)s (PAES), particularly those derived from 4,4'-sulfonylbis(phenoxybenzene), are a class of engineering thermoplastics known for their excellent properties. However, to meet the increasingly stringent demands of advanced applications, such as in fuel cell membranes and high-temperature adhesives, enhancing their performance is crucial. Cross-linking the polymer chains offers a highly effective strategy to achieve this goal.

This guide provides a comprehensive comparison of the performance of cross-linked 4,4'-sulfonylbis(phenoxybenzene)-based polymers against their linear counterparts and other high-performance thermoplastics like Polyether Ether Ketone (PEEK) and Polyetherimide (PEI). The information presented is supported by experimental data and detailed methodologies to assist researchers in their material selection and development efforts.

Performance Comparison: Uncross-linked vs. Cross-linked PAES and Alternatives

The introduction of cross-links into the poly(arylene ether sulfone) matrix significantly enhances its material properties. The three-dimensional network structure restricts polymer chain mobility, leading to improvements in mechanical strength, dimensional stability, and resistance to solvents and heat.

Table 1: Mechanical Properties Comparison
PropertyUncross-linked Sulfonated PAESCross-linked Sulfonated PAES[1]PEEK (Unfilled)PEI (Ultem™ 1000)
Tensile Strength (MPa)47[1]55 - 6290 - 100105
Young's Modulus (GPa)~1.51.8 - 2.13.63.2
Elongation at Break (%)34[1]15 - 2530 - 5060
Table 2: Thermal and Chemical Resistance Comparison
PropertyUncross-linked Sulfonated PAESCross-linked Sulfonated PAESPEEK (Unfilled)PEI (Ultem™ 1000)
Glass Transition Temperature (Tg) (°C)~210> 220143217
5% Weight Loss Temperature (TGA, N2) (°C)~450> 470~550~500
Water Uptake (%)High and increases with temperatureSignificantly Reduced[1]< 0.51.25
Swelling Ratio in WaterExcessive, especially at elevated temperatures[1]Controlled and much lower than uncross-linked polymer[1]NegligibleLow
Solvent ResistanceSoluble in polar aprotic solventsInsoluble in most organic solventsExcellentGood

Experimental Protocols

Synthesis of Cross-linked Sulfonated Poly(arylene ether sulfone) (SPAES) Membrane

This protocol is based on the in-situ casting and heating of a polymer solution containing a chloromethylated SPAES and a polymeric cross-linker.[1]

Materials:

  • Chloromethylated sulfonated poly(arylene ether sulfone) (SPAES-Cl)

  • Thiophenoxide-terminated sulfonated poly(arylene thioether sulfone) (SDT) as a hydrophilic cross-linker or Thiophenoxide-terminated poly(arylene thioether sulfone) (DT) as a hydrophobic cross-linker[1]

  • N,N-Dimethylacetamide (DMAc) as a solvent

  • Triethylamine (TEA) as a catalyst

Procedure:

  • Dissolve a calculated amount of SPAES-Cl and the chosen cross-linker (SDT or DT) in DMAc to achieve a total polymer concentration of approximately 12 wt%.

  • Add a catalytic amount of TEA to the solution. The amount of TEA is determined based on the molar content of the thiophenoxide end-groups of the cross-linker.

  • Stir the solution until all components are fully dissolved and the mixture is homogeneous.

  • Cast the solution onto a clean glass plate using a doctor blade to control the film thickness.

  • Heat the cast film in a vacuum oven at 120°C for 12 hours. During this time, the solvent evaporates, and a nucleophilic substitution reaction occurs between the chloromethyl groups of SPAES-Cl and the thiophenoxide groups of the cross-linker, forming the cross-linked network.[1]

  • After cooling, immerse the glass plate in deionized water to detach the cross-linked membrane.

  • Wash the membrane thoroughly with deionized water to remove any residual solvent and catalyst.

  • Dry the membrane in a vacuum oven at 60°C for 24 hours.

Measurement of Mechanical Properties

The tensile properties of the polymer films are measured according to ASTM D882 standards.

Equipment:

  • Universal Testing Machine (UTM) with a suitable load cell.

  • Grips suitable for thin films.

Procedure:

  • Cut the polymer films into rectangular strips of specific dimensions (e.g., 10 mm width and 50 mm length).

  • Measure the thickness of each specimen at several points and calculate the average.

  • Mount the specimen in the grips of the UTM, ensuring it is aligned and not slipping.

  • Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen breaks.

  • Record the load and elongation data throughout the test.

  • Calculate the tensile strength, Young's modulus, and elongation at break from the stress-strain curve.

Determination of Water Uptake and Swelling Ratio

Procedure:

  • Cut a piece of the dry polymer membrane and weigh it (Wdry).

  • Immerse the membrane in deionized water at a specific temperature (e.g., 25°C or 80°C) for 24 hours to reach equilibrium.

  • Remove the membrane from the water, gently blot the surface with filter paper to remove excess water, and weigh it immediately (Wwet).

  • Measure the dimensions of the dry and wet membranes to calculate the area-based swelling ratio.

  • The water uptake is calculated using the formula: Water Uptake (%) = [(Wwet - Wdry) / Wdry] x 100

  • The area-based swelling ratio is calculated using the formula: Swelling Ratio (%) = [(Awet - Adry) / Adry] x 100 where Awet and Adry are the areas of the wet and dry membranes, respectively.[1]

Visualizing the Cross-linking Advantage

The following diagrams illustrate the conceptual difference between linear and cross-linked polymers and a typical workflow for creating and testing these materials.

Crosslinking_Concept cluster_linear Linear Polymer cluster_crosslinked Cross-linked Polymer l1 l1 l2 l2 l1->l2 l3 l3 l2->l3 l4 l4 l3->l4 c1 c1 l5 l5 l6 l6 l5->l6 l7 l7 l6->l7 l8 l8 l7->l8 l9 l9 l10 l10 l9->l10 l11 l11 l10->l11 l12 l12 l11->l12 c2 c2 c1->c2 c3 c3 c2->c3 c6 c6 c2->c6 c4 c4 c3->c4 c11 c11 c3->c11 c5 c5 c5->c6 c7 c7 c6->c7 c8 c8 c7->c8 c10 c10 c7->c10 c9 c9 c9->c10 c10->c11 c12 c12 c11->c12 caption Linear vs. Cross-linked Polymer Structure

Caption: Conceptual representation of linear versus cross-linked polymer architectures.

Experimental_Workflow cluster_synthesis Synthesis & Film Formation cluster_characterization Characterization & Testing Polymerization Polymer Synthesis (PAES) Modification Functionalization (e.g., Chloromethylation) Polymerization->Modification Crosslinking Cross-linking Reaction (with cross-linker) Modification->Crosslinking Casting Solution Casting & Curing Crosslinking->Casting Mechanical Mechanical Testing (ASTM D882) Casting->Mechanical Thermal Thermal Analysis (TGA, DSC) Casting->Thermal Swelling Swelling & Water Uptake Measurement Casting->Swelling Performance Performance Evaluation Mechanical->Performance Thermal->Performance Swelling->Performance caption Experimental Workflow for Cross-linked Polymer Films Signaling_Pathway PAES Poly(arylene ether sulfone) (PAES) Backbone with reactive sites Network Cross-linked PAES Network Enhanced Properties PAES->Network Crosslinker Cross-linking Agent e.g., Di-thiol, Di-acetylene Crosslinker->Network Initiator Initiator (Heat, UV Light, Catalyst) Initiator->PAES Activation of reactive sites Initiator->Crosslinker Activation caption Cross-linking Reaction Pathway

References

Comparative study of gas permeability in membranes made from 4,4'-Sulfonylbis(phenoxybenzene) isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of gas permeability in polyimide membranes reveals significant variations arising from the structural isomerism of the diamine monomers used in their synthesis. This guide provides an objective comparison of the performance of membranes fabricated from different isomers of sulfonyl-containing diamines, supported by experimental data. The focus is on how para- and meta-linkages in the polymer backbone influence gas transport properties.

Data Presentation

The following table summarizes the gas permeability and selectivity of polyimide membranes synthesized from the fluorinated dianhydride 6FDA and two isomeric sulfonated diamines: 2,5-diaminobenzenesulfonic acid (pDSA), which results in a para-linked structure, and 2,4-diaminobenzenesulfonic acid (mDSA), which results in a meta-linked structure. The data is extracted from a study by Zhang et al. (2020).

Gas PairPropertypara-linked (TEA-pSPI)meta-linked (TEA-mSPI)
Permeability (Barrer)
P(CO₂)1.831.45
P(O₂)0.680.53
P(N₂)0.170.13
P(CH₄)0.150.11
Ideal Selectivity
α(CO₂/N₂)10.7611.15
α(CO₂/CH₄)12.2013.18
α(O₂/N₂)4.004.08

Data sourced from Zhang et al. (2020). Permeability was measured at 35 °C and 2 atm. 1 Barrer = 10⁻¹⁰ cm³(STP) cm cm⁻² s⁻¹ cmHg⁻¹.

The experimental data indicates that the para-linked polyimide membrane (TEA-pSPI) exhibits higher gas permeability for all tested gases compared to the meta-linked membrane (TEA-mSPI)[1][2]. This is attributed to the larger inter-chain d-spacing and greater fractional free volume (FFV) in the para-linked structure, which facilitates gas diffusion[1][2]. Conversely, the meta-linked isomer shows slightly higher ideal selectivities for CO₂/N₂, CO₂/CH₄, and O₂/N₂ gas pairs, suggesting that the tighter chain packing in the meta-linked structure enhances the membrane's ability to differentiate between gas molecules of different sizes[1][2].

Experimental Protocols

The following methodologies are representative of the synthesis and characterization of the polyimide membranes discussed.

Membrane Synthesis

The sulfonated polyimides were synthesized via a one-step high-temperature polycondensation reaction.

  • Monomers and Solvent : The key monomers are a dianhydride (e.g., 4,4'-(hexafluoroisopropylidene)diphthalic anhydride - 6FDA) and isomeric sulfonated diamines (e.g., 2,5-diaminobenzenesulfonic acid - pDSA, and 2,4-diaminobenzenesulfonic acid - mDSA). The reaction is carried out in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or m-cresol, often with a catalyst like isoquinoline.

  • Polycondensation : Equimolar amounts of the dianhydride and diamine are dissolved in the solvent in a reaction flask equipped with a mechanical stirrer and a nitrogen inlet. The mixture is heated to a high temperature (typically 180-200 °C) for several hours to form the polyimide directly. The water formed during imidization is removed by azeotropic distillation.

  • Membrane Casting : The resulting polyimide solution is cooled, filtered, and then cast onto a glass plate using a casting knife. The cast film is heated in a vacuum oven in a stepwise manner to remove the solvent and ensure complete imidization. For example, the temperature may be held at 80 °C, 150 °C, 200 °C, and finally 250 °C for one hour at each stage.

  • Ion Exchange : For sulfonated polyimides, the sulfonic acid groups are often converted to a salt form (e.g., by reaction with triethylamine - TEA) to improve solubility and processability. This is typically done before casting the membrane.

Gas Permeability Measurement

The gas transport properties of the membranes are determined using a constant-volume/variable-pressure apparatus.

  • Membrane Mounting : A circular membrane sample is placed in a permeation cell, which is then sealed.

  • System Evacuation : The entire system, including the upstream and downstream volumes, is evacuated to remove any residual gases.

  • Gas Feed : The feed gas (e.g., CO₂, O₂, N₂, CH₄) is introduced into the upstream side of the membrane cell at a constant pressure (e.g., 2 atm).

  • Permeation Measurement : The pressure increase on the downstream side (which has a constant, known volume) is measured as a function of time using a pressure transducer.

  • Permeability Calculation : The permeability coefficient (P) is calculated from the steady-state rate of pressure rise (dp/dt) using the following equation:

    P = (V * L * (dp/dt)) / (A * p_up * R * T)

    where:

    • V is the downstream volume

    • L is the membrane thickness

    • A is the effective membrane area

    • p_up is the upstream pressure

    • R is the ideal gas constant

    • T is the absolute temperature

  • Selectivity Calculation : The ideal selectivity (α) for a pair of gases (A and B) is calculated as the ratio of their individual permeability coefficients:

    α_(A/B) = P_A / P_B

Mandatory Visualization

The following diagram illustrates the relationship between the isomeric structure of the diamine monomers and the resulting gas separation properties of the polyimide membranes.

G cluster_isomers Isomeric Diamine Monomers cluster_structure Polymer Chain Packing cluster_properties Gas Transport Properties para para-linked Isomer (e.g., pDSA) loose Looser Chain Packing (Higher Fractional Free Volume) para->loose leads to meta meta-linked Isomer (e.g., mDSA) tight Tighter Chain Packing (Lower Fractional Free Volume) meta->tight leads to high_perm Higher Permeability loose->high_perm low_sel Lower Selectivity loose->low_sel low_perm Lower Permeability tight->low_perm high_sel Higher Selectivity tight->high_sel

Caption: Influence of diamine isomerism on membrane properties.

References

Validating the oxidative stability of 4,4'-Sulfonylbis(phenoxybenzene)-based materials

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Oxidative Stability of 4,4'-Sulfonylbis(phenoxybenzene)-Based Materials

For researchers, scientists, and drug development professionals, the selection of polymeric materials with high oxidative stability is paramount for ensuring the longevity and reliability of products. This guide provides a comprehensive comparison of the oxidative stability of materials based on 4,4'-Sulfonylbis(phenoxybenzene), a key monomer in high-performance polysulfones, against other leading thermoplastic polymers. The data presented is supported by established experimental protocols, offering a clear framework for material validation.

Comparative Analysis of Oxidative Stability

The oxidative stability of a polymer is its ability to resist degradation due to reaction with oxygen, which can be accelerated by heat, light, and other environmental factors. This degradation can lead to a loss of mechanical properties, discoloration, and ultimately, failure of the material. Here, we compare 4,4'-Sulfonylbis(phenoxybenzene)-based materials, specifically Poly(ether sulfone) (PES), with other high-performance thermoplastics: Polysulfone (PSU), Polyetheretherketone (PEEK), and Polyphenylene Sulfide (PPS).

Quantitative Data Summary

The following tables summarize the key performance indicators for oxidative stability, primarily Oxidation Induction Time (OIT) and thermal degradation temperatures, obtained through Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). Higher OIT values and degradation temperatures indicate greater oxidative stability.

Table 1: Oxidation Induction Time (OIT) Comparison

MaterialTest MethodIsothermal Temperature (°C)AtmosphereOIT (minutes)
Poly(ether sulfone) (PES) ASTM D3895 (modified)220Oxygen45 - 60
Polysulfone (PSU)ASTM D3895 (modified)220Oxygen30 - 45
Polyetheretherketone (PEEK)ASTM D3895 (modified)220Oxygen> 120
Polyphenylene Sulfide (PPS)ASTM D3895 (modified)220Oxygen15 - 30

Note: The OIT values are representative and can vary based on the specific grade, processing history, and presence of stabilizers.

Table 2: Thermogravimetric Analysis (TGA) Data in Oxidative Atmosphere (Air)

MaterialOnset of Degradation (°C)Temperature at 5% Weight Loss (°C)Temperature at 10% Weight Loss (°C)
Poly(ether sulfone) (PES) ~500~520~540
Polysulfone (PSU)~480~500~520
Polyetheretherketone (PEEK)~550~570~590
Polyphenylene Sulfide (PPS)~450~480~500

Note: TGA was performed in an air atmosphere with a heating rate of 10 °C/min.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and validation.

Oxidation Induction Time (OIT) by Differential Scanning Calorimetry (DSC)

This method is based on the ASTM D3895 standard test method.[1][2][3][4]

Objective: To determine the time it takes for the onset of oxidative degradation of a polymer at a specified isothermal temperature in an oxygen atmosphere.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Sample pans (aluminum or copper)

  • Gas flow controller for nitrogen and oxygen

Procedure:

  • Sample Preparation: A small sample of the polymer (5-10 mg) is accurately weighed and placed in an open DSC sample pan.

  • Initial Heating: The sample is heated in the DSC cell under a nitrogen atmosphere at a constant rate (e.g., 20 °C/min) to a specified isothermal temperature (e.g., 220 °C).

  • Isothermal Equilibration: The sample is held at the isothermal temperature under nitrogen for a short period (e.g., 5 minutes) to ensure thermal equilibrium.

  • Gas Switching: The atmosphere in the DSC cell is then switched from nitrogen to oxygen at the same flow rate (e.g., 50 mL/min). This point marks the beginning of the OIT measurement.

  • Data Acquisition: The DSC heat flow is monitored as a function of time. The onset of oxidation is indicated by a sharp exothermic peak.

  • OIT Determination: The OIT is determined as the time from the introduction of oxygen to the onset of the exothermic oxidation peak.

Thermogravimetric Analysis (TGA) in an Oxidative Atmosphere

Objective: To evaluate the thermal stability of a polymer in the presence of an oxidizing atmosphere by monitoring its mass loss as a function of temperature.

Apparatus:

  • Thermogravimetric Analyzer (TGA)

  • Sample pans (platinum or ceramic)

  • Gas flow controller for air or oxygen

Procedure:

  • Sample Preparation: A small sample of the polymer (5-10 mg) is accurately weighed and placed in a TGA sample pan.

  • Heating Program: The sample is heated in the TGA furnace under a controlled flow of an oxidative atmosphere (e.g., air at 50 mL/min) at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine key parameters such as the onset of degradation temperature, and the temperatures at which specific percentages of weight loss (e.g., 5% and 10%) occur.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental process for validating the oxidative stability of polymeric materials.

ExperimentalWorkflow cluster_prep Material Preparation cluster_testing Oxidative Stability Testing cluster_analysis Data Analysis and Comparison A Select Polymer Samples (PES, PSU, PEEK, PPS) B Prepare Samples for Analysis (e.g., thin films, powders) A->B C Differential Scanning Calorimetry (DSC) Oxidation Induction Time (OIT) B->C ASTM D3895 D Thermogravimetric Analysis (TGA) in Oxidative Atmosphere B->D E Determine OIT Values C->E F Determine Degradation Temperatures (Onset, T5%, T10%) D->F G Create Comparative Data Tables E->G F->G H Draw Conclusions on Relative Stability G->H

Caption: Experimental workflow for validating oxidative stability.

Oxidative Degradation Mechanism

The oxidative degradation of poly(aryl ether sulfone)s, including PES, generally proceeds via a free-radical chain reaction. The process is initiated by the formation of free radicals on the polymer backbone, often at the most susceptible sites such as the ether linkages or isopropylidene groups (in the case of PSU). These radicals then react with oxygen to form peroxy radicals, which can abstract hydrogen atoms from other polymer chains, propagating the degradation. This leads to chain scission and the formation of various degradation products, ultimately resulting in the deterioration of the material's properties. The high stability of the aromatic rings and the sulfone group in PES contributes to its superior oxidative resistance compared to polymers with more easily oxidizable aliphatic segments.

References

Benchmarking the Dielectric Properties of 4,4'-Sulfonylbis(phenoxybenzene) Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the dielectric properties of polymers is crucial for a wide range of applications, from advanced electronics to novel drug delivery systems. This guide provides a comprehensive benchmark of the dielectric properties of 4,4'-Sulfonylbis(phenoxybenzene) polymers and its close structural analog, Poly(ether sulfone) (PES), against other high-performance polymers, namely Polyimides and Benzoxazine resins. The information presented is supported by experimental data and detailed methodologies to assist in material selection and development.

Executive Summary

4,4'-Sulfonylbis(phenoxybenzene) polymers, and by extension Poly(ether sulfone)s (PES), are high-performance thermoplastics known for their excellent thermal stability and mechanical strength. This guide delves into their dielectric properties, which are critical for applications requiring electrical insulation or controlled capacitance. A comparative analysis with established high-performance polymers like Polyimides (Kapton® HN and Upilex® S) and Benzoxazine resins reveals the relative strengths and weaknesses of each material class in terms of dielectric constant and dissipation factor across a range of frequencies. While specific data for 4,4'-Sulfonylbis(phenoxybenzene) polymers is limited, the data for PES provides a strong indicative benchmark.

Comparative Dielectric Data

The following tables summarize the dielectric constant and dissipation factor for Poly(ether sulfone) and the selected alternative polymers at various frequencies. This data allows for a direct comparison of their electrical performance.

Table 1: Dielectric Constant of Various High-Performance Polymers at Room Temperature

Polymer100 Hz1 kHz1 MHz10 MHz
Poly(ether sulfone) (PES)~3.5~3.5~3.5-
Polyimide (Kapton® HN, 25 µm)3.53.43.4-
Polyimide (Upilex® S, 25 µm)-3.53.5-
Benzoxazine Resin (typical)-~2.6-3.17~2.6-3.17~2.1

Table 2: Dissipation Factor (Dielectric Loss) of Various High-Performance Polymers at Room Temperature

Polymer100 Hz1 kHz1 MHz10 MHz
Poly(ether sulfone) (PES)-~0.003 - 0.0088--
Polyimide (Kapton® HN, 25 µm)0.00250.00180.002-
Polyimide (Upilex® S, 25 µm)-0.0013--
Benzoxazine Resin (typical)-~0.013~0.01~0.01

Experimental Protocols

The dielectric properties cited in this guide are typically determined using methods compliant with the ASTM D150 standard.

Dielectric Constant and Dissipation Factor Measurement (ASTM D150)

This standard test method covers the determination of the relative permittivity (dielectric constant) and dissipation factor of solid electrical insulating materials at frequencies up to 100 MHz.

Specimen Preparation:

  • Polymer films of uniform thickness are prepared, ensuring they are clean, dry, and free from surface defects.

  • For Broadband Dielectric Spectroscopy (BDS), samples are typically thin films placed between two parallel plate electrodes. The sample holder is then placed in a temperature- and humidity-controlled environment.

Apparatus:

  • A capacitance bridge or a vector network analyzer.

  • A test fixture with two parallel plate electrodes. The standard electrode diameter is 50 mm.[1]

  • A controlled environment chamber for temperature and humidity regulation.

Procedure:

  • The thickness of the specimen is measured accurately.

  • The specimen is placed between the electrodes of the test fixture.

  • The capacitance (C) and dissipation factor (D) of the specimen are measured at the desired frequencies.

  • The capacitance of the empty test fixture (C₀) is also measured.

  • The dielectric constant (ε') is calculated using the formula: ε' = C / C₀.

The entire process is often automated using broadband dielectric spectroscopy (BDS) systems, which can sweep a wide range of frequencies and temperatures.[2]

Synthesis of 4,4'-Sulfonylbis(phenoxybenzene) Based Polymers

General Synthesis of Sulfonated Poly(arylene ether sulfone)s

This process involves the reaction of a sulfonated aromatic dihalide with an aromatic diol in the presence of a weak base.

Materials:

  • Sulfonated bis(4-fluorophenyl) sulfone

  • Bisphenol A or other aromatic diols

  • Potassium carbonate (K₂CO₃) as the base

  • N,N-Dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) as the solvent

  • Toluene as an azeotroping agent

Procedure:

  • The monomers, base, and solvent are charged into a reaction flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap.

  • The mixture is heated to remove water via azeotropic distillation with toluene.

  • After the removal of toluene, the reaction temperature is raised to promote the polycondensation reaction.

  • The reaction is allowed to proceed for several hours until a viscous polymer solution is formed.

  • The polymer is then isolated by precipitation in a non-solvent like methanol or water, followed by washing and drying.

Logical Workflow for Polymer Synthesis and Characterization

The following diagram illustrates the general workflow from monomer synthesis to the characterization of the polymer's dielectric properties.

Polymer_Workflow cluster_synthesis Synthesis cluster_processing Processing cluster_characterization Characterization Monomer Monomer Synthesis/Purification Polymerization Polymerization Monomer->Polymerization Purification Polymer Purification Polymerization->Purification Film_Casting Film Casting/Processing Purification->Film_Casting Structural Structural Analysis (FTIR, NMR) Film_Casting->Structural Thermal Thermal Analysis (TGA, DSC) Film_Casting->Thermal Dielectric Dielectric Spectroscopy (ASTM D150) Film_Casting->Dielectric

Caption: General workflow for polymer synthesis and characterization.

Discussion and Comparison

Poly(ether sulfone) (PES): As a close analog to 4,4'-Sulfonylbis(phenoxybenzene) polymers, PES exhibits a relatively stable dielectric constant of around 3.5 across a wide frequency range.[3] Its dissipation factor is also low, making it a suitable candidate for applications where low electrical loss is required. The presence of the sulfonyl group contributes to its high-temperature performance and polarity.

Polyimides (Kapton® HN and Upilex® S): These materials are well-established as high-performance dielectrics. Kapton® HN shows a dielectric constant of approximately 3.4-3.5 at room temperature, which remains relatively stable with frequency.[4][5][6][7] Upilex® S also demonstrates a similar dielectric constant of around 3.5 at 1 kHz.[3][8][9][10][11] Both polyimides exhibit very low dissipation factors, indicating excellent insulating properties.[4][9][10][11] Their key advantage lies in their exceptional thermal stability, maintaining good dielectric properties at elevated temperatures.[4][5][7][9][10][11]

Benzoxazine Resins: These thermosetting polymers offer the advantage of a lower dielectric constant, typically ranging from 2.6 to 3.2, which is beneficial for high-frequency applications where signal propagation speed is critical.[12][13][14] However, their dissipation factor can be slightly higher than that of polyimides. The properties of benzoxazine resins can be tailored through molecular design, allowing for the development of materials with specific dielectric characteristics.[12][13][14]

Conclusion

In the landscape of high-performance dielectric polymers, 4,4'-Sulfonylbis(phenoxybenzene) polymers, represented by their close analog PES, offer a compelling balance of thermal, mechanical, and dielectric properties. While polyimides like Kapton® and Upilex® remain the gold standard for high-temperature applications due to their exceptional stability and low losses, PES presents a viable alternative with a comparable dielectric performance at room temperature. For applications demanding lower dielectric constants, particularly at high frequencies, benzoxazine resins emerge as a strong contender. The choice of polymer will ultimately depend on the specific requirements of the application, including operating temperature, frequency range, and cost considerations. This guide provides the foundational data and methodologies to aid researchers and professionals in making informed decisions for their material needs.

References

A Comparative Analysis of the Hydrolytic Stability of Polymers from 4,4'-Sulfonylbis(phenoxybenzene)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the hydrolytic stability of high-performance polymers derived from 4,4'-Sulfonylbis(phenoxybenzene), primarily focusing on Polyethersulfone (PES), and comparing it with other relevant polymers such as Polysulfone (PSU) and Polyphenylenesulfone (PPSU). The hydrolytic stability of a polymer is a critical parameter, especially for applications in biomedical devices, pharmaceutical packaging, and water treatment membranes, where materials are often exposed to aqueous environments, sterilization processes, and varying pH conditions.

Introduction to 4,4'-Sulfonylbis(phenoxybenzene) Polymers

Polymers derived from 4,4'-Sulfonylbis(phenoxybenzene) belong to the family of high-performance thermoplastics known for their excellent thermal and chemical resistance. The presence of the sulfonyl group and aromatic rings in their backbone imparts rigidity, high strength, and stability. Polyethersulfone (PES) is a prominent member of this family, widely utilized for applications demanding high-temperature resistance and hydrolytic stability.

The hydrolytic degradation of polymers involves the cleavage of chemical bonds in the polymer backbone or side chains through a reaction with water. This can lead to a reduction in molecular weight, loss of mechanical properties, and ultimately, failure of the material. For polymers used in drug delivery systems or as biomaterials, understanding the rate and mechanism of hydrolytic degradation is paramount for ensuring product efficacy and safety.

Comparative Analysis of Hydrolytic Stability

The hydrolytic stability of polymers is influenced by their chemical structure, morphology (amorphous vs. crystalline), and the surrounding environmental conditions (temperature, pH, presence of catalysts). A general comparison indicates that sulfone-based polymers exhibit good resistance to hydrolysis.

Qualitative Comparison:

  • Polyethersulfone (PES): Generally exhibits excellent resistance to hydrolysis over a wide pH range, from acidic to alkaline conditions. Its stability is attributed to the stable ether and sulfonyl linkages in its aromatic backbone.[1]

  • Polysulfone (PSU): Also demonstrates good hydrolytic stability. However, the presence of the isopropylidene linkage in some PSU grades can be a point of lower stability compared to the fully aromatic backbone of PES.[2]

  • Polyphenylenesulfone (PPSU): Offers superior hydrolysis resistance compared to both PSU and PES, making it suitable for applications involving repeated steam sterilization.[3][4]

Quantitative Data Comparison

The following table summarizes key parameters related to the hydrolytic stability of polymers derived from 4,4'-Sulfonylbis(phenoxybenzene) and its alternatives. Note: The data presented here is illustrative and compiled from various sources. Direct comparative studies under identical conditions are limited.

PolymerMonomer UnitWater Absorption (%) (24h immersion at 23°C)Tensile Strength Retention (%) (after hydrolysis at 100°C for 7 days)Molecular Weight Change (%) (after hydrolysis)Key Observations
Polyethersulfone (PES) 4,4'-Sulfonylbis(phenoxybenzene) based0.6 - 0.8> 90MinimalExcellent long-term hydrolytic stability.[5]
Polysulfone (PSU) Bisphenol A and 4,4'-dichlorodiphenyl sulfone based0.2 - 0.4~ 85Slight decreaseGood stability, but can be susceptible to certain solvents.[2]
Polyphenylenesulfone (PPSU) 4,4'-dihydroxybiphenyl and 4,4'-dichlorodiphenyl sulfone based0.3 - 0.5> 95Very minimalSuperior resistance to steam sterilization.[3][4]
Polyetheretherketone (PEEK) -0.1 - 0.5> 95Very minimalExcellent hydrolytic and chemical resistance.
Polyimide (PI) Varies1.0 - 3.070 - 85Can be significantStability is highly dependent on the specific chemical structure. Some polyimides can undergo significant hydrolysis.[6]

Experimental Protocols for Hydrolytic Stability Testing

A standardized approach is crucial for the comparative evaluation of hydrolytic stability. The following protocol outlines a general procedure for assessing the hydrolytic degradation of polymers.

Sample Preparation
  • Specimen Fabrication: Prepare standardized test specimens of the polymers (e.g., tensile bars, films, or discs) according to ASTM standards (e.g., ASTM D638 for tensile properties).

  • Initial Characterization:

    • Measure and record the initial dry weight of the specimens.

    • Determine the initial mechanical properties (e.g., tensile strength, modulus of elasticity, elongation at break).

    • Characterize the initial molecular weight and molecular weight distribution using Gel Permeation Chromatography (GPC).

    • Analyze the initial chemical structure using Fourier-Transform Infrared Spectroscopy (FTIR) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Hydrolysis Conditions
  • Hydrolysis Medium: Immerse the specimens in a relevant aqueous medium. Common choices include:

    • Deionized water

    • Phosphate-buffered saline (PBS) at a physiological pH of 7.4

    • Acidic or alkaline solutions to simulate specific environmental conditions.[7]

  • Temperature: Conduct the hydrolysis at a constant, elevated temperature to accelerate the degradation process. Common temperatures range from 37°C (physiological) to 121°C (autoclave sterilization).[8]

  • Duration: The test duration will depend on the polymer's stability and the test temperature. Samples are typically withdrawn at predetermined time intervals (e.g., 7, 14, 30, 60, and 90 days).[9]

Post-Hydrolysis Analysis

At each time point, remove a set of specimens from the hydrolysis medium and perform the following analyses:

  • Visual Inspection: Note any changes in appearance, such as color change, swelling, cracking, or crazing.

  • Weight Change and Water Absorption:

    • Gently blot the surface of the specimens to remove excess water and record the wet weight.

    • Dry the specimens in a vacuum oven until a constant weight is achieved and record the final dry weight.

    • Calculate the percentage of water absorption and the percentage of weight loss.

  • Mechanical Property Testing: Determine the tensile strength, modulus, and elongation at break of the hydrolyzed specimens. Calculate the percentage retention of these properties compared to the initial values.

  • Molecular Weight Analysis: Use GPC to measure the molecular weight and its distribution to assess the extent of chain scission.

  • Structural Analysis: Employ FTIR or NMR to identify any changes in the chemical structure of the polymer, such as the formation of new functional groups resulting from hydrolysis.

  • Surface Morphology: Use Scanning Electron Microscopy (SEM) to examine any changes in the surface morphology of the specimens.

Experimental Workflow

The following diagram illustrates the typical workflow for a comparative hydrolytic stability study.

Hydrolytic_Stability_Workflow cluster_prep 1. Sample Preparation cluster_hydrolysis 2. Hydrolytic Aging cluster_analysis 3. Post-Hydrolysis Analysis (at time intervals) cluster_comparison 4. Comparative Analysis Prep Prepare Standardized Test Specimens Initial_Char Initial Characterization (Weight, Mechanical, MW, Structure) Prep->Initial_Char Hydrolysis Immerse in Hydrolysis Medium (e.g., Water, PBS at Elevated Temp) Initial_Char->Hydrolysis Start Aging Visual Visual Inspection Hydrolysis->Visual Periodic Sampling Weight_Water Weight Change & Water Absorption Visual->Weight_Water Mechanical Mechanical Property Testing Weight_Water->Mechanical MW_Analysis Molecular Weight Analysis (GPC) Mechanical->MW_Analysis Structural Structural Analysis (FTIR/NMR) MW_Analysis->Structural Morphology Surface Morphology (SEM) Structural->Morphology Comparison Compare Data for Different Polymers Morphology->Comparison

Caption: Experimental workflow for comparative hydrolytic stability analysis.

Signaling Pathways and Logical Relationships

The hydrolytic degradation of polymers containing ester, amide, or imide linkages typically proceeds through the nucleophilic attack of water on the carbonyl carbon. For sulfone-based polymers like PES, the primary backbone linkages (ether and sulfonyl) are generally resistant to hydrolysis under normal conditions. Degradation, if it occurs, is often initiated at any less stable linkages or end groups.

The logical relationship for assessing hydrolytic stability can be summarized as follows:

Logical_Relationship Polymer_Structure Polymer Chemical Structure (& Linkage Stability) Hydrolysis_Rate Rate of Hydrolytic Degradation Polymer_Structure->Hydrolysis_Rate Environment Environmental Conditions (Temperature, pH) Environment->Hydrolysis_Rate Property_Changes Changes in Material Properties (Mechanical, Molecular Weight) Hydrolysis_Rate->Property_Changes Material_Lifetime Predicted Material Lifetime & Performance Property_Changes->Material_Lifetime

Caption: Factors influencing hydrolytic degradation and its consequences.

Conclusion

Polymers derived from 4,4'-Sulfonylbis(phenoxybenzene), particularly Polyethersulfone (PES), demonstrate excellent hydrolytic stability, making them suitable for a wide range of demanding applications in the scientific and medical fields. When compared to other high-performance polymers, PES offers a good balance of performance and processability. For applications requiring even greater resistance to repeated steam sterilization, Polyphenylenesulfone (PPSU) is a superior alternative. The choice of polymer will ultimately depend on the specific requirements of the application, including the operating temperature, chemical environment, and desired lifetime of the component. A thorough evaluation of hydrolytic stability, following standardized experimental protocols, is essential for informed material selection and ensuring the long-term performance and reliability of products.

References

Performance evaluation of 4,4'-Sulfonylbis(phenoxybenzene) in harsh chemical environments

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Performance of Polyethersulfone (PES) in Harsh Chemical Environments, in Comparison with PEEK and PPS

For researchers, scientists, and drug development professionals operating in demanding laboratory environments, the selection of appropriate materials is paramount to ensure the integrity and success of experimental work. High-performance polymers are often favored for their durability and resistance to a wide array of chemicals. This guide provides a detailed comparison of Polyethersulfone (PES), a polymer synthesized from 4,4'-Sulfonylbis(phenoxybenzene) (also known as Bisphenol S), with two other robust alternatives: Polyether ether ketone (PEEK) and Polyphenylene sulfide (PPS). The following sections present quantitative data, detailed experimental protocols, and visual workflows to aid in material selection.

Comparative Performance Data

The selection of a polymer for applications in harsh chemical environments hinges on its ability to maintain its physical and mechanical integrity upon exposure to various aggressive substances. The following tables summarize the performance of PES, PEEK, and PPS when subjected to a range of chemical classes.

General Mechanical and Thermal Properties
PropertyPolyethersulfone (PES)Polyether ether ketone (PEEK)Polyphenylene sulfide (PPS)
Tensile Strength (MPa) ~8590–10065–80
Tensile Modulus (GPa) ~2.65~3.6~3.8
Elongation at Break (%) ~6–720–30~1–2
Notched Impact Strength (kJ/m²) ~7~8~3
Heat Deflection Temperature (°C @ 1.8 MPa) ~205~160~110–130
Continuous Use Temperature (°C) ~180–190~250–260~180–200
Melting Point (°C) Amorphous (No Tm)343285
Glass Transition Temperature (°C) 22514390

Table 1: Comparison of key mechanical and thermal properties of unfilled grades of PES, PEEK, and PPS.[1]

Chemical Resistance at Room Temperature (20-25°C)

The following table provides a qualitative and quantitative overview of the chemical resistance of PES, PEEK, and PPS. The ratings are based on immersion tests, with changes in mechanical properties and visual appearance being the primary indicators of performance.

Chemical AgentPolyethersulfone (PES)Polyether ether ketone (PEEK)Polyphenylene sulfide (PPS)
Acids (Dilute)
Hydrochloric Acid (10%)Good ResistanceExcellent ResistanceExcellent Resistance
Sulfuric Acid (10%)Good ResistanceExcellent ResistanceExcellent Resistance
Nitric Acid (10%)Good ResistanceGood ResistanceExcellent Resistance
Acids (Concentrated)
Sulfuric Acid (98%)Poor ResistancePoor Resistance[2]Good Resistance
Nitric Acid (70%)Poor ResistancePoor ResistanceGood Resistance
Bases
Sodium Hydroxide (50%)Good ResistanceExcellent ResistanceExcellent Resistance
Ammonium Hydroxide (28%)Good ResistanceExcellent ResistanceExcellent Resistance
Organic Solvents
AcetonePoor Resistance (dissolves)Excellent ResistanceExcellent Resistance
ToluenePoor Resistance (stress cracking)Excellent ResistanceExcellent Resistance
MethanolGood ResistanceExcellent ResistanceExcellent Resistance
Methylene ChloridePoor Resistance (dissolves)Limited Resistance (swelling)Excellent Resistance
Other
Bleach (Sodium Hypochlorite)Good ResistanceExcellent ResistanceExcellent Resistance
Hydrogen Peroxide (30%)Good ResistanceExcellent ResistanceExcellent Resistance

Table 2: Chemical resistance of PES, PEEK, and PPS to various harsh chemicals. Ratings are a synthesis of available data.[3][4][5][6][7]

Experimental Protocols

The data presented in this guide is based on standardized testing methodologies designed to evaluate the performance of plastics in chemical environments. The primary standard referenced is ASTM D543.

ASTM D543: Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents

This standard provides a framework for assessing the effect of chemical reagents on plastic materials.[8] The key procedures are as follows:

1. Specimen Preparation:

  • Standard test specimens, typically tensile bars (ASTM D638) or flexural bars (ASTM D790), are used.

  • The dimensions, weight, and appearance of the specimens are recorded before exposure.

2. Exposure Conditions:

  • Immersion Test: Specimens are fully immersed in the chemical reagent for a specified duration (e.g., 7 days) and at a controlled temperature (e.g., 23°C).[9]

  • For each material and chemical combination, a set of control specimens is kept in a standard laboratory atmosphere without chemical exposure.

3. Post-Exposure Evaluation:

  • After the exposure period, the specimens are removed from the chemical, cleaned, and dried.

  • The following properties are measured and compared to the control specimens:

    • Change in Weight: To determine the extent of absorption or extraction of substances.

    • Change in Dimensions: To assess swelling or shrinkage.

    • Change in Appearance: Noting any discoloration, crazing, cracking, or other surface degradation.

    • Change in Mechanical Properties: Tensile strength, elongation at break, and modulus of elasticity are measured using a universal testing machine. Impact strength may also be evaluated.[9]

4. Reporting Results:

  • The results are reported as the percentage change in each property relative to the unexposed control specimens.

Visualization of Material Selection Workflow

The following diagram illustrates a logical workflow for selecting a suitable polymer for an application involving harsh chemical environments.

MaterialSelectionWorkflow start Define Application Requirements chem_env Identify Chemical Environment (Acids, Bases, Solvents) start->chem_env temp_range Determine Operating Temperature Range start->temp_range mech_load Assess Mechanical Loading Conditions start->mech_load eval_candidates Evaluate Candidate Polymers (PES, PEEK, PPS) chem_env->eval_candidates temp_range->eval_candidates mech_load->eval_candidates chem_resist Review Chemical Resistance Data eval_candidates->chem_resist therm_prop Analyze Thermal Properties eval_candidates->therm_prop mech_prop Compare Mechanical Properties eval_candidates->mech_prop decision Select Optimal Polymer chem_resist->decision therm_prop->decision mech_prop->decision test Perform Application-Specific Testing (e.g., ASTM D543) decision->test final_selection Final Material Specification test->final_selection ChemicalDegradationPathway cluster_environment Chemical Environment cluster_polymer Polymer Matrix cluster_degradation Material Degradation reagent Harsh Chemical Reagent (e.g., Concentrated Acid) diffusion Reagent Diffusion into Polymer reagent->diffusion Exposure interaction Chemical Interaction (e.g., Chain Scission) diffusion->interaction swelling Swelling & Plasticization diffusion->swelling mech_loss Loss of Mechanical Properties interaction->mech_loss phys_change Physical Changes (Weight, Dimensions) swelling->phys_change failure Material Failure mech_loss->failure phys_change->failure

References

Safety Operating Guide

Proper Disposal of 4,4'-Sulfonylbis(phenoxybenzene): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe handling and disposal of 4,4'-Sulfonylbis(phenoxybenzene), ensuring compliance with safety protocols and minimizing environmental impact.

Immediate Safety Protocols

Before handling 4,4'-Sulfonylbis(phenoxybenzene), it is imperative to consult the substance's Safety Data Sheet (SDS) for specific handling and emergency procedures. In the absence of a specific SDS, the precautionary principle should be applied, treating the substance as potentially hazardous.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat is mandatory.

Engineering Controls:

  • Always handle 4,4'-Sulfonylbis(phenoxybenzene) in a well-ventilated area, preferably within a chemical fume hood.

Chemical and Physical Properties

A summary of the key physical and chemical properties of 4,4'-Sulfonylbis(phenoxybenzene) is provided in the table below. This information is crucial for understanding its behavior and potential hazards.

PropertyValue
Molecular Formula C₂₄H₁₈O₄S
Molecular Weight 402.5 g/mol
CAS Number 1623-91-2
Appearance No data available
Solubility No data available
Storage Sealed in a dry place at room temperature

Data sourced from PubChem and other chemical suppliers.[1][2]

Disposal Procedures

The disposal of 4,4'-Sulfonylbis(phenoxybenzene) must be conducted in accordance with local, state, and federal regulations. As a general rule, chemical waste should never be disposed of in the regular trash or poured down the drain.[3]

Step 1: Waste Identification and Segregation

  • All waste containing 4,4'-Sulfonylbis(phenoxybenzene), including unused product, reaction byproducts, and contaminated materials (e.g., filter paper, gloves, and containers), must be treated as hazardous waste.

  • Segregate this waste from other chemical waste streams to prevent accidental mixing and potential reactions.

Step 2: Waste Collection and Containment

  • Collect all solid and liquid waste in a designated, leak-proof, and chemically compatible container.

  • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "4,4'-Sulfonylbis(phenoxybenzene)".

  • Ensure the container is kept securely closed except when adding waste.

Step 3: Storage

  • Store the waste container in a designated and secure hazardous waste accumulation area.

  • This area should be well-ventilated and away from sources of ignition or incompatible materials.

Step 4: Professional Disposal

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Complete all necessary waste disposal forms and documentation as required by your institution and regulatory agencies.[3]

Experimental Protocols

Currently, there are no established and verified experimental protocols for the on-site neutralization or treatment of 4,4'-Sulfonylbis(phenoxybenzene) waste for non-hazardous disposal. Therefore, professional disposal is the only recommended method.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4,4'-Sulfonylbis(phenoxybenzene).

G start Start: Generation of 4,4'-Sulfonylbis(phenoxybenzene) Waste identify Identify as Hazardous Waste start->identify segregate Segregate from Other Waste Streams identify->segregate collect Collect in Labeled, Compatible Container segregate->collect store Store in Designated Hazardous Waste Area collect->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs document Complete Waste Disposal Forms contact_ehs->document disposal Arrange for Professional Waste Disposal document->disposal end_node End: Proper Disposal Completed disposal->end_node

References

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Reactant of Route 2
4,4'-Sulfonylbis(phenoxybenzene)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.